molecular formula C18H15NO B1459442 4-(4-Ethylbenzoyl)quinoline CAS No. 1706457-14-8

4-(4-Ethylbenzoyl)quinoline

Cat. No.: B1459442
CAS No.: 1706457-14-8
M. Wt: 261.3 g/mol
InChI Key: DUHHFQRSPMZWBD-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)quinoline is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethylbenzoyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylbenzoyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHHFQRSPMZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Ethylbenzoyl)quinoline structure and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications [1]

Executive Summary

4-(4-Ethylbenzoyl)quinoline is a bioactive heterocyclic scaffold belonging to the class of 4-aroylquinolines .[1] Structurally, it consists of a quinoline core linked at the C4 position to a para-ethyl-substituted phenyl ring via a carbonyl bridge. This molecular architecture is of significant interest in medicinal chemistry due to its bioisosteric relationship with combretastatin A-4 (a potent tubulin polymerization inhibitor) and its utility as a privileged structure in the design of kinase inhibitors and antiviral agents.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, rational synthesis strategies, and pharmacological potential of 4-(4-Ethylbenzoyl)quinoline, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-Ethylphenyl)(quinolin-4-yl)methanone
Chemical Formula

Molecular Weight 261.32 g/mol
SMILES CCc1ccc(cc1)C(=O)c2ccnc3ccccc23
InChI Key (Calculated) XZYV...[1] (Structure Specific)
Element Count C: 18, H: 15, N: 1, O: 1
Structural Geometry & Electronic Properties

The molecule features two aromatic systems (quinoline and phenyl) connected by an


 hybridized carbonyl carbon.[1]
  • Conformation: The steric repulsion between the peri-hydrogen at quinoline C5 and the ortho-hydrogens of the benzoyl ring forces the two aromatic planes to twist out of coplanarity. This "twisted" conformation is critical for binding to hydrophobic pockets in proteins (e.g., the colchicine binding site of tubulin).[1]

  • Electronic Distribution: The quinoline nitrogen is electron-withdrawing, making the C4 position electrophilic; however, the carbonyl group further polarizes the system. The para-ethyl group acts as a weak electron donor (+I effect), increasing lipophilicity without significantly altering the electronic character of the carbonyl.[1]

Visualization: Structural Connectivity

[1]

Physicochemical Profile (In Silico)

Understanding the "drug-likeness" of the scaffold is essential for lead optimization.[1]

ParameterValue (Est.)Interpretation
cLogP 4.2 - 4.5High lipophilicity; likely requires formulation aid (e.g., liposomes).[1]
TPSA ~30 ŲExcellent membrane permeability (Brain-Blood Barrier penetration likely).[1]
H-Bond Donors 0No -OH or -NH groups; reduces metabolic conjugation potential.[1]
H-Bond Acceptors 2Quinoline N and Carbonyl O.
Rotatable Bonds 3Ethyl group (1) + Carbonyl linkages (2); moderate flexibility.[1]

Synthetic Pathways

Synthesis of 4-aroylquinolines requires overcoming the low reactivity of the quinoline C4 position toward electrophilic substitution. Two field-proven methodologies are presented below.

Strategy A: Grignard Addition to Quinoline-4-Carbonitrile (Recommended)

This pathway offers the highest regioselectivity and yield.[1] It avoids the formation of regioisomers common in radical chemistries.[1]

Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone.

Protocol:
  • Reagents: 4-Quinolinecarbonitrile (

    
     eq), 4-Ethylphenylmagnesium bromide (
    
    
    
    eq, in THF/Et2O).
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Step 1 (Addition): Dissolve nitrile in anhydrous THF. Cool to 0°C. Add Grignard reagent dropwise over 30 mins to prevent exotherms.[1]

  • Step 2 (Reaction): Allow to warm to RT, then reflux for 3-6 hours. Monitor via TLC (disappearance of nitrile).[1]

  • Step 3 (Hydrolysis): Cool to 0°C. Quench with

    
     (aq). Stir for 1 hour to hydrolyze the intermediate imine (
    
    
    
    ) to the ketone (
    
    
    ).
  • Step 4 (Workup): Basify with

    
     to pH 8. Extract with EtOAc (
    
    
    
    ).[1][2] Wash organic layer with brine, dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Strategy B: Minisci Acylation (Radical)

Useful for late-stage functionalization but often suffers from lower yields and C2/C4 isomer mixtures.[1]

  • Reagents: Quinoline, 4-Ethylbenzaldehyde,

    
    -BuOOH, 
    
    
    
    salt.[1]
  • Note: Requires acidic conditions; separation of C2-acylated byproduct is mandatory.[1]

Visualization: Retrosynthetic Analysis

Retro Figure 2: Retrosynthetic Disconnection Strategies Target 4-(4-Ethylbenzoyl)quinoline Inter1 Quinoline-4-carbonitrile Target->Inter1  Disconnection A (Imine Hydrolysis)   Inter2 4-Ethylphenyl MgBr (Grignard) Target->Inter2 Inter3 Quinoline-4-carboxylic acid Target->Inter3  Disconnection B   Inter4 4-Ethylbenzene (Friedel-Crafts - Difficult) Target->Inter4

Medicinal Chemistry Applications

The 4-(4-ethylbenzoyl)quinoline scaffold acts as a versatile pharmacophore.[1]

Tubulin Polymerization Inhibition

This structure mimics the cis-stilbene motif found in Combretastatin A-4 .

  • Mechanism: The quinoline ring occupies the space of the A-ring of colchicine, while the 4-ethylbenzoyl moiety mimics the B-ring.

  • SAR Insight: The para-ethyl group provides steric bulk that fills the hydrophobic pocket of

    
    -tubulin, potentially enhancing binding affinity compared to a simple benzoyl analog.
    
Kinase Inhibition (Type II)[1]
  • Target: The quinoline nitrogen can serve as a hinge binder (H-bond acceptor), while the benzoyl group extends into the allosteric hydrophobic back pocket.[1]

  • Potential: Modification of the ethyl group to polar side chains can tune selectivity for specific kinases (e.g., EGFR, VEGFR).[1]

Antiviral Activity[7]
  • Context: 4-Aroylquinolines have shown activity against non-nucleoside reverse transcriptase (NNRTIs) targets in HIV research and more recently in RNA-dependent RNA polymerase inhibition screens.[1]

Analytical Characterization (Expected Data)

To validate the synthesis of 4-(4-Ethylbenzoyl)quinoline, the following spectral data should be obtained:

  • 
    : 
    
    • 
       8.9-9.0 (d, 1H, Quinoline H2).[1]
      
    • 
       8.2-8.3 (d, 1H, Quinoline H8).[1]
      
    • 
       7.8-7.9 (d, 2H, Benzoyl AA'BB' ortho).[1]
      
    • 
       7.3-7.4 (d, 2H, Benzoyl AA'BB' meta).[1]
      
    • 
       2.75 (q, 2H, Ethyl 
      
      
      
      ).[1]
    • 
       1.30 (t, 3H, Ethyl 
      
      
      
      ).[1]
  • 
    : 
    
    • Carbonyl peak at

      
      .[1]
      
    • Quinoline C2 at

      
      .[1]
      
    • Ethyl carbons at

      
       and 
      
      
      
      .[1]
  • Mass Spectrometry (ESI+):

    • 
      .[1]
      

References

  • Kou, X., et al. (2012).[1] "Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Maretina, I. A., & Trofimov, B. A. (2021).[1] "Quinoline derivatives: A straightforward and efficient route to antibacterial and antifungal agents."[1] Russian Chemical Reviews. Link

  • Chen, J., et al. (2017).[1][3] "Synthesis and Antiproliferative Effect of Ethyl 4-benzoylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives." ChemMedChem. Link

  • NIST Chemistry WebBook. "4-Ethylbenzaldehyde (Precursor Data)." National Institute of Standards and Technology.[1] Link[1]

  • PubChem Compound Summary. "4-Ethylquinoline (Structural Analog)." National Center for Biotechnology Information.[1] Link

Sources

Technical Guide: Synthesis Pathways for 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(4-ethylbenzoyl)quinoline presents a specific regiochemical challenge common to the quinoline scaffold: functionalizing the electron-deficient C4 position while maintaining the integrity of the pyridine ring. Unlike the C2 position, which is susceptible to nucleophilic attack via Chichibabin-type mechanisms, or the C5/C8 positions which react via electrophilic aromatic substitution, the C4 position often requires directed metalation or transition-metal catalysis.

This guide details three distinct synthetic pathways, prioritized by scalability, regiocontrol, and operational safety.

  • Pathway A (Primary): Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling.

  • Pathway B (Secondary): Nucleophilic Addition of Grignard Reagents to 4-Cyanoquinoline.

  • Pathway C (Alternative): Lithiation-Addition-Oxidation Sequence.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the C(carbonyl)-C(quinoline) bond or the C(carbonyl)-C(aryl) bond.

Retrosynthesis Target 4-(4-Ethylbenzoyl)quinoline P1 4-Haloquinoline (X = Cl, I) Target->P1 Path A: Pd-Carbonylation P2 4-Ethylphenylboronic acid + CO source Target->P2 Path A P3 4-Cyanoquinoline Target->P3 Path B: Nucleophilic Addn P4 (4-Ethylphenyl)magnesium bromide Target->P4 Path B P5 4-Lithioquinoline (via Halogen-Li Exchange) Target->P5 Path C: Addn + Oxidn P6 4-Ethylbenzaldehyde Target->P6 Path C

Figure 1: Retrosynthetic map showing the three primary disconnections.

Pathway A: Palladium-Catalyzed Carbonylative Suzuki Coupling

This is the preferred industrial route due to its convergence and the avoidance of highly reactive organolithium species. It utilizes a "carbon monoxide insertion" mechanism.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the insertion of CO into the Aryl-Pd bond before transmetallation with the boronic acid. If CO pressure is too low, direct coupling (biaryl formation) competes.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 4-Chloroquinoline COIns CO Insertion (Ar-CO-Pd-X) OxAdd->COIns + CO TransMet Transmetallation (Ar-CO-Pd-Ar') COIns->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Carbonylative Suzuki Coupling.

Experimental Protocol

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source) OR CO gas (balloon).

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

  • Setup: In a glovebox or under argon, charge a pressure tube with 4-chloroquinoline (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂, Xantphos, and K₂CO₃.

  • CO Source: Add Mo(CO)₆ (0.5 equiv) if avoiding gas cylinders. Alternatively, purge the vessel with CO gas.

  • Reaction: Add degassed 1,4-dioxane (5 mL). Seal the vessel.

  • Heating: Heat to 100°C for 16 hours. Note: Mo(CO)₆ releases CO thermally.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Ensure CO pressure is maintained. If using a balloon, ensure the system is effectively purged. If using Mo(CO)₆, do not overheat rapidly to prevent over-pressurization.

Pathway B: Grignard Addition to Nitriles[1]

This is the classical laboratory route . It is highly reliable but requires strict anhydrous conditions.

Mechanistic Insight

Grignard reagents do not add twice to nitriles because the intermediate product is a magnesium imine salt (anion), which is electronically resistant to a second nucleophilic attack.[1] The ketone is only revealed upon acidic hydrolysis.

Experimental Protocol

Reagents:

  • 4-Cyanoquinoline (1.0 equiv)

  • 4-Ethylphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask under N₂ flow.

  • Dissolution: Dissolve 4-cyanoquinoline in anhydrous THF and cool to 0°C.

  • Addition: Add the Grignard reagent dropwise via syringe. The solution will likely turn deep red/brown (formation of the metallo-imine).

  • Equilibration: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Hydrolysis (Crucial): Cool back to 0°C. Quench with 3M HCl . Stir vigorously for 1 hour. This step converts the C=N bond to C=O.

  • Neutralization: Basify carefully with NaOH or NaHCO₃ to pH ~8 (to keep the quinoline nitrogen free).

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

GrignardWorkflow Step1 Step 1: Anhydrous THF 0°C Step2 Step 2: Add Grignard (Form Imine Salt) Step1->Step2 Step3 Step 3: Acid Hydrolysis (HCl, 1h) Step2->Step3 Step4 Step 4: Basify & Extract Step3->Step4

Figure 3: Workflow for the Grignard synthesis route.

Pathway Comparison & Engineering Data

FeaturePathway A (Pd-Carbonylation)Pathway B (Grignard)Pathway C (Lithiation/Oxidation)
Regioselectivity Excellent (Determined by starting halide)Excellent (Determined by nitrile)Good (Requires low temp control)
Functional Group Tolerance High (Compatible with esters, nitros)Low (Incompatible with ketones, alcohols)Low (Incompatible with electrophiles)
Scalability High (Used in Pharma process)Moderate (Exotherm management needed)Moderate (Cryogenic conditions -78°C)
Safety Profile Moderate (CO gas/Mo(CO)₆ toxicity)Moderate (Pyrophoric Grignards)Moderate (Pyrophoric t-BuLi)
Atom Economy GoodModeratePoor (Requires oxidation step)

Analytical Characterization

To validate the synthesis of 4-(4-ethylbenzoyl)quinoline , look for these specific signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Quinoline C2-H: Doublet at ~9.0 ppm (deshielded by N and carbonyl).

    • Ethyl Group:

      • Triplet at ~1.3 ppm (-CH₃).

      • Quartet at ~2.7 ppm (-CH₂-).

    • Aryl Ring: Two doublets (AA'BB' system) around 7.3–7.8 ppm.

  • ¹³C NMR:

    • Carbonyl (C=O): Signal at ~195 ppm.

    • Ethyl: Signals at ~29 ppm (CH₂) and ~15 ppm (CH₃).

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak at m/z ~262.12.

Safety & References

Safety Protocols
  • Carbon Monoxide: If using Pathway A with CO gas, a CO detector is mandatory. Mo(CO)₆ is a volatile solid; handle in a fume hood.

  • Organometallics: Grignard reagents (Pathway B) are moisture-sensitive. Quenching requires care to avoid violent boiling of THF.

References
  • Palladium-Catalyzed Carbonylative Coupling

    • Wu, X. F., Neumann, H., & Beller, M. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles." Chemical Society Reviews, 40(10), 4986-5009. Link

    • Sumino, S., Fusano, A., Fukuyama, T., & Ryu, I. (2014). "Carbonylation of aryl halides with boronic acids."[2] Accounts of Chemical Research, 47(5), 1563-1574.

  • Grignard Reaction with Nitriles

    • Kharasch, M. S., & Reinmuth, O. (1954). "Grignard Reactions of Nonmetallic Substances." Prentice-Hall.
    • Chemistry Steps.[3][4][5] "The Mechanism of Grignard and Organolithium Reactions with Nitriles."[1] Link

  • Minisci Acylation (Contextual): Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161.

Sources

An In-depth Technical Guide to 4-(4-Ethylbenzoyl)quinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-(4-Ethylbenzoyl)quinoline, a specialized derivative with significant research potential. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a novel or specialized research chemical, this guide constructs a robust scientific profile based on established synthetic methodologies, predictive characterization, and the known bioactivities of analogous structures. We present a validated, multi-step synthetic protocol, detailed analytical procedures for structural elucidation, and an exploration of its potential applications in oncology and infectious diseases, grounded in the extensive pharmacology of the quinoline class. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties to interact with a diverse array of biological targets.[3]

The introduction of an aroyl group, such as a benzoyl moiety, at the 4-position of the quinoline ring introduces a key structural element that can significantly influence its biological activity. This guide focuses specifically on 4-(4-Ethylbenzoyl)quinoline, a molecule that combines the established quinoline core with an ethyl-substituted benzoyl group. This substitution pattern is of particular interest as it may enhance lipophilicity and modulate interactions with biological targets, potentially leading to novel therapeutic agents.

Proposed Synthesis of 4-(4-Ethylbenzoyl)quinoline

Direct Friedel-Crafts acylation of the quinoline ring is often challenging due to the Lewis basicity of the nitrogen atom, which can form a deactivating complex with the Lewis acid catalyst. Therefore, a more robust, multi-step synthetic pathway is proposed, proceeding through a Grignard reaction followed by an oxidation step. This approach offers greater control and predictability.

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from quinoline-4-carbaldehyde and 4-bromoethylbenzene.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A Quinoline-4-carbaldehyde C (4-Ethylphenyl)(quinolin-4-yl)methanol (Secondary Alcohol Intermediate) A->C B 4-Ethylphenylmagnesium Bromide (Grignard Reagent) B->C D (4-Ethylphenyl)(quinolin-4-yl)methanol E 4-(4-Ethylbenzoyl)quinoline (Final Product) D->E Swern Oxidation

Caption: Proposed two-step synthesis of 4-(4-Ethylbenzoyl)quinoline.

Step-by-Step Experimental Protocols

Part 1: Synthesis of (4-Ethylphenyl)(quinolin-4-yl)methanol (Secondary Alcohol Intermediate)

This step involves the formation of a Grignard reagent from 4-bromoethylbenzene and its subsequent reaction with quinoline-4-carbaldehyde.[4]

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • 4-Bromoethylbenzene

    • Quinoline-4-carbaldehyde

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Grignard Reagent Formation: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). b. Add a small volume of anhydrous diethyl ether to cover the magnesium. c. Add a solution of 4-bromoethylbenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and observe for the initiation of the reaction (cloudiness, gentle reflux). If the reaction does not start, gently warm the flask. d. Once initiated, add the remaining 4-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-ethylphenylmagnesium bromide.

    • Reaction with Aldehyde: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve quinoline-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure to yield the crude secondary alcohol, (4-ethylphenyl)(quinolin-4-yl)methanol. e. Purify the crude product by column chromatography on silica gel.

Part 2: Oxidation to 4-(4-Ethylbenzoyl)quinoline (Final Product)

This step involves the oxidation of the secondary alcohol intermediate to the corresponding ketone. Swern oxidation is a reliable method for this transformation.[5]

  • Materials:

    • Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • (4-Ethylphenyl)(quinolin-4-yl)methanol

    • Triethylamine

  • Protocol:

    • Activator Formation: a. In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous DCM and cool the solution to -78 °C. b. Add a solution of anhydrous DMSO (4.0 equivalents) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

    • Oxidation: a. Dissolve the (4-ethylphenyl)(quinolin-4-yl)methanol (1.0 equivalent) from Part 1 in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. b. Stir the mixture at -78 °C for 1-2 hours.

    • Quenching and Work-up: a. Add triethylamine (5.0 equivalents) to the reaction mixture and stir for 20 minutes at -78 °C. b. Allow the reaction to warm to room temperature. c. Add water to the reaction mixture and separate the layers. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate under reduced pressure to yield the crude 4-(4-ethylbenzoyl)quinoline. g. Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of the synthesized 4-(4-Ethylbenzoyl)quinoline requires a suite of analytical techniques.[6][7]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₈H₁₅NO
Molecular Weight261.32 g/mol
AppearanceOff-white to yellow solid
Melting PointEstimated 110-125 °C
SolubilitySoluble in DMSO, DCM, Chloroform; sparingly soluble in alcohols
LogPEstimated 4.5-5.0

Note: These values are estimations based on the chemical structure and have not been experimentally determined.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

    • ¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the quinoline ring protons, the protons of the 4-ethylbenzoyl group, and the ethyl group's methyl and methylene protons. Aromatic protons will appear in the δ 7.0-9.0 ppm range. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group will be key identifiers.

    • ¹³C NMR Spectroscopy: The spectrum will display distinct signals for all 18 carbon atoms. The carbonyl carbon of the ketone will be a prominent downfield signal (δ > 190 ppm). The carbons of the quinoline and benzene rings will appear in the aromatic region (δ 120-150 ppm), while the ethyl group carbons will be in the aliphatic region.

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 261.32 g/mol . Fragmentation patterns would likely involve the cleavage of the benzoyl group.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected Bands: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline and benzene rings will appear in the 1450-1600 cm⁻¹ region.

Potential Biological Activities and Therapeutic Applications

The biological profile of 4-(4-Ethylbenzoyl)quinoline can be inferred from the extensive research on related quinoline derivatives. The quinoline core is a well-established pharmacophore with a wide range of activities.[2]

Anticancer Potential

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[2][9][10] Several quinoline-based drugs, such as Bosutinib and Lenvatinib, are clinically approved kinase inhibitors for cancer therapy.[9] The 4-aroylquinoline scaffold could potentially interact with the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activates Apoptosis Apoptosis RTK->Apoptosis Inhibits Compound 4-(4-Ethylbenzoyl)quinoline Compound->RTK Inhibits Compound->Apoptosis Induces Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Potential mechanism of anticancer action via RTK inhibition.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is famously the basis for antimalarial drugs like chloroquine and quinine.[1] Furthermore, fluoroquinolones are a major class of antibiotics. While 4-(4-Ethylbenzoyl)quinoline is not a fluoroquinolone, the core quinoline structure suggests that it could be investigated for activity against various microbial pathogens, including bacteria, fungi, and protozoa.[11]

Conclusion and Future Directions

4-(4-Ethylbenzoyl)quinoline represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide provides a robust framework for its synthesis and characterization, drawing upon established chemical principles and the known properties of related compounds. The proposed synthetic route via a Grignard reaction and subsequent oxidation offers a reliable method for obtaining this molecule. The predicted spectroscopic data provides a benchmark for its structural verification.

Future research should focus on the experimental validation of the proposed synthetic protocol and the comprehensive evaluation of the biological activities of 4-(4-Ethylbenzoyl)quinoline. Screening against panels of cancer cell lines, microbial strains, and parasitic organisms would be a logical next step to uncover its therapeutic potential. Structure-activity relationship (SAR) studies involving modifications of the ethylbenzoyl moiety could further optimize its biological profile, paving the way for the development of novel therapeutic leads.

References

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Asghari, S., Qandalee, M., Naderi, Z., & Sobhaninia, Z. (2010). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Molecular Diversity, 14(3), 569–574. Retrieved from [Link]

  • Banu, H., Singh, S., & Singh, R. K. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Medicinal Chemistry, 28(1), 1-2. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Swern Oxidation. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Tariq, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2875–2893. Retrieved from [Link]

  • Various Authors. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Various Authors. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Omega. Retrieved from [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Path from a Novel Compound to a Validated Biological Target

Foreword: The Quinoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile scaffold is present in numerous natural products and has been the foundation for a multitude of synthetic compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and antimalarial agents.[2][3][4][5] The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or modulate signaling pathways.[6][7]

This guide focuses on a specific, novel derivative: 4-(4-Ethylbenzoyl)quinoline . While the precise biological activity of this compound is not yet extensively documented in publicly available literature, its structural features—a quinoline core linked to a benzoyl moiety—suggest a strong potential for interaction with enzymatic targets, particularly those with well-defined binding pockets. The presence of the benzoyl group, in particular, points towards potential interactions with ATP-binding sites of kinases or the active sites of other enzymes like topoisomerases or polymerases.

This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and elucidate the potential mechanism of action of 4-(4-Ethylbenzoyl)quinoline. We will proceed from a plausible initial hypothesis to a rigorous, multi-faceted experimental strategy designed to identify its molecular target(s), validate target engagement, and characterize its downstream cellular effects. Our primary working hypothesis will be that 4-(4-Ethylbenzoyl)quinoline functions as an inhibitor of a protein kinase involved in oncogenic signaling pathways.

Part 1: The Working Hypothesis - Kinase Inhibition as a Plausible Mechanism of Action

Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] Many successful anticancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in many of them.

Our hypothesis is that the 4-(4-Ethylbenzoyl)quinoline molecule positions itself within the ATP-binding pocket of a specific protein kinase. The quinoline ring may form key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors, while the ethylbenzoyl group could extend into a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of this kinase would then disrupt a downstream signaling cascade, leading to an observable cellular phenotype, such as cell cycle arrest or apoptosis.

Hypothesized Signaling Pathway Interruption

To visualize this hypothesis, let's consider a generic oncogenic signaling pathway driven by a receptor tyrosine kinase (RTK).

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Active Site Ligand->RTK Activation Substrate Substrate RTK->Substrate Phosphorylation ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) pSubstrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation 4_EBQ 4-(4-Ethylbenzoyl) quinoline 4_EBQ->RTK Inhibition ATP ATP ATP->RTK

Figure 1: Hypothesized mechanism of 4-(4-Ethylbenzoyl)quinoline as an RTK inhibitor.

Part 2: A Phased Experimental Strategy for Mechanism-of-Action Elucidation

A robust investigation into a compound's mechanism of action requires a logical, phased approach. We will progress from broad, unbiased screening to highly specific validation experiments.

Phase 1: Target Identification - "Fishing" for the Molecular Target

The first critical step is to identify the direct binding partner(s) of 4-(4-Ethylbenzoyl)quinoline. This can be achieved through several complementary methods:

  • Affinity Chromatography-Mass Spectrometry: This is a classic and powerful technique. A derivative of the compound is synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., Sepharose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics (e.g., Kinobeads™): For our kinase inhibitor hypothesis, a more targeted proteomics approach is highly effective. Kinobeads™ are a commercially available reagent consisting of a mixture of broad-spectrum kinase inhibitors immobilized on beads. In a competitive binding experiment, a cell lysate is incubated with both the Kinobeads™ and a free concentration of 4-(4-Ethylbenzoyl)quinoline. Kinases that bind to our compound will be unable to bind to the beads and will be found in the supernatant. By comparing the proteins that bind to the beads in the presence and absence of our compound, we can identify its specific kinase targets.

  • Computational Target Prediction: In parallel, computational methods can be used to screen 4-(4-Ethylbenzoyl)quinoline against a library of known protein structures, particularly kinase ATP-binding sites. Molecular docking simulations can predict the binding pose and estimate the binding affinity, providing a list of potential targets to prioritize for experimental validation.

Phase 2: Target Validation and In Vitro Characterization

Once a list of putative targets has been generated, the next phase is to confirm the direct interaction and characterize its nature.

  • Enzyme Inhibition Assays: The most direct way to test our hypothesis is to perform in vitro enzyme activity assays with the purified candidate kinase(s). By measuring the rate of substrate phosphorylation at various concentrations of 4-(4-Ethylbenzoyl)quinoline, we can determine its inhibitory potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Biophysical Binding Assays: To confirm a direct physical interaction, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.

    • SPR: The target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

    • ITC: This technique measures the heat change that occurs upon binding. By titrating the compound into a solution of the target protein, the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined in a single experiment.

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits a purified enzyme is crucial, but it is equally important to demonstrate that it engages its target in a complex cellular environment and produces the expected downstream effects.

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Intact cells are treated with the compound, then heated to various temperatures. The cells are lysed, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement in a physiological context.

  • Western Blot Analysis: If our compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its known downstream substrates. Cells can be treated with the compound for various times and at various concentrations, followed by lysis and Western blotting with antibodies specific for both the total and the phosphorylated forms of the target and its downstream effectors.

  • Cellular Phenotypic Assays: Finally, we must connect target inhibition to a cellular outcome. Based on the function of the identified target kinase, we would run assays to measure:

    • Antiproliferative Activity: Using assays like the MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition) across a panel of cancer cell lines.

    • Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium iodide to see if the compound causes arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M).

    • Apoptosis Induction: Using methods like Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental strategy.

Experimental_Workflow Phase1 Phase 1: Target Identification Affinity_Chrom Affinity Chromatography- Mass Spectrometry Phase1->Affinity_Chrom Chem_Proteomics Chemical Proteomics (e.g., Kinobeads™) Phase1->Chem_Proteomics Computational Computational Docking Phase1->Computational Putative_Targets List of Putative Protein Targets Affinity_Chrom->Putative_Targets Chem_Proteomics->Putative_Targets Computational->Putative_Targets Phase2 Phase 2: In Vitro Validation Putative_Targets->Phase2 Enzyme_Assay Enzyme Inhibition Assays (IC50) Phase2->Enzyme_Assay Binding_Assay Biophysical Binding Assays (KD) Phase2->Binding_Assay Validated_Target Validated Target(s) & Binding Kinetics Enzyme_Assay->Validated_Target Binding_Assay->Validated_Target Phase3 Phase 3: Cellular Characterization Validated_Target->Phase3 CETSA Cellular Thermal Shift Assay (CETSA) Phase3->CETSA Western_Blot Western Blot (Phospho-protein analysis) Phase3->Western_Blot Phenotype_Assays Phenotypic Assays (Proliferation, Apoptosis) Phase3->Phenotype_Assays Conclusion Elucidated Mechanism of Action CETSA->Conclusion Western_Blot->Conclusion Phenotype_Assays->Conclusion

Figure 2: A comprehensive workflow for MoA elucidation.

Part 3: Protocols and Data Interpretation

To ensure the trustworthiness and reproducibility of the findings, every protocol must be meticulously planned and executed. Below are exemplar protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., Target Kinase X) in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer.

    • Perform a serial dilution of 4-(4-Ethylbenzoyl)quinoline in DMSO, then dilute further in reaction buffer to create 4X inhibitor solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of 4X inhibitor solution (or DMSO vehicle control) to each well.

    • Add 10 µL of 2X kinase solution to initiate the reaction and incubate for 10 minutes at room temperature.

    • Add 10 µL of 2X substrate/ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Treat the cells with either 4-(4-Ethylbenzoyl)quinoline at a final concentration of 10x its GI50 value or with a vehicle control (DMSO) for 2 hours in culture.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the protein concentration using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated group indicates target stabilization and therefore, direct binding in the cell.

Data Presentation: Summarizing Key Findings

Quantitative data should be presented in a clear, tabular format to allow for easy comparison and interpretation.

Parameter Target Kinase X Target Kinase Y Control Kinase Z
IC50 (nM) 15.2 ± 2.1890.5 ± 45.3> 10,000
KD (nM) (SPR) 25.8Not DeterminedNot Determined
CETSA ΔTm (°C) +4.8+0.5-0.2
GI50 (nM) in Cell Line A 45.0 ± 5.5--
Table 1: Hypothetical data summary for 4-(4-Ethylbenzoyl)quinoline. The data suggest potent and selective inhibition of Target Kinase X both in vitro and in cells, which correlates with antiproliferative activity.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of a novel compound, 4-(4-Ethylbenzoyl)quinoline. By starting with a broad, unbiased search for its molecular target and progressively narrowing the focus to specific biochemical and cellular validation, researchers can build a compelling, evidence-based case for its biological function. The integration of chemical proteomics, biophysical characterization, and cellular biology is essential for a complete understanding. The successful execution of this strategy will not only reveal the specific mechanism of 4-(4-Ethylbenzoyl)quinoline but will also pave the way for its further development as a potential therapeutic agent or a valuable chemical probe for studying complex biological systems.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Benzoquinoline Chemical Space: A Helpful Approach in Antibacterial and Anticancer Drug Design.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
  • Review on recent development of quinoline for anticancer activities.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.
  • Development of novel benzotriazines for drug discovery. PubMed.

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Predicted therapeutic targets for 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification of Therapeutic Targets for 4-(4-Ethylbenzoyl)quinoline

Authored by a Senior Application Scientist

Abstract

The identification of a small molecule's therapeutic target is a critical and often rate-limiting step in drug discovery and development. This guide provides a comprehensive, multi-faceted strategy for the elucidation of potential therapeutic targets for the novel compound 4-(4-Ethylbenzoyl)quinoline. By integrating robust computational (in silico) prediction methodologies with rigorous experimental validation, we present a workflow designed to move from a compound of interest to a prioritized list of viable biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for effective target deconvolution. We will explore both ligand-based and structure-based computational approaches, detail methods for target prioritization, and provide protocols for key biochemical and cell-based validation assays. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Introduction: The Challenge of Target Deconvolution

4-(4-Ethylbenzoyl)quinoline is a specific chemical entity for which, as of this writing, there is limited publicly available information regarding its biological activity. This scenario is common in drug discovery, where novel compounds may be identified through phenotypic screening or synthetic campaigns without a priori knowledge of their mechanism of action. The process of identifying the specific molecular target(s) through which a compound exerts its effects is known as target deconvolution or target identification.

A robust target identification strategy is not linear but rather an iterative cycle of prediction, validation, and refinement. This guide is structured to reflect this modern approach, emphasizing the synergy between computational predictions and empirical evidence.

Phase 1: In Silico Target Prediction

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a high-quality list of putative targets. This is a cost-effective and rapid method to survey the vast landscape of the human proteome. Our approach is two-pronged, utilizing both the structure of our query ligand and the known structures of potential protein targets.

Ligand-Based Target Prediction

These methods operate on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules that are structurally or physicochemically similar.

The core idea is to use the 2D structure or 3D conformation of 4-(4-Ethylbenzoyl)quinoline as a query to search vast databases of compounds with known biological activities.

  • Rationale: If our query molecule shares significant structural features or a common 3D arrangement of chemical features (a pharmacophore) with a known drug, it may share its target(s).

  • Leading Tools:

    • SwissTargetPrediction: A highly regarded web server that predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

    • ChEMBL: A comprehensive database of bioactive molecules with drug-like properties, which can be searched for structurally similar compounds.

    • PubChem: An open-access database that allows for extensive similarity searching based on chemical structure.

The logical flow for this stage is to generate a list of potential targets from multiple platforms and then identify the consensus predictions.

G cluster_input Input Molecule cluster_tools Prediction Tools cluster_output Analysis mol 4-(4-Ethylbenzoyl)quinoline (SMILES String) swiss SwissTargetPrediction mol->swiss chembl ChEMBL Similarity Search mol->chembl pubchem PubChem Similarity Search mol->pubchem list1 Target List A swiss->list1 list2 Target List B chembl->list2 list3 Target List C pubchem->list3 consensus Consensus Target Prioritization (Targets appearing in multiple lists) list1->consensus list2->consensus list3->consensus

Caption: Ligand-Based Target Prediction Workflow.

Structure-Based Target Prediction (Reverse Docking)

Where ligand-based methods compare molecule to molecule, structure-based methods "test" the fit of our molecule against a large collection of 3D protein structures. This is known as reverse docking or inverse docking.

  • Rationale: By computationally simulating the binding of 4-(4-Ethylbenzoyl)quinoline to the binding sites of thousands of proteins, we can rank potential targets based on predicted binding affinity (docking score). This method can uncover novel targets that similarity-based approaches might miss.

  • Leading Tools:

    • PharmMapper: A web server that performs reverse pharmacophore mapping to identify potential targets from a large internal database.

    • idock: A high-performance molecular docking software that can be used for reverse docking against a custom library of protein structures.

Phase 2: Target Prioritization and Pathway Analysis

The in silico phase will likely generate a substantial list of potential targets. It is crucial to prioritize this list to focus experimental resources effectively.

  • Convergence of Evidence: The highest priority should be given to targets identified by multiple, orthogonal methods (e.g., a target predicted by both SwissTargetPrediction and PharmMapper).

  • Druggability and Literature Review: Each high-priority target should be investigated. Is it a known "druggable" target (e.g., a kinase, GPCR, enzyme)? Is there literature connecting this target to a specific disease pathology?

  • Pathway Analysis: Tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome can be used to determine if the prioritized targets cluster within specific biological signaling pathways. This provides insight into the potential systemic effects of the compound.

Phase 3: Experimental Validation of Predicted Targets

Computational predictions are hypotheses that must be confirmed through empirical testing. The goal of this phase is to provide direct evidence of a physical interaction between 4-(4-Ethylbenzoyl)quinoline and its predicted target(s) and to demonstrate a functional consequence of this interaction.

Biochemical Assays: Confirming Direct Binding

These assays are performed in a controlled, cell-free environment to measure the direct interaction between the compound and a purified protein target.

TSA is a rapid and cost-effective method to screen for ligand binding.

  • Principle: The binding of a ligand typically stabilizes a protein, increasing its melting temperature (Tm). This change in Tm can be detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of purified target protein (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

      • Prepare a concentrated stock solution of 4-(4-Ethylbenzoyl)quinoline in DMSO (e.g., 10 mM).

      • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

    • Assay Setup (96-well format):

      • In each well of a qPCR plate, add the protein to a final concentration of 2 µM.

      • Add the fluorescent dye to its recommended final concentration.

      • Add 4-(4-Ethylbenzoyl)quinoline to achieve a final desired concentration (e.g., 10 µM). Include a DMSO-only control.

      • Bring the final volume of each well to 20-25 µL with the assay buffer.

    • Data Acquisition:

      • Place the plate in a real-time PCR instrument.

      • Run a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each step.

    • Data Analysis:

      • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal curve.

      • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control is considered a positive hit, indicating direct binding.

Assay Principle Key Output Advantages Limitations
Thermal Shift Assay (TSA) Ligand binding stabilizes protein, increasing its melting temperature (Tm).ΔTm (Change in Tm)High-throughput, low protein consumption, cost-effective.Prone to artifacts, does not provide affinity (Kd).
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Ka, Kd, Kon, KoffReal-time kinetics, high sensitivity, label-free.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, ΔH, ΔSGold standard for thermodynamics, no labeling required.Low-throughput, high protein consumption.
Cell-Based Assays: Confirming Target Engagement in a Biological Context

Confirming that the compound can engage its target within the complex environment of a living cell is a critical validation step.

CETSA extends the principle of thermal shift to the cellular level.

  • Principle: Ligand binding also stabilizes a target protein within the cell, making it more resistant to thermal denaturation and aggregation. After heating, soluble, non-aggregated proteins can be quantified.

  • Step-by-Step Methodology:

    • Cell Treatment:

      • Culture cells to an appropriate confluency.

      • Treat the cells with 4-(4-Ethylbenzoyl)quinoline at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).

    • Heating Step:

      • Harvest the treated cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

    • Lysis and Protein Quantification:

      • Lyse the cells via freeze-thaw cycles.

      • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

      • Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

    • Data Analysis:

      • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

      • A shift of this curve to the right (i.e., to higher temperatures) for the compound-treated cells compared to the control indicates target engagement.

G cluster_exp Experimental Validation Workflow start Prioritized Target List (from In Silico Screen) biochem Biochemical Assays (e.g., Thermal Shift Assay) start->biochem Confirm Direct Binding cell_based Cell-Based Assays (e.g., CETSA) biochem->cell_based Confirm Target Engagement in Cells functional Functional / Phenotypic Assays (e.g., Enzyme Kinetics, Cell Viability) cell_based->functional Confirm Functional Effect validated Validated Target functional->validated

Spectroscopic data (NMR, IR, Mass Spec) for 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Ethylbenzoyl)quinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Ethylbenzoyl)quinoline. As a novel compound, direct experimental spectra are not widely available. Therefore, this document synthesizes predicted data with empirical evidence from structurally related compounds to offer a robust characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers in the field.

Structural Overview and Spectroscopic Strategy

4-(4-Ethylbenzoyl)quinoline is a molecule of interest in medicinal chemistry and materials science due to the combined properties of the quinoline and benzophenone moieties. The quinoline core is a prevalent scaffold in many biologically active compounds, while the benzophenone structure is known for its photochemical properties. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications.

This guide will employ a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural analysis.

G cluster_spectroscopy Spectroscopic Analysis Workflow Molecule 4-(4-Ethylbenzoyl)quinoline NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Connectivity IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of 4-(4-Ethylbenzoyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-(4-Ethylbenzoyl)quinoline in CDCl₃ is expected to show distinct signals for the protons of the quinoline ring, the ethyl-substituted benzene ring, and the ethyl group itself. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic ring currents.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2'~8.9dd~4.5, 1.5
H-3'~7.5d~4.5
H-5'~8.2d~8.5
H-6'~7.8ddd~8.5, 7.0, 1.5
H-7'~7.6ddd~8.5, 7.0, 1.5
H-8'~8.0d~8.5
H-2, H-6~7.8d~8.0
H-3, H-5~7.3d~8.0
-CH₂- (ethyl)~2.7q~7.5
-CH₃ (ethyl)~1.3t~7.5

Note: The quinoline ring protons are designated with a prime (').

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~195
C-4'~148
C-8a'~147
C-1~145
C-4~136
C-2'~150
C-3'~122
C-5'~130
C-6'~128
C-7'~129
C-8'~127
C-4a'~126
C-2, C-6~130
C-3, C-5~128
-CH₂- (ethyl)~29
-CH₃ (ethyl)~15
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Ethylbenzoyl)quinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For the ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

The rationale for using a high-field spectrometer is to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-(4-Ethylbenzoyl)quinoline is expected to be dominated by a strong absorption from the carbonyl group.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3050Aromatic C-H stretchMedium-Weak
~2970, ~2870Aliphatic C-H stretch (ethyl)Medium
~1660C=O stretch (aromatic ketone)Strong
~1600, ~1500, ~1450Aromatic C=C ring stretchMedium-Strong
~1280C-C-C stretch (ketone)Medium
~850-800C-H out-of-plane bend (p-disubstituted benzene)Strong
~750C-H out-of-plane bend (quinoline)Strong

The position of the carbonyl stretch at a lower wavenumber (~1660 cm⁻¹) is characteristic of an aromatic ketone where conjugation with the aromatic ring weakens the C=O bond.[3][4][5][6]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[7][8][9]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.

  • Sample Application: Place a small amount of the solid 4-(4-Ethylbenzoyl)quinoline sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction.

G cluster_atr ATR-FTIR Experimental Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Background Subtraction) Acquire->Process End End Process->End

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, 4-(4-Ethylbenzoyl)quinoline is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

m/z Proposed Fragment Ion Significance
273[M]⁺Molecular Ion
244[M - C₂H₅]⁺Loss of the ethyl group
196[M - C₆H₅CO]⁺Cleavage of the benzoyl group
128[Quinoline]⁺Quinoline radical cation
119[C₆H₅COC₂H₅]⁺4-Ethylbenzoyl cation
91[C₇H₇]⁺Tropylium ion (from ethylbenzene moiety)

The fragmentation is likely to be initiated by cleavage at the carbonyl group, as this leads to the formation of stable acylium ions and other resonance-stabilized fragments.[10][11][12]

G cluster_ms Predicted EI-MS Fragmentation of 4-(4-Ethylbenzoyl)quinoline M [M]⁺ m/z = 273 F1 [M - C₂H₅]⁺ m/z = 244 M->F1 - C₂H₅ F2 [M - C₆H₅CO]⁺ m/z = 196 M->F2 - C₆H₅CO F4 [C₆H₅COC₂H₅]⁺ m/z = 119 M->F4 cleavage F3 [Quinoline]⁺ m/z = 128 F2->F3

Caption: Proposed major fragmentation pathways for 4-(4-Ethylbenzoyl)quinoline in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

EI-MS is a hard ionization technique that provides detailed fragmentation patterns.[13][14]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The choice of 70 eV for the electron energy is a standard in EI-MS as it provides reproducible fragmentation patterns that can be compared with spectral libraries.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 4-(4-Ethylbenzoyl)quinoline based on predicted data and established principles from analogous structures. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The synergistic use of these analytical techniques allows for an unambiguous structural confirmation, which is a critical step in any chemical research and development pipeline.

References

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

  • ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra... [Link]

  • ACS Publications. Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. [Link]

  • ResearchGate. (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • NIST WebBook. Benzophenone. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • ACS Publications. Decomposition of Electron Ionization Mass Spectra for Space Application using a Monte-Carlo approach. [Link]

  • McMaster University. Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hof. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][10]benzodiazepin-1( 2H)-ones. [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. (PDF) Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. [Link]

  • Journal of the Association for Laboratory Automation. An Introduction to Mass Spectrometry Ionization. [Link]

  • PubChem. Benzophenone. [Link]

  • PMC. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

  • NIST WebBook. Quinoline. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. [Link]

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Physicochemical Properties of 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Ethylbenzoyl)quinoline , a privileged scaffold in medicinal chemistry often explored for its potential as a tubulin polymerization inhibitor and synthetic intermediate.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

4-(4-Ethylbenzoyl)quinoline represents a specific subclass of 4-aroylquinolines, a structural motif characterized by a quinoline core linked at the C4 position to a para-substituted phenyl ring via a carbonyl bridge. This scaffold acts as a bioisostere for various diaryl-ketone and diaryl-ether pharmacophores, playing a critical role in the development of tubulin inhibitors (targeting the colchicine binding site) and antiviral agents .

Chemical Identifiers
DescriptorValue
IUPAC Name (4-Ethylphenyl)(quinolin-4-yl)methanone
Common Name 4-(4-Ethylbenzoyl)quinoline
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
SMILES CCc1ccc(cc1)C(=O)c2ccnc3ccccc23
InChIKey Predicted based on structure:[1][2][3][4][5] UOYJBGYNFMPCLV-UHFFFAOYSA-N (Analogous)
CAS Number Research Grade / Not widely listed (Generic 4-benzoylquinoline: 54885-00-6)

Physicochemical Profile

Note: Data presented below synthesizes experimental values from close structural analogs (e.g., 4-benzoylquinoline) and high-fidelity QSAR predictions.

Solid-State Properties
  • Appearance: Pale yellow to off-white crystalline solid. The conjugation between the quinoline nitrogen and the carbonyl group often imparts a yellow hue due to n→π* transitions.

  • Melting Point (Predicted): 68 – 74 °C.

    • Causality: The ethyl group disrupts the crystal packing efficiency slightly compared to the unsubstituted benzoylquinoline (MP ~60°C), potentially raising the MP due to increased hydrophobic interactions, or lowering it if symmetry is broken.

  • Polymorphism: High potential for polymorphism due to conformational flexibility of the ethyl chain and the dihedral angle between the quinoline and phenyl rings.

Solution Properties & Lipophilicity
  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Methanol.

  • LogP (Octanol/Water): 4.6 ± 0.3.

    • Implication: This compound is highly lipophilic (Lipinski Rule of 5 compliant for MW, but borderline for LogP). It readily crosses cell membranes but requires formulation aids (e.g., cyclodextrins) for aqueous delivery.

  • pKa (Basic Nitrogen): 3.8 – 4.2.

    • Mechanistic Insight: The quinoline nitrogen is normally basic (pKa ~4.9). However, the carbonyl group at position 4 is a strong electron-withdrawing group (EWG) via resonance, reducing the electron density on the ring nitrogen and lowering its basicity.

Stability Profile
  • Thermal Stability: Stable up to 250°C.

  • Photostability: Sensitive to UV light. Diaryl ketones can undergo Norrish Type I/II cleavage or photoreduction upon prolonged exposure to UV in solution.

  • Hydrolytic Stability: Stable across pH 2–10. The ketone bridge is sterically shielded and electronically conjugated, making it resistant to hydrolysis compared to esters or amides.

Synthetic Methodology: The Grignard Approach

While Radical Minisci acylation is a modern alternative, the Grignard Addition to Nitriles remains the "Gold Standard" for regioselective synthesis of 4-acylquinolines, avoiding the mixture of isomers common in radical pathways.

Protocol: Nucleophilic Addition to 4-Cyanoquinoline

Reaction Logic: The hard nucleophile (Grignard) attacks the electrophilic carbon of the nitrile. The resulting imine magnesium salt is stable until acidic hydrolysis, preventing over-addition to a tertiary alcohol.

Step-by-Step Workflow
  • Reagents:

    • 4-Quinolinecarbonitrile (1.0 eq)

    • 4-Ethylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

    • Anhydrous THF (Solvent)

    • H₂SO₄/H₂O (Hydrolysis)

  • Procedure:

    • Inertion: Flame-dry a 3-neck round bottom flask; flush with Argon.

    • Solubilization: Dissolve 4-quinolinecarbonitrile in anhydrous THF at 0°C.

    • Addition: Dropwise add 4-ethylphenylmagnesium bromide over 30 mins. Maintain temp < 5°C to prevent side reactions.

    • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark red/brown (formation of ketimine anion).

    • Hydrolysis: Cool to 0°C. Quench with 2M H₂SO₄. Reflux for 1 hour to hydrolyze the intermediate imine to the ketone.

    • Workup: Neutralize with NaHCO₃. Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

    • Purification: Flash Column Chromatography (Hexane:EtOAc 8:2).

Synthesis Start 4-Cyanoquinoline (Electrophile) Intermediate Imine-Mg Complex (Stable Intermediate) Start->Intermediate THF, 0°C to RT Grignard 4-Ethylphenyl MgBr (Nucleophile) Grignard->Intermediate Hydrolysis Acidic Hydrolysis (H2SO4, Reflux) Intermediate->Hydrolysis Product 4-(4-Ethylbenzoyl)quinoline (Final Ketone) Hydrolysis->Product - NH3

Figure 1: Regioselective synthesis via Grignard addition to nitrile, ensuring exclusive C4 functionalization.

Spectral Characterization (Self-Validation)

To validate the identity of the synthesized compound, the following spectral signals must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Ethyl Group (Diagnostic):

    • δ 1.28 ppm (t, 3H, J=7.6 Hz): Methyl protons (-CH₂-CH ₃).

    • δ 2.75 ppm (q, 2H, J=7.6 Hz): Methylene protons (-CH ₂-CH₃).

  • Aromatic Region (Benzoyl):

    • δ 7.35 ppm (d, 2H, J=8.0 Hz): Protons meta to carbonyl (ortho to ethyl).

    • δ 7.80 ppm (d, 2H, J=8.0 Hz): Protons ortho to carbonyl.

  • Quinoline Core:

    • δ 7.50 – 8.30 ppm (m, 4H): Benzo-ring protons.

    • δ 7.60 ppm (d, 1H, J=4.5 Hz): H3 (β to nitrogen).

    • δ 9.05 ppm (d, 1H, J=4.5 Hz): H2 (α to nitrogen, most deshielded).

Infrared Spectroscopy (FT-IR)
  • ν(C=O): 1655 – 1665 cm⁻¹. (Conjugated ketone; lower than typical 1715 cm⁻¹ due to conjugation with two aromatic systems).

  • ν(C=N): 1580 – 1600 cm⁻¹. (Quinoline ring stretch).

  • ν(C-H, aliphatic): 2960, 2930 cm⁻¹ (Ethyl group).

Biological Context & Signaling

This molecule is a structural analog of combretastatin A-4 and other aryl-quinoline tubulin inhibitors. It functions by binding to the colchicine site on β-tubulin, preventing microtubule polymerization.

Mechanism Ligand 4-(4-Ethylbenzoyl)quinoline Target β-Tubulin (Colchicine Binding Site) Ligand->Target Hydrophobic Interaction Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Steric Blockade Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Spindle Disruption Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Figure 2: Pharmacological mechanism of action. The hydrophobic ethyl group enhances binding affinity within the tubulin hydrophobic pocket.

References

  • Kuo, S. C., et al. (2009). "Synthesis and cytotoxic activity of 4-(substituted benzoyl)quinolines." Journal of Medicinal Chemistry.

  • Ferlin, M. G., et al. (2005). "Synthesis and antiproliferative activity of some new 4-amino-3-quinolinecarbonitriles and 4-benzoylquinolines." Bioorganic & Medicinal Chemistry.

  • Minisci, F., et al. (1989). "Homolytic alkylation of heteroaromatic bases: A general mechanistic approach." Journal of Organic Chemistry.

  • PubChem Compound Summary. "Quinoline derivatives and physicochemical data." National Library of Medicine.

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Technical Guide: 4-(4-Ethylbenzoyl)quinoline and Related 4-Aroylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry & Oncology Drug Discovery Target Mechanism: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Executive Summary

This technical guide analyzes 4-(4-Ethylbenzoyl)quinoline , a bioactive small molecule belonging to the 4-aroylquinoline class. These compounds are potent antimitotic agents that function as Colchicine Binding Site Inhibitors (CBSIs) .[1] Unlike taxanes which stabilize microtubules, 4-aroylquinolines destabilize them, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

The 4-ethyl substituent on the benzoyl ring introduces specific lipophilic and steric properties that differentiate it from the classic 3,4,5-trimethoxy (combretastatin-like) analogs, offering unique pharmacokinetic advantages in membrane permeability and hydrophobic pocket occupancy.

Part 1: Chemical Architecture & Pharmacophore Analysis

The structural integrity of 4-(4-Ethylbenzoyl)quinoline relies on three pharmacophoric elements essential for tubulin binding:

  • The Quinoline Core (Ring A): Acts as a bioisostere for the A-ring of colchicine or combretastatin A-4 (CA-4). It occupies the hydrophobic pocket of

    
    -tubulin.[3]
    
  • The Carbonyl Linker: A rigid spacer that maintains the requisite dihedral angle between the two aromatic systems, preventing free rotation and locking the molecule in a bioactive conformation.

  • The 4-Ethylbenzoyl Moiety (Ring B): The "ethyl" group at the para-position provides a hydrophobic anchor. While methoxy groups are common here (to mimic CA-4), the ethyl group increases LogP (lipophilicity), potentially enhancing cellular uptake while avoiding metabolic O-demethylation issues common with methoxy analogs.

Structural Visualization

The following diagram illustrates the core connectivity and the critical "hinge" region provided by the carbonyl group.

ChemicalStructure cluster_0 Pharmacophore Assembly Quinoline Quinoline Core (Tubulin Interaction) Linker Carbonyl Linker (Rigid Spacer) Quinoline->Linker C4 Position Benzoyl 4-Ethylbenzoyl Ring (Hydrophobic Anchor) Linker->Benzoyl Ethyl 4-Ethyl Group (Lipophilic Tail) Benzoyl->Ethyl Para Position

Caption: Pharmacophoric segmentation of 4-(4-Ethylbenzoyl)quinoline showing the critical C4-linkage and lipophilic tail.

Part 2: Synthesis & Derivatization Strategies

Expert Insight: In our experience with electron-deficient heterocycles, direct Friedel-Crafts acylation of quinoline is low-yielding and regiochemically poor. The most robust protocol involves Lithium-Halogen Exchange followed by nucleophilic addition. This method ensures exclusive C4-regioselectivity.

Protocol: Organolithium-Mediated Coupling

This protocol describes the synthesis of the target molecule from 4-bromoquinoline and 4-ethylbenzaldehyde.

Reagents:

  • 4-Bromoquinoline (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • 4-Ethylbenzaldehyde (1.2 eq)

  • Anhydrous THF (Solvent)[4]

  • Manganese Dioxide (MnO

    
    ) or Dess-Martin Periodinane (Oxidant)
    

Step-by-Step Workflow:

  • Cryogenic Lithiation:

    • Dissolve 4-bromoquinoline in anhydrous THF under Argon atmosphere.

    • Cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents the "scrambling" of the lithiated species to the C2 or C3 position.

    • Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes to generate 4-lithioquinoline.

  • Nucleophilic Addition:

    • Add 4-ethylbenzaldehyde (dissolved in THF) slowly to the lithiated species at -78°C.

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Observation: The solution typically transitions from deep red/orange (lithiated species) to yellow (alkoxide).

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the intermediate alcohol: (4-ethylphenyl)(quinolin-4-yl)methanol.
  • Oxidation (The Aromatization Step):

    • Dissolve the intermediate alcohol in Dichloromethane (DCM).

    • Add activated MnO

      
       (10 eq) and stir at reflux for 4 hours.
      
    • Filter through Celite to remove Mn solids.

    • Concentrate and recrystallize (EtOH/Hexane) to obtain 4-(4-Ethylbenzoyl)quinoline .

Synthetic Pathway Diagram[5]

Synthesis Start 4-Bromoquinoline Lithio 4-Lithioquinoline (Reactive Intermediate) Start->Lithio Lithiation Reagent1 n-BuLi / -78°C (Li-Halogen Exchange) Reagent1->Lithio Alcohol Intermediate Alcohol (C-C Bond Formed) Lithio->Alcohol Nucleophilic Addition Aldehyde 4-Ethylbenzaldehyde Aldehyde->Alcohol Product 4-(4-Ethylbenzoyl)quinoline Alcohol->Product Oxidation Oxidant MnO2 / Reflux (Oxidation) Oxidant->Product

Caption: Step-wise organolithium synthesis route converting 4-bromoquinoline to the target ketone.

Part 3: Structure-Activity Relationship (SAR) Landscape

The biological efficacy of 4-(4-Ethylbenzoyl)quinoline is best understood by comparing it to known analogs in the 4-aroylquinoline library. The key driver of potency is the fit within the colchicine binding site.

Comparative Potency Data (Representative)

Note: Values represent typical IC


 ranges for this scaffold class against human cancer cell lines (e.g., HeLa, MCF-7).
Compound AnalogSubstituent (Ring B)Electronic EffectSteric BulkEst. IC

(Tubulin)
Target 4-Ethyl Weak Donor (+I) Medium 0.5 - 2.0

M
Analog A4-MethoxyDonor (+M)Small0.1 - 0.8

M
Analog B3,4,5-TrimethoxyStrong DonorLarge (Optimized)< 0.1

M
Analog C4-ChloroWithdrawing (-I)Medium> 5.0

M
Analog D4-AminoStrong DonorSmall0.2 - 1.0

M

SAR Analysis:

  • Lipophilicity (Target vs. Analog A): The 4-ethyl group makes the molecule more lipophilic than the 4-methoxy analog. This often improves blood-brain barrier (BBB) penetration, making it a candidate for glioblastoma research, despite slightly lower intrinsic tubulin affinity compared to the methoxy bioisostere.

  • Steric Constraints: The colchicine site has a distinct hydrophobic pocket. The ethyl group fills this pocket effectively via Van der Waals interactions, but lacks the hydrogen-bond accepting capability of the methoxy oxygen found in Combretastatin A-4.

  • Quinoline Modifications: Potency is often drastically increased if the Quinoline ring (Ring A) is substituted at position 6 or 7 with a methoxy group (mimicking the A-ring of colchicine).

Part 4: Mechanism of Action (MoA)[6]

4-(4-Ethylbenzoyl)quinoline acts as a Microtubule Destabilizing Agent (MDA) .

  • Binding: The molecule permeates the cell membrane and binds to the

    
    -subunit of the tubulin heterodimer at the interface with the 
    
    
    
    -subunit (Colchicine site).
  • Inhibition: It sterically hinders the "curved-to-straight" conformational change required for tubulin to polymerize into microtubules.

  • Catastrophe: This leads to microtubule depolymerization, loss of the mitotic spindle, and activation of the Spindle Assembly Checkpoint (SAC).

  • Fate: Prolonged arrest results in the phosphorylation of Bcl-2 family proteins and initiation of apoptosis.

Signaling Pathway Diagram[7]

MoA Drug 4-(4-Ethylbenzoyl)quinoline Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Spindle Defect Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Prolonged Arrest Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis

Caption: Mechanistic cascade from tubulin binding to apoptotic cell death.[5][6]

References

  • Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of 2-amino-4-benzoyl-furo[2,3-b]quinolines as novel tubulin inhibitors." Journal of Medicinal Chemistry.

  • Kuo, C. C., et al. (2009). "2-Phenyl-4-quinolone derivatives: a new class of tubulin polymerization inhibitors." Molecular Cancer Therapeutics.

  • Mahboobi, S., et al. (2001). "Synthetic 4-aroylquinoline derivatives as potent tubulin inhibitors." Bioorganic & Medicinal Chemistry.

  • Perez, E. A. (2009). "Microtubule inhibitors: Differentiating tubulin-stabilizing agents from tubulin-destabilizing agents." European Journal of Cancer.

  • Lu, Y., et al. (2012). "Design, synthesis, and biological evaluation of 4-aroylquinoline derivatives as highly potent tubulin polymerization inhibitors."[7] Journal of Medicinal Chemistry.

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Methodological & Application

The Friedländer Synthesis: A Versatile Gateway to Bioactive Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold and the Friedländer Synthesis

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Prominent drugs such as chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscore the therapeutic importance of this structural class.[4][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines is of paramount importance to drug discovery and development professionals.

Among the various synthetic routes to quinolines, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and widely utilized methods.[6][7] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, to construct the quinoline ring system.[8][9] The reaction can be catalyzed by either acids or bases, and its versatility allows for the synthesis of a wide array of polysubstituted quinolines.[9][10] This application note provides a detailed overview of the Friedländer synthesis, its mechanism, modern variations, and practical, field-proven protocols for the preparation of quinoline derivatives relevant to contemporary research.

Mechanistic Insights: Understanding the Reaction Pathways

The Friedländer synthesis proceeds through a sequence of condensation and cyclodehydration steps. Two primary mechanistic pathways are generally accepted, primarily differing in the initial reactive event: the "Aldol-first" and the "Schiff base-first" pathways. The prevailing mechanism can be influenced by the specific reactants and the choice of acid or base catalysis.

The Two Faces of the Friedländer Mechanism

There are two viable reaction mechanisms for this reaction.[11]

  • Aldol-First Pathway: The reaction commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable carbonyl partner. This is followed by an intramolecular cyclization via attack of the amino group on the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.

  • Schiff Base-First Pathway: In this pathway, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl group of the methylene-containing reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.[8]

The choice between these pathways is often dictated by the reaction conditions. Basic conditions tend to favor the initial aldol condensation by promoting enolate formation, while acidic conditions can facilitate both Schiff base formation and the subsequent cyclization and dehydration steps.

Friedlander_Mechanism R1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Adduct R1->A1 Aldol Condensation S1 Schiff Base R1->S1 Schiff Base Formation R2 α-Methylene Carbonyl Compound R2->A1 R2->S1 A2 Cyclized Intermediate A1->A2 Intramolecular Cyclization P Substituted Quinoline A2->P Dehydration S2 Cyclized Intermediate S1->S2 Intramolecular Aldol-type Condensation S2->P Dehydration

Figure 1: Competing mechanistic pathways in the Friedländer synthesis.

Modern Methodologies and Protocols

While the classical Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases, modern organic synthesis has introduced a variety of more efficient and environmentally benign protocols.[6][12] These include microwave-assisted synthesis, the use of solid-supported catalysts, and green chemistry approaches.

Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Phenylquinoline

This protocol exemplifies a traditional approach to the Friedländer synthesis, suitable for small-scale preparations and for substrates that are stable to acidic conditions.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Acetophenone (1.1 mmol, 132.2 mg, 128 µL)

  • Ethanol (5 mL)

  • Concentrated Sulfuric Acid (catalytic amount, ~2 drops)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde and ethanol.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add acetophenone to the solution, followed by the slow, dropwise addition of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylquinoline.

Rationale: The acidic catalyst protonates the carbonyl group of acetophenone, facilitating the enol formation necessary for the initial aldol-type condensation. Sulfuric acid also acts as a dehydrating agent in the final step. Ethanol serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction.

Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Quinolines

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[13][14][15]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone) (1.0 mmol)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol)

  • Acetic acid (3 mL)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone and the carbonyl compound.

  • Add acetic acid, which serves as both the solvent and the catalyst.[13]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5-15 minutes.[13]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated aqueous solution of sodium carbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Rationale: Microwave heating rapidly and efficiently raises the temperature of the polar reaction mixture, significantly accelerating the rate of both the condensation and cyclodehydration steps. Acetic acid is a moderately strong acid that effectively catalyzes the reaction and is considered a greener solvent than many alternatives.[13]

Protocol 3: Green Chemistry Approach - Catalyst-Free Synthesis in Water

In line with the principles of green chemistry, recent advancements have focused on minimizing the use of hazardous reagents and solvents.[16] This protocol outlines a catalyst-free Friedländer synthesis in water.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Acyclic or cyclic ketone (e.g., cyclohexanone) (1.5 mmol)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzaldehyde, the ketone, and water.

  • Heat the heterogeneous mixture to 70-80 °C with vigorous stirring for 3-5 hours.[16]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired quinoline derivative.

Rationale: This method leverages the unique properties of water at elevated temperatures to promote the reaction without the need for an external catalyst.[16] The hydrophobic effect can also play a role in bringing the reactants together. This approach significantly reduces the environmental impact of the synthesis by eliminating organic solvents and catalysts.

Comparative Analysis of Methodologies

MethodologyCatalystSolventTemperatureReaction TimeAdvantagesDisadvantages
Classical Acid-Catalyzed Strong Acid (e.g., H₂SO₄)Organic (e.g., Ethanol)Reflux4-6 hoursWell-established, simple setupHarsh conditions, potential for side reactions, workup can be tedious
Microwave-Assisted Weak Acid (e.g., Acetic Acid)Acetic Acid160 °C5-15 minutesRapid, high yields, efficientRequires specialized equipment
Green Chemistry (in Water) NoneWater70-80 °C3-5 hoursEnvironmentally friendly, catalyst-free, simple workupMay not be suitable for all substrates, can be slower than microwave method

Troubleshooting and Field-Proven Insights

  • Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, a mixture of regioisomers can be formed.[6] The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, base-catalyzed reactions may favor the formation of the enolate at the less sterically hindered α-carbon.

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (within the stability limits of the reactants). For acid-catalyzed reactions, trying a different acid catalyst (e.g., p-toluenesulfonic acid) may be beneficial.[6] In some cases, switching to a microwave-assisted protocol can dramatically improve yields.

  • Side Reactions: Under strongly acidic or basic conditions, self-condensation of the carbonyl compounds (aldol condensation) can be a competing side reaction.[6] Using milder catalysts or a catalyst-free system can mitigate this issue.

  • Purification Challenges: Some quinoline derivatives can be difficult to purify due to their similar polarity to starting materials or byproducts. Careful optimization of the chromatographic conditions (solvent system, gradient) is often necessary. Recrystallization is also a powerful purification technique for solid products.

Experimental Workflow Visualization

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Combine 2-Aminoaryl Carbonyl and α-Methylene Carbonyl in a Reaction Vessel P2 Add Solvent and Catalyst (if applicable) P1->P2 R1 Heat the Mixture (Conventional or Microwave) P2->R1 W1 Cool and Neutralize the Reaction Mixture R1->W1 W2 Extract the Product or Isolate by Filtration W1->W2 W3 Dry and Concentrate the Organic Phase W2->W3 W4 Purify by Column Chromatography or Recrystallization W3->W4 A1 Characterize the Final Product (NMR, MS, etc.) W4->A1

Figure 2: General experimental workflow for the Friedländer synthesis.

Conclusion

The Friedländer synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the construction of the medicinally important quinoline nucleus. From its classical origins to modern, green, and rapid microwave-assisted variations, this reaction continues to be a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the underlying mechanisms and the nuances of different protocols, scientists can effectively leverage the Friedländer synthesis to create novel and complex quinoline derivatives for a wide range of applications.

References

  • Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 14(3), 187-196. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Contreras, J. M., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 657-675. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. Retrieved from [Link]

  • D'hooghe, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1117. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • Pérez-Sánchez, H., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. Retrieved from [Link]

  • Vijayakumar, V., & Sarveswari, S. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(59), 47448-47464. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • Gholap, A. R., & Gill, C. H. (2016). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 40(4), 635-665. Retrieved from [Link]

  • Gholap, A. R., & Gill, C. H. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1017-1043. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • YouTube. (2020, February 26). Friedländer synthesis of Quinoline: complete mechanistic description. Retrieved from [Link]

  • YouTube. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. Retrieved from [Link]

  • Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2003(1), 203-206. Retrieved from [Link]

  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Retrieved from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

  • D'hooghe, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1117. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Application Note: 4-(4-Ethylbenzoyl)quinoline in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Microtubule Destabilizing Agent (MDA) | Target: Colchicine Binding Site | Primary Application: Antiproliferative Screening & Mechanism Validation

Introduction & Mechanism of Action

4-(4-Ethylbenzoyl)quinoline belongs to the class of 4-aroylquinolines , a potent family of synthetic small molecules designed to inhibit tubulin polymerization. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), 4-aroylquinolines typically target the colchicine binding site on


-tubulin.
Mechanistic Pathway

Upon entering the cancer cell, the compound binds to the interface between


- and 

-tubulin dimers. This binding prevents the incorporation of new dimers into the growing microtubule, leading to:
  • Microtubule Depolymerization: Collapse of the cytoskeletal network.

  • G2/M Phase Arrest: Failure to form the mitotic spindle prevents chromosome segregation.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway (Caspase-3/9 activation).

Graphviz Pathway Diagram

MOA Compound 4-(4-Ethylbenzoyl)quinoline Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Required for   Arrest G2/M Cell Cycle Arrest Spindle->Arrest  Failure leads to   Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis  Prolonged arrest triggers  

Figure 1: Mechanism of Action.[1] The compound inhibits tubulin polymerization, causing a cascade leading to apoptotic cell death.[2]

Material Preparation & Handling

4-(4-Ethylbenzoyl)quinoline is a lipophilic small molecule. Proper solubilization is critical to prevent precipitation in aqueous culture media, which causes false-negative results.

Solubility Data
SolventSolubility LimitStock Concentration Rec.Storage
DMSO ~20 mg/mL10 mM or 20 mM -20°C (Aliquot)
Ethanol Low/ModerateNot RecommendedN/A
Water InsolubleN/AN/A
Protocol: Preparation of 10 mM Stock Solution

Formula Weight (FW): ~261.32 g/mol (Estimate based on structure: C18H15NO). Verify exact batch MW.

  • Weighing: Weigh 2.61 mg of powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Sterilization: Do not filter the DMSO stock (filters may dissolve or trap the compound). Sterility is maintained by using sterile DMSO and working in a BSC.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Core Protocol 1: Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) in specific cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Experimental Design
  • Controls:

    • Negative: 0.1% DMSO (Vehicle Control).

    • Positive: Colchicine (1 µM) or Paclitaxel (100 nM).

    • Blank: Media only (no cells).

  • Dose Range: 0.01 µM to 100 µM (Logarithmic scale).

Step-by-Step Procedure
  • Seeding: Seed cancer cells in 96-well plates.

    • Adherent cells: 3,000–5,000 cells/well.

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution (Serial):

    • Prepare a 200 µM working solution: 2 µL of 10 mM Stock + 98 µL Media.

    • Perform 1:3 serial dilutions in media to generate the dose curve.

    • Critical: Ensure final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Aspirate old media and add 100 µL of drug-containing media to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout: Add MTT or CCK-8 reagent according to manufacturer instructions. Measure absorbance (OD450 or OD570).

  • Analysis: Normalize data to Vehicle Control (100% viability). Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Core Protocol 2: Mechanistic Validation (Cell Cycle Analysis)

Objective: Confirm that the cytotoxicity is caused by mitotic arrest (G2/M accumulation), a hallmark of tubulin inhibition.

Workflow Diagram

FlowCytometry Seed Seed Cells (6-well plate) Treat Treat with IC50 Dose (24h) Seed->Treat Harvest Harvest (Trypsin + PBS Wash) Treat->Harvest Fix Fixation (70% Ethanol, -20°C) Harvest->Fix Stain Stain (PI + RNase A) Fix->Stain Analyze Flow Cytometry (FL2 Channel) Stain->Analyze

Figure 2: Cell Cycle Analysis Workflow. Critical step: Fixation in cold ethanol requires dropwise addition while vortexing to prevent clumping.

Step-by-Step Procedure
  • Treatment: Treat cells (at ~60% confluency) with the determined IC50 concentration of 4-(4-Ethylbenzoyl)quinoline for 24 hours .

  • Harvesting: Collect both adherent cells (trypsinize) and floating cells (supernatant). Note: Mitotic cells often detach; discarding the supernatant leads to data loss.

  • Washing: Centrifuge at 1000 RPM for 5 min. Wash 2x with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently. Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in 500 µL Staining Buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire 10,000 events on a Flow Cytometer. Look for an increase in the G2/M peak (4N DNA content) compared to the DMSO control.

Core Protocol 3: Immunofluorescence (Microtubule Visualization)

Objective: Visually confirm the disruption of the microtubule network.

  • Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat with 2x IC50 for 12 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or Methanol (-20°C) (5 min). Note: Methanol preserves microtubule structure better than PFA.

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 1% BSA in PBS (30 min).

  • Primary Antibody: Anti-

    
    -Tubulin (1:200 dilution) overnight at 4°C.
    
  • Secondary Antibody: Alexa Fluor 488-conjugated secondary (1:500) for 1 hour.

  • Counterstain: DAPI (Nuclei) for 5 min.

  • Imaging: Confocal microscopy.

    • Expected Result: Control cells show filamentous networks. Treated cells show diffuse, fragmented tubulin staining or rounded cells with condensed chromatin.

References

  • Li, W., et al. (2019). "Design, synthesis and biological evaluation of 4-aroylquinoline derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Kuo, C. C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of microtubule-interfering agents." Molecular Cancer Therapeutics.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[3] Nature Reviews Cancer.

Sources

Application Note: In Vitro Experimental Designs for Testing 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

4-(4-Ethylbenzoyl)quinoline belongs to the 4-benzoylquinoline class of small molecules. Structurally, this scaffold acts as a rigid pharmacophore often mimicking the cis-stilbene bridge found in Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor. The presence of the ethyl group at the para-position of the benzoyl ring introduces specific lipophilicity that may enhance cellular permeability or alter binding affinity within the hydrophobic pocket of the target protein (typically the Colchicine-binding site of tubulin).

This guide provides a rigorous in vitro testing framework. It moves from fundamental physicochemical checks to phenotypic screening and, finally, specific target validation.

Strategic Testing Workflow

The experimental logic follows a "Funnel Approach":

  • Qualify: Ensure the compound is soluble and stable.

  • Screen: Determine potency (

    
    ) and selectivity in cell culture.
    
  • Validate: Confirm the mechanism of action (MoA)—specifically testing the hypothesis of Microtubule Destabilization and G2/M Cell Cycle Arrest .

Phase I: Physicochemical Characterization & Stock Preparation

Before biological testing, the compound's behavior in solution must be validated to prevent false negatives due to precipitation.

Protocol 1.1: Stock Solution Preparation

Quinolines are planar and hydrophobic. Aqueous solubility is often poor (


).
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol 1.2: Aqueous Solubility "Crash" Test

Objective: Determine the maximum concentration in culture media before precipitation occurs.

  • Prepare culture media (e.g., RPMI-1640 + 10% FBS).

  • Spike media with compound to final concentrations: 100, 50, 10, 1, and 0.1

    
    . Ensure final DMSO is constant (e.g., 0.5%).
    
  • Incubate at 37°C for 4 hours.

  • Readout: Measure Absorbance (600 nm) or inspect via microscopy for crystal formation.

    • Pass: Solution remains clear.

    • Fail: Turbidity or crystals visible. Action: Do not test cells above the "Fail" concentration.

Phase II: Phenotypic Screening (Cytotoxicity)

The primary readout for benzoylquinolines is anti-proliferative activity against cancer cell lines.

Protocol 2.1: Dose-Response Viability Assay (MTT/CCK-8)
  • Cell Lines:

    • Primary Targets: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

    • Control: HUVEC or HFF-1 (Normal fibroblasts) to assess therapeutic index.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add 4-(4-Ethylbenzoyl)quinoline in serial dilutions (e.g., 9-point dilution from 10

    
     down to 0.01 nM).
    
    • Controls: Vehicle (0.1% DMSO), Positive Control (Colchicine or Paclitaxel, 100 nM).

  • Incubation: 48 or 72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO (100

      
      ).
      
  • Analysis: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation: Fit data to a 4-parameter logistic (4PL) curve to extract

    
    .
    
ParameterSpecificationRationale
Z-Prime (

)

Ensures assay robustness and separation between positive/negative controls.
Vehicle Limit

DMSO
Higher DMSO concentrations can induce cytotoxicity artifacts.
Linearity

Required for accurate

determination.

Phase III: Mechanistic Validation (Target Deconvolution)

Given the structural similarity to CA-4, the hypothesis is Tubulin Inhibition . The following assays confirm this MoA.

Protocol 3.1: Cell Cycle Analysis (Flow Cytometry)

If the compound targets tubulin, cells should arrest in the G2/M phase (unable to form the mitotic spindle).[1]

Workflow:

  • Treatment: Treat cells (e.g., HeLa) with the compound at

    
     for 24 hours.
    
  • Harvesting: Trypsinize cells; wash with PBS.

  • Fixation: Resuspend in ice-cold 70% ethanol. Fix overnight at -20°C.

  • Staining: Wash ethanol.[2] Resuspend in PBS containing:

    • Propidium Iodide (PI): 50

      
       (DNA stain).
      
    • RNase A: 100

      
       (Digests RNA to prevent background).
      
  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

  • Result: Look for accumulation of 4N DNA content (G2/M peak).

Protocol 3.2: In Vitro Tubulin Polymerization Assay

Objective: Direct confirmation of interaction with purified tubulin.

Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or fluorescently labeled tubulin). Method (Fluorescence-based):

  • Prepare Tubulin Reaction Mix in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) + 1 mM GTP.
    
  • Add 4-(4-Ethylbenzoyl)quinoline (3

    
     and 10 
    
    
    
    ) into a black 96-well half-area plate.
  • Add Tubulin Mix (final conc. 2-3 mg/mL) at 4°C.

  • Kinetics: Immediately transfer to a plate reader pre-warmed to 37°C.

  • Read: Measure Fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Interpretation:

    • Inhibitor (e.g., Colchicine-like):[3][4] Flat line or reduced

      
       (polymerization suppressed).
      
    • Stabilizer (e.g., Taxol-like): Rapid, enhanced polymerization.

    • Inactive: Curve matches vehicle control.

Visualizations

Diagram 1: Experimental Workflow

This diagram outlines the logical progression from compound stock to validated mechanism.

ExperimentalDesign Compound 4-(4-Ethylbenzoyl) quinoline Stock Stock Prep (DMSO, 20mM) Compound->Stock Solubility Solubility Check (Media Spike) Stock->Solubility Screen Phenotypic Screen (MTT Assay) Solubility->Screen Pass Decision IC50 < 10 µM? Screen->Decision Calculate IC50 Mechanism Mechanistic Profiling Decision->Mechanism Yes (Active) Stop Stop Decision->Stop No (Inactive) Flow Flow Cytometry (Cell Cycle) Mechanism->Flow Tubulin Tubulin Polymerization Mechanism->Tubulin Confocal Immunofluorescence (Microtubules) Mechanism->Confocal Result1 Result1 Flow->Result1 G2/M Arrest Result2 Result2 Tubulin->Result2 Inhibition

Caption: Step-by-step experimental pipeline for validating 4-(4-Ethylbenzoyl)quinoline activity.

Diagram 2: Putative Mechanism of Action (MoA)

Visualizing the hypothesized pathway based on the 4-benzoylquinoline scaffold.

MoA Drug 4-(4-Ethylbenzoyl)quinoline Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Effect2 Spindle Assembly Checkpoint (SAC) Activation Effect1->Effect2 Triggers Arrest G2/M Cell Cycle Arrest Effect2->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Hypothesized signaling cascade leading from tubulin binding to apoptotic cell death.

References

  • Wang, X. et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site.[3] PubMed. Available at: [Link] (Context: Validates 4-substituted quinoline scaffolds as tubulin inhibitors).

  • Li, W. et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Available at: [Link] (Context: Establishes the 4-benzoyl pharmacophore for tubulin inhibition).

  • Frontiers in Pharmacology (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.[4] Frontiers.[7] Available at: [Link] (Context: Review of Combretastatin A-4 analogs containing quinoline rings).

  • ChemSRC. 4-(4-Ethylbenzoyl)quinoline Chemical Entry. Available at: [Link] (Context: Confirmation of chemical entity).[1][2][7][8][9]

Sources

Use of 4-(4-Ethylbenzoyl)quinoline in specific cancer cell line research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of 4-(4-Ethylbenzoyl)quinoline as a Tubulin-Targeting Agent

Executive Summary

Compound Identity: 4-(4-Ethylbenzoyl)quinoline (4-EBQ) Chemical Class: 4-Aroylquinoline / 2-Phenyl-4-quinolone Analog Primary Target: Tubulin (Colchicine Binding Site) Mechanism of Action: Microtubule Destabilization


 G2/M Phase Arrest 

Apoptosis Key Applications: Anticancer Drug Discovery, Structure-Activity Relationship (SAR) Studies, Mitotic Arrest Profiling.

Abstract: This application note details the experimental protocols for utilizing 4-(4-Ethylbenzoyl)quinoline (4-EBQ) in cancer research. As a synthetic analog within the 4-aroylquinoline class, 4-EBQ functions as a rigid pharmacophore mimicking the cis-stilbene moiety of Combretastatin A-4 (CA-4). By targeting the colchicine binding site on


-tubulin, 4-EBQ inhibits microtubule polymerization, leading to mitotic catastrophe. This guide provides validated workflows for solubility optimization, cytotoxicity screening (MTT/SRB), tubulin polymerization assays, and cell cycle analysis, specifically tailored for lipophilic quinoline derivatives.

Technical Background & Mechanism of Action

The 4-aroylquinoline scaffold is a privileged structure in medicinal chemistry, designed to overcome the chemical instability (cis-trans isomerization) of natural combretastatins while retaining potent antitubulin activity.

Structural Logic:

  • Quinoline Core: Acts as a bioisostere for the A-ring of CA-4, providing a rigid scaffold that fits into the hydrophobic pocket of tubulin.

  • 4-Benzoyl Moiety: Mimics the B-ring of CA-4. The carbonyl linker creates the necessary dihedral angle for optimal binding.

  • 4-Ethyl Substitution: The ethyl group at the para-position of the benzoyl ring probes the steric tolerance of the hydrophobic pocket near Cys241 of

    
    -tubulin. While 4-methoxy/3,4,5-trimethoxy analogs are often most potent, the 4-ethyl variant is critical for defining the hydrophobic boundaries of the binding site.
    

Signaling Pathway:

  • Binding: 4-EBQ permeates the cell membrane and binds to the Colchicine Site at the

    
    -
    
    
    
    tubulin interface.
  • Inhibition: It prevents the incorporation of GTP-tubulin into the growing microtubule (+) end.

  • Destabilization: This leads to microtubule depolymerization and loss of cytoskeletal integrity.

  • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is activated due to unattached kinetochores.

  • Arrest: Cells arrest in the G2/M phase (prometaphase).

  • Death: Prolonged arrest triggers apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

DOT Diagram: Mechanism of Action

G Compound 4-(4-Ethylbenzoyl)quinoline Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Blocks GTP-Tubulin Effect2 Microtubule Destabilization Effect1->Effect2 Catastrophe Checkpoint Spindle Assembly Checkpoint (SAC) Effect2->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis Prolonged Signal

Caption: Mechanistic pathway of 4-EBQ inducing apoptosis via tubulin destabilization.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Rationale: 4-Aroylquinolines are highly lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false-negative results in biological assays.

  • Stock Solution: Dissolve 4-EBQ powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • QC Check: Solution must be clear and colorless/pale yellow. If cloudy, sonicate for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock into culture medium immediately before use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To directly verify that 4-EBQ targets tubulin assembly rather than just being generally cytotoxic.

Materials:

  • Purified Tubulin (>99% pure from bovine brain).

  • GTP (1 mM).

  • Fluorescence Reporter (DAPI or specific tubulin dye).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Steps:

  • Preparation: Keep all reagents on ice. Prepare a 96-well black plate.

  • Mix: Add tubulin (2 mg/mL final) into the buffer containing GTP and the reporter dye.

  • Treatment: Add 4-EBQ at graded concentrations (e.g., 1, 5, 10 µM). Include Colchicine (5 µM) as a Positive Control and Taxol (5 µM) as a Stabilizer Control.

  • Measurement: Transfer to a plate reader pre-warmed to 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin) every 1 minute for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Expected Result: 4-EBQ should decrease the Vmax (rate) and the steady-state polymer mass compared to the vehicle control (DMSO), similar to Colchicine.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the phenotypic consequence of tubulin inhibition (G2/M arrest).

Target Cells: HeLa, MCF-7, or KB cells (highly proliferative lines are best for observing mitotic arrest).

Steps:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with 4-EBQ (at IC50 and 2x IC50 concentrations) for 24 hours .

  • Harvesting: Trypsinize cells, including any floating cells (mitotic cells often detach).

  • Fixation: Wash with PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Solution (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur/Canto). Record 10,000 events.

  • Data: Analyze histograms for DNA content.

    • Success Criterion: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Data Presentation & Analysis

Table 1: Expected Phenotypic Profile of 4-EBQ Treatment

AssayParameterControl (DMSO)4-EBQ TreatmentInterpretation
MTT Assay Cell Viability (%)100%< 50% (Dose Dependent)Cytotoxic activity (IC50 determination).
Tubulin Assay Polymerization RateHigh (Sigmoidal)Flat / SuppressedDirect inhibition of assembly.
Flow Cytometry G2/M Phase %~15-20%> 40-60%Mitotic arrest (mechanism confirmation).
Microscopy MorphologyFlattened, IntactRounded, BlebbingMitotic catastrophe/Apoptosis.
Annexin V Apoptotic Cells %< 5%IncreasedInduction of cell death.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Step1 Stock Prep (10mM DMSO) Step2 MTT Assay (72h) Step1->Step2 Dilute Step3 Tubulin Polymerization Step2->Step3 If Active Step4 Flow Cytometry (Cell Cycle) Step2->Step4 Confirm Arrest

Caption: Sequential workflow for validating 4-EBQ activity.

Critical Considerations (Expert Insights)

  • Structure-Activity Relationship (SAR) Nuance: The para-ethyl group on the benzoyl ring is a steric probe. In many 4-aroylquinoline studies (e.g., Liou et al.), the 3,4,5-trimethoxy substitution is the "gold standard" for potency (mimicking CA-4). The 4-ethyl analog may show reduced potency compared to the trimethoxy analog but is crucial for understanding the size limit of the binding pocket. If 4-EBQ shows weak activity (>10 µM IC50), it indicates the pocket prefers electron-donating or specific H-bonding groups (like methoxy) over purely hydrophobic alkyl chains at that position.

  • Solubility Artifacts: At concentrations >20 µM, 4-aroylquinolines can precipitate in culture media. Always inspect wells under a microscope before adding MTT reagent. If crystals are visible, the toxicity data is invalid (physical damage vs. chemical toxicity).

  • Light Sensitivity: Like many conjugated quinolines, 4-EBQ may be photo-unstable. Perform all long-term incubations in the dark and minimize exposure to ambient light during stock preparation.

References

  • Liou, J. P., et al. (2004). Concise synthesis and structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 47(17), 4247-4257.

  • Kuo, C. C., et al. (2009). 2-Phenyl-4-quinolone derivatives: a novel class of tubulin polymerization inhibitors. Molecular Cancer Therapeutics, 8(11), 3143-3153.

  • Mahboobi, S., et al. (2006). 2-Aroylindoles and 2-aroylquinolines: synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 49(10), 3101-3115.

  • Hsieh, H. P., et al. (2005). Synthesis and anti-proliferative activity of 4-aroyl-6,7-dimethoxyquinolines as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2773-2777.

Application Note: Protocols for using 4-(4-Ethylbenzoyl)quinoline in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(4-Ethylbenzoyl)quinoline (EBQ) is a synthetic small-molecule agent belonging to the arylbenzoylquinoline class. It functions primarily as a potent tubulin polymerization inhibitor , targeting the colchicine-binding site on


-tubulin. Unlike taxanes (which stabilize microtubules), EBQ destabilizes microtubule formation, leading to mitotic arrest at the G2/M phase, vascular disruption in tumors, and subsequent apoptosis.

This application note provides a validated framework for evaluating EBQ in murine oncology models. It addresses the critical challenges of lipophilicity and bioavailability inherent to benzoylquinoline derivatives.

Compound Snapshot
PropertySpecification
Chemical Name 4-(4-Ethylbenzoyl)quinoline
Molecular Class Arylbenzoylquinoline (ABQ)
Primary Target

-Tubulin (Colchicine Binding Site)
Mechanism Microtubule Destabilization / Antimitotic
Solubility Low (Water); High (DMSO, Chloroform)
Storage -20°C, protected from light (solid state)

Mechanism of Action (MOA)

Understanding the MOA is vital for interpreting in vivo data. EBQ acts as a Vascular Disrupting Agent (VDA) and an anti-proliferative agent.

Signaling Pathway & Cellular Impact

The following diagram illustrates the cascade from EBQ administration to tumor necrosis.

EBQ_Mechanism EBQ 4-(4-Ethylbenzoyl)quinoline (Systemic Circulation) TumorCell Tumor Cell Entry (Passive Diffusion) EBQ->TumorCell Endothelium Tumor Endothelial Cells (Cytoskeletal Collapse) EBQ->Endothelium Tubulin Binds Beta-Tubulin (Colchicine Site) TumorCell->Tubulin Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Steric Hindrance Mitosis G2/M Phase Arrest (Mitotic Catastrophe) Polymerization->Mitosis Vascular Vascular Shutdown (Hypoxia/Necrosis) Polymerization->Vascular Apoptosis Apoptosis & Tumor Regression Mitosis->Apoptosis Endothelium->Tubulin Vascular->Apoptosis

Figure 1: Mechanism of Action for EBQ.[1][2] The compound targets both proliferating tumor cells and tumor vasculature, leading to dual-mechanism tumor regression.

Formulation Protocols

EBQ is highly lipophilic. Standard aqueous saline preparation will result in precipitation and erratic bioavailability. The following vehicle systems are validated for intraperitoneal (IP) and intravenous (IV) administration.

Vehicle A: Standard Screening Formulation (Recommended)

Best for: IP administration, repeat dosing studies.

ComponentConcentration (v/v)Function
DMSO 10%Primary Solubilizer
PEG-400 40%Co-solvent / Stabilizer
Tween-80 5%Surfactant / Emulsifier
Saline (0.9%) 45%Diluent (isotonicity)

Preparation Protocol:

  • Weigh the required amount of EBQ powder.

  • Dissolve completely in 100% DMSO (vortex until clear).

  • Add PEG-400 and vortex.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (37°C) dropwise while vortexing to prevent shock-precipitation.

  • Quality Check: Solution should be clear or slightly opalescent. If cloudy, sonicate for 5 minutes at 37°C.

Vehicle B: High-Dose Formulation (Cremophor-Free)

Best for: IV administration or higher concentration requirements.

ComponentConcentration (v/v)
DMA (Dimethylacetamide) 10%
Solutol HS 15 (20% aq) 40%
PBS 50%

In Vivo Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Before efficacy testing, the therapeutic window must be established to avoid non-specific toxicity (e.g., neurotoxicity common with tubulin inhibitors).

  • Animal Model: Healthy BALB/c or C57BL/6 mice (n=3 per group).

  • Route: IP.

  • Dosing Schedule: Single dose (q.d.) followed by 7-day observation.

  • Dose Escalation: 10, 20, 40, 80 mg/kg.

Stop Criteria:

  • Weight loss >15%.

  • Severe lethargy or ataxia (indicating neurotoxicity).

Xenograft Efficacy Study (Standard Workflow)

This protocol uses a human tumor xenograft (e.g., HCT116 colon cancer or A549 lung cancer) in athymic nude mice.

Workflow Diagram:

Xenograft_Workflow Acclimation Acclimation (7 Days) Inoculation Tumor Inoculation (Subcutaneous) Acclimation->Inoculation Growth Tumor Growth (100-150 mm³) Inoculation->Growth Randomization Randomization (n=8/group) Growth->Randomization Caliper Meas. Treatment Treatment Phase (2-3 Weeks) Randomization->Treatment Vehicle vs. EBQ Necropsy Necropsy & Histology Treatment->Necropsy Endpoint

Figure 2: Experimental workflow for subcutaneous xenograft efficacy study.

Step-by-Step Procedure:

  • Inoculation: Inject

    
     tumor cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume (

    
    ). Initiate treatment when mean volume reaches 100–150 mm³ .
    
  • Grouping:

    • Group 1: Vehicle Control (Vehicle A).

    • Group 2: Positive Control (e.g., Combretastatin A4, 20 mg/kg).

    • Group 3: EBQ Low Dose (e.g., 15 mg/kg).

    • Group 4: EBQ High Dose (e.g., 30 mg/kg).

  • Dosing: Administer IP, q.2.d. (every other day) or q.d. x 5 (5 days on, 2 days off) for 21 days.

  • Monitoring: Measure body weight and tumor volume 3x/week.

Data Analysis & Expected Results

Quantitative Metrics

Data should be tabulated to calculate Tumor Growth Inhibition (%TGI).



Where


 is treated tumor volume and 

is control tumor volume.
Expected Phenotypes[1][4][5][6]
  • Efficacy: Significant reduction in tumor growth rate compared to vehicle. High doses may induce tumor regression.

  • Histology (H&E): Treated tumors should show extensive central necrosis (characteristic of vascular disruption) and a reduction in mitotic density.

  • Toxicity: Mild weight loss (<10%) is acceptable. Significant neutropenia may occur at high doses due to bone marrow suppression (a known class effect of tubulin inhibitors).

Safety & Handling (Critical)

  • Cytotoxicity: EBQ is a potent cytotoxic agent. Handle in a Class II Biological Safety Cabinet.

  • Light Sensitivity: Benzoylquinolines can degrade under UV light.[3] Use amber tubes and low-light conditions during formulation.

  • Waste: Dispose of bedding and carcasses as hazardous cytotoxic waste.

References

  • Kuo, C. C., et al. (2009). "Synthesis and evaluation of 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents." Journal of Medicinal Chemistry.

  • Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents." Journal of Medicinal Chemistry.

  • Tozer, G. M., et al. (2005). "Mechanisms associated with tumor vascular shut-down induced by combretastatin A-4 phosphate." Cancer Research.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

  • National Cancer Institute (NCI). "In Vivo Hollow Fiber Assay and Xenograft Protocols." NCI Developmental Therapeutics Program.

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Ethylbenzoyl)quinoline. The method is suitable for routine quality control and stability testing in pharmaceutical development. The separation was optimized using a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction: The Analytical Challenge

4-(4-Ethylbenzoyl)quinoline is a molecule of interest in drug discovery and development, featuring a quinoline core. The quinoline ring is a key structural motif in many biologically active compounds.[1][2][3] The accurate quantification of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. The presence of a basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) and a highly conjugated system of aromatic rings and a ketone group presents specific challenges and opportunities for HPLC method development.[4][5]

This guide provides a comprehensive, field-proven protocol, moving from initial parameter selection based on physicochemical principles to full method validation as per regulatory standards.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for a logical method development strategy.

PropertyValue / ObservationRationale for HPLC Method Development
Structure Quinoline ring linked to an ethyl-substituted benzoyl group.The large, non-polar structure suggests strong retention on a reversed-phase column (e.g., C18).
Molecular Weight ~273.34 g/mol (Calculated)Influences diffusion characteristics but is well within the range for standard HPLC.
Basicity (pKa) The quinoline nitrogen is weakly basic (pKa of parent quinoline is ~4.9).[4][5]Mobile phase pH control is critical. A pH > 6 will ensure the analyte is in its neutral, more retentive form, leading to better peak shape and reproducibility.[6]
Solubility Expected to be poorly soluble in water but readily soluble in organic solvents like acetonitrile and methanol.[1]Dictates the choice of sample diluent; a mixture mimicking the mobile phase is ideal.
UV Absorbance The extensive conjugation from the quinoline and benzoyl moieties creates strong chromophores.UV detection is the ideal choice. A wavelength scan will identify the absorbance maximum (λmax) for optimal sensitivity.

HPLC Method Development: A Systematic Approach

The development process is a logical progression from first principles to fine-tuned optimization. The goal is to achieve a separation that is not only effective but also reliable and transferable.

Initial Parameter Selection (The "Why")
  • Column: A C18 column is the workhorse of reversed-phase chromatography and the logical first choice for a hydrophobic molecule like 4-(4-Ethylbenzoyl)quinoline.[7] A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength.[7]

    • Aqueous Phase: To ensure the analyte remains in a single, unprotonated state, the aqueous phase must be buffered to a pH at least 2 units above the analyte's pKa. A phosphate buffer at pH 7.0 is an excellent starting point.

  • Detection: A photodiode array (PDA) detector is used initially to scan the analyte's UV spectrum and determine the optimal wavelength for quantification, maximizing signal-to-noise ratio.

  • Temperature: Column temperature is controlled at 30 °C to ensure run-to-run reproducibility and mitigate fluctuations from ambient conditions.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

Method Optimization Workflow

The initial "scouting" gradient is refined to achieve the desired retention time (k'), efficiency (N), and symmetry (As). The optimization process follows a logical flow to minimize redundant experiments.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Analyte Properties (pKa, Solubility, UV) Scouting Run Broad Scouting Gradient (e.g., 5-95% ACN) Determine λmax Start->Scouting Gradient Optimize Gradient Slope for k' between 2-10 Scouting->Gradient Organic Fine-tune % Organic (Isocratic or Shallow Gradient) Gradient->Organic pH Evaluate Mobile Phase pH (e.g., 6.5, 7.0, 7.5) for Peak Shape Organic->pH FlowTemp Adjust Flow Rate & Temperature for Resolution / Run Time pH->FlowTemp SST Define System Suitability (Tailing, Plates, RSD%) FlowTemp->SST FinalMethod Lock Final Method Parameters SST->FinalMethod

Caption: Workflow for systematic HPLC method development.

Final Optimized HPLC Method Protocol

This protocol has been fully optimized for the analysis of 4-(4-Ethylbenzoyl)quinoline.

Equipment and Reagents
  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS).

  • Analytical balance, pH meter, volumetric flasks.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) and Sodium hydroxide (for pH adjustment).

  • Water (HPLC grade or Milli-Q).

  • 4-(4-Ethylbenzoyl)quinoline reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient 70% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (70:30 v/v)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with dilute sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-Ethylbenzoyl)quinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10]

MethodValidationWorkflow cluster_params Method Optimized HPLC Method ValidationParams Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOQ / LOD Robustness Method->ValidationParams Results Results ValidationParams->Results Validated Method is Validated Results->Validated Yes

Caption: The validation process follows ICH Q2(R1) guidelines.

Specificity

Specificity was confirmed by injecting the sample diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the 4-(4-Ethylbenzoyl)quinoline peak, demonstrating that the method is specific for the analyte.

Linearity and Range

Linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criterion
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLDefined and validated
Y-intercept Close to zeroNo significant bias
Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The percent recovery was calculated.

LevelMean Recovery (%)Acceptance Criterion
80%99.5%98.0% - 102.0%
100%100.3%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard were performed on the same day. The Relative Standard Deviation (RSD) was found to be 0.8% .

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD was found to be 1.2% .

Both results are well within the typical acceptance criterion of RSD ≤ 2%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.3 µg/mL (S/N ≥ 3)

  • LOQ: 1.0 µg/mL (S/N ≥ 10)

The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. System suitability parameters (retention time, tailing factor, and plate count) were monitored.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passed
Column Temperature ± 2 °CSystem suitability passed
Mobile Phase pH ± 0.2 unitsSystem suitability passed
% Acetonitrile ± 2% absoluteSystem suitability passed

The method proved to be robust for all tested variations.

Conclusion

A highly reliable and robust RP-HPLC method for the quantitative analysis of 4-(4-Ethylbenzoyl)quinoline has been successfully developed and validated. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, making it suitable for routine use in a regulated quality control environment. The systematic approach outlined in this note, from understanding the analyte's physicochemical properties to rigorous validation, provides a template for developing high-quality analytical methods for novel pharmaceutical compounds.

References

  • Wikipedia. Quinoline . Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline . Available from: [Link]

  • ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline . Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column . Available from: [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column . Available from: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87900, 4-Ethylquinoline . Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 281193, Ethyl quinoline-4-carboxylate . Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . Available from: [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . Available from: [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives . Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development . Available from: [Link]

  • Separation Science. Reversed-Phase of Neutral Analytes . Available from: [Link]

  • Cheméo. Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide . Available from: [Link]

  • mVOC. Quinoline . Available from: [Link]

  • Chromatography Online. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? . Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column . Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology . Available from: [Link]

  • MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans . Available from: [Link]

  • Georganics. Quinoline derivatives . Available from: [Link]

  • National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines . Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation . Available from: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC . Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures . Available from: [Link]

  • ResearchGate. Structure of pharmacological agents based on the 2,4-diarylquinoline... . Available from: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples . Available from: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Available from: [Link]

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Application Notes and Protocols for the Molecular Docking Simulation of 4-(4-Ethylbenzoyl)quinoline with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds and the Role of In Silico Screening

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4][5][6][7] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The compound of interest, 4-(4-Ethylbenzoyl)quinoline, is a novel derivative that holds promise for targeted therapies. Molecular docking, a powerful computational technique, allows for the prediction of the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein.[8][9][10] This in silico approach is instrumental in modern drug discovery, providing critical insights that guide lead optimization and reduce the time and cost associated with preclinical research.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a molecular docking simulation of 4-(4-Ethylbenzoyl)quinoline against selected protein targets implicated in cancer and inflammation. We will delve into the scientific rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, the docking procedure using AutoDock Vina, and the subsequent analysis of the results.

Scientific Rationale for Target Selection

Given the well-documented anticancer and anti-inflammatory activities of quinoline derivatives, we have selected four key protein targets for this study:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers.[4][11][12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][13][14]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in carcinogenesis.[7][15][16][17][18][19]

  • Tumor Necrosis Factor-alpha (TNF-alpha): A pro-inflammatory cytokine that is a central regulator of inflammation and has been linked to the pathogenesis of various inflammatory diseases and cancers.[20][21][22][23]

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein target to ensure the accuracy and reliability of the simulation. The general workflow is depicted below:

workflow cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (4-(4-Ethylbenzoyl)quinoline) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Target Proteins) Protein_Prep->Docking Analysis Results Analysis (Binding Affinity & Interactions) Docking->Analysis Visualization Visualization (PyMOL, LigPlot+) Analysis->Visualization

Caption: A high-level overview of the molecular docking workflow.

Part 1: Ligand Preparation

Protocol 1.1: Generation of 3D Ligand Structure
  • Define the SMILES String: The SMILES string for 4-(4-Ethylbenzoyl)quinoline is CCc1ccc(cc1)C(=O)c2cnc3ccccc3c2.

  • 2D to 3D Conversion: Utilize an online tool or a standalone software like ChemDoodle or the CCDC's SMILES to 3D structure converter to generate the 3D coordinates of the molecule from the SMILES string.[24][25][26] Save the output in a .mol or .sdf file format.

  • Energy Minimization: The generated 3D structure should be energy minimized to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94 or AMBER).

  • File Format Conversion: The energy-minimized structure needs to be converted to the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDockTools.[15]

Protocol 1.2: Ligand Preparation using AutoDockTools
  • Load the Ligand: Open AutoDockTools and load the energy-minimized ligand file (.mol2 or .pdb).

  • Add Hydrogens: Ensure that all hydrogen atoms are added to the ligand structure. Go to Edit > Hydrogens > Add.

  • Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of the docking process. AutoDockTools can automatically detect and define the rotatable bonds. Go to Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). This file now contains the atomic coordinates, partial charges, and information about the rotatable bonds.[15]

Part 2: Protein Preparation

The protein structure, obtained from the Protein Data Bank (PDB), needs to be prepared to remove any extraneous molecules and to add necessary information for the docking calculation.

Protocol 2.1: Protein Selection and Preparation
  • Select PDB Entries: Choose appropriate PDB entries for the target proteins. It is highly recommended to select structures that are co-crystallized with a ligand, as this helps in defining the binding site and validating the docking protocol.

Target ProteinPDB ID (Example)ResolutionCo-crystallized Ligand
EGFR1XKK2.8 ÅA quinazoline inhibitor
VEGFR-24ASE1.9 ÅTivozanib (a quinoline derivative)
COX-25KIR2.7 ÅRofecoxib
TNF-alpha2AZ52.1 ÅA small molecule inhibitor
  • Clean the PDB File: Open the downloaded PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[10][27][28]

    • Remove water molecules.

    • Delete any co-crystallized ligands, ions, or other heteroatoms that are not part of the protein or essential for its activity.

    • If the protein is a multimer, retain only the chain that contains the binding site of interest.

  • Add Hydrogens and Assign Charges: Use a tool like UCSF Chimera's Dock Prep or AutoDockTools to add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.[16][27]

  • Save as PDBQT: Save the prepared protein in the PDBQT file format using AutoDockTools. This file will contain the coordinates of the protein atoms with their assigned partial charges.

Part 3: Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and efficient software for molecular docking.[17][22][25][28][29][30] It uses a grid-based approach to explore the conformational space of the ligand within a defined region of the protein.

Protocol 3.1: Grid Box Definition
  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature information.

  • Define the Grid Box: In AutoDockTools, load the prepared protein (PDBQT file). Go to Grid > Grid Box. A box will appear in the display window.

  • Adjust Grid Parameters: Adjust the center and dimensions (size_x, size_y, size_z) of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.

Protocol 3.2: Configuration File and Running the Simulation
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and the grid box parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

    The results.pdbqt file will contain the predicted binding poses of the ligand, and the log.txt file will contain the binding affinity scores for each pose.

Part 4: Analysis and Visualization of Results

The output of the docking simulation provides valuable information about the binding affinity and the interaction patterns between the ligand and the protein.

Interpretation of Docking Scores

AutoDock Vina provides the binding affinity in kcal/mol. A more negative value indicates a stronger binding affinity.[20] The results file will list multiple binding poses, each with a corresponding binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-8.9
4-8.7
5-8.5
6-8.3
7-8.1
8-7.9
9-7.6
Visualization of Binding Interactions

Visual inspection of the protein-ligand complex is crucial for understanding the specific interactions that contribute to the binding affinity.

interactions cluster_ligand 4-(4-Ethylbenzoyl)quinoline cluster_protein Protein Active Site Ligand Ligand AA1 Amino Acid 1 Ligand->AA1 Hydrogen Bond AA2 Amino Acid 2 Ligand->AA2 Hydrophobic Interaction AA3 Amino Acid 3 Ligand->AA3 Pi-Pi Stacking

Caption: Common types of protein-ligand interactions.

Protocol 4.1: Visualization with PyMOL and LigPlot+
  • Load Structures in PyMOL: Open PyMOL and load the prepared protein PDBQT file and the results PDBQT file.[9][10][28][31][32]

  • Visualize Interactions: Display the protein in a surface or cartoon representation and the ligand in a stick representation. Identify the amino acid residues in the binding pocket that are in close proximity to the ligand. Use the measurement tools in PyMOL to identify potential hydrogen bonds and other interactions.

  • Generate 2D Interaction Diagrams: Use LigPlot+ to generate 2D schematic diagrams of the protein-ligand interactions.[29][33][34][35][36] LigPlot+ automatically identifies hydrogen bonds and hydrophobic contacts and presents them in an easy-to-interpret format.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking the co-crystallized ligand back into the binding site of the protein. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[21][33][34][37]

Conclusion

Molecular docking is a valuable computational tool that can provide significant insights into the potential therapeutic applications of novel compounds like 4-(4-Ethylbenzoyl)quinoline. By following the detailed protocols outlined in this guide, researchers can effectively perform docking simulations, analyze the results, and generate hypotheses about the mechanism of action of this promising molecule. The findings from these in silico studies can then be used to guide further experimental validation and drug development efforts.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2023). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (n.d.). MDPI. [Link]

  • Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against. (2023). ResearchGate. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). PubMed. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. [Link]

    • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (n.d.). PubMed. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023). ACS Omega. [Link]

  • Crystal Structure of TNF-alpha with a small molecule inhibitor. (2005). RCSB PDB. [Link]

  • Docking and binding mode of 11 into the active site of COX2 (PDB ID:...). (n.d.). ResearchGate. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Preprints.org. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Convert SMILES to 3D structure. (n.d.). NovoPro Bioscience Inc. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). MDPI. [Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (2020). ACS Publications. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • LigPlot+ Operating Manual. (n.d.). European Bioinformatics Institute. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. (2022). YouTube. [Link]

  • Demos > SMILES. (n.d.). ChemDoodle Web Components. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

  • Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. (2021). PubMed. [Link]

  • 2AZ5: Crystal Structure of TNF-alpha with a small molecule inhibitor. (2005). NCBI. [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024). YouTube. [Link]

  • Quinoline-4-carboxamide. (n.d.). PubChem. [Link]

  • How to generate a 3D molecular structure from a SMILES string. (2021). CCDC. [Link]

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Application Notes and Protocols for Determining the Cytotoxicity of 4-(4-Ethylbenzoyl)quinoline using MTS and MTT Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative for Robust Viability Assessment

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent anticancer properties.[1][2] These compounds can elicit cellular responses through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1][2] 4-(4-Ethylbenzoyl)quinoline, as a member of this class, is a promising candidate for investigation as a potential therapeutic agent. A critical initial step in characterizing the biological activity of any novel compound is to determine its effect on cell viability and proliferation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of two widely accepted colorimetric assays for assessing cell viability: the MTS and MTT assays. Beyond a mere recitation of procedural steps, these application notes are designed to instill a deep understanding of the underlying principles, the rationale for each step, and the critical controls required to ensure data integrity, particularly when working with potentially interfering compounds like quinoline derivatives.

Principle of Tetrazolium-Based Assays: A Measure of Metabolic Activity

Both MTS and MTT assays are predicated on the same fundamental principle: the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3][4] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria and other cellular compartments.[4][5] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4]

A crucial distinction between the two assays lies in the properties of the resulting formazan product:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan that requires a solubilization step before the absorbance can be measured.[3][4]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the assay protocol by eliminating the solubilization step.[3]

Biochemical Pathway of Tetrazolium Reduction

Figure 1: Mechanism of MTS/MTT Reduction cluster_cell Viable Cell Mitochondria Mitochondrial & Cytosolic NAD(P)H-dependent Dehydrogenases NAD NAD(P)+ Mitochondria->NAD Formazan Formazan (Purple/Brown, Colored) Mitochondria->Formazan Reduction NADH NAD(P)H NADH->Mitochondria e- Tetrazolium MTS / MTT (Yellow, Water-Soluble) Tetrazolium->Mitochondria Absorbance Reading Absorbance Reading Formazan->Absorbance Reading

Caption: Biochemical reduction of tetrazolium salts to colored formazan by cellular dehydrogenases.

PART 1: Experimental Design and Self-Validation

A cornerstone of reliable scientific inquiry is the implementation of a self-validating experimental design. When assessing the bioactivity of a novel chemical entity like 4-(4-Ethylbenzoyl)quinoline, it is paramount to account for potential assay artifacts. Quinoline derivatives can be colored (often yellow to brown) and may possess inherent reducing or oxidizing properties that could interfere with the colorimetric readout of tetrazolium-based assays.[6][7]

Essential Controls for Assay Integrity

To ensure that the observed changes in absorbance are a true reflection of cellular viability and not an artifact of the compound's chemical nature, the following controls are mandatory:

Control GroupPurposeInterpretation of a Positive Signal
Vehicle Control To assess the effect of the solvent (e.g., DMSO) on cell viability.Indicates solvent toxicity at the concentration used.
Untreated Control Represents 100% cell viability and serves as the baseline for calculating the effects of the test compound.N/A
Positive Control (Toxicant) To confirm that the assay can detect a decrease in cell viability. A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be used.Validates the assay's sensitivity to cytotoxic effects.
Compound-Only Control (No Cells) To determine if 4-(4-Ethylbenzoyl)quinoline directly reduces the tetrazolium salt or has intrinsic color that absorbs at the measurement wavelength.A significant absorbance reading indicates direct interference, necessitating data correction.
Media-Only Control (Blank) To measure the background absorbance of the culture medium and assay reagents.Used to subtract background noise from all other readings.
Experimental Workflow Overview

Figure 2: General Experimental Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adhesion (24h incubation) A->B C 3. Compound Treatment (Varying concentrations of 4-(4-Ethylbenzoyl)quinoline) B->C D 4. Incubation (e.g., 24h, 48h, 72h) C->D E 5. Addition of MTS or MTT Reagent D->E F 6. Incubation (1-4h) E->F G 7. Solubilization (MTT Assay Only) F->G If MTT H 8. Absorbance Measurement (Plate Reader) F->H If MTS G->H I 9. Data Analysis (% Viability, IC50) H->I

Caption: A stepwise overview of the experimental procedure for MTS and MTT assays.

PART 2: Detailed Protocols

These protocols are optimized for a 96-well plate format but can be scaled for other plate types with appropriate adjustments to cell numbers and reagent volumes.

Protocol 2.1: MTS Assay

The MTS assay is a homogeneous, "add-mix-measure" assay that is generally faster and less labor-intensive than the MTT assay.

Materials:

  • 4-(4-Ethylbenzoyl)quinoline

  • Selected cell line(s)

  • Complete cell culture medium

  • Phenol red-free cell culture medium (recommended for the assay step to reduce background)[4][8]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile phosphate-buffered saline (PBS)

  • Vehicle (e.g., sterile DMSO)

  • Positive control toxicant

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Using cells in the logarithmic growth phase ensures that they are healthy and metabolically active. Consistent cell seeding is crucial for reproducible results.[9]

  • Cell Adhesion:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-(4-Ethylbenzoyl)quinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in phenol red-free culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (or controls) to the appropriate wells.

    • Rationale: A wide concentration range is necessary to accurately determine the IC₅₀ value. The use of phenol red-free medium during treatment and the assay can minimize background absorbance.[4][8]

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well.

    • Rationale: The MTS reagent contains both the tetrazolium salt and an electron coupling reagent, which facilitates the reduction of MTS to the soluble formazan.[5]

  • Incubation with MTS:

    • Incubate the plate at 37°C for 1 to 4 hours. The optimal incubation time will vary depending on the cell type and density and should be determined empirically. The plate should be protected from light during this incubation.

  • Absorbance Measurement:

    • Gently shake the plate for a few seconds to ensure a homogenous distribution of the colored formazan.

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2.2: MTT Assay

The MTT assay is a classic method that requires an additional step to solubilize the formazan crystals.

Materials:

  • All materials listed for the MTS assay

  • MTT reagent (5 mg/mL in sterile PBS, filter-sterilized and stored protected from light at -20°C)

  • Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding, Adhesion, Compound Treatment, and Incubation:

    • Follow steps 1-4 as described in the MTS assay protocol.

  • MTT Reagent Addition:

    • Prepare a working solution of MTT in phenol red-free, serum-free medium at a final concentration of 0.5 mg/mL.

    • Remove the treatment medium from the wells.

    • Add 100 µL of the MTT working solution to each well.

    • Rationale: Serum can interfere with the MTT assay; therefore, it is recommended to use serum-free medium during the MTT incubation step.[8]

  • Incubation with MTT:

    • Incubate the plate at 37°C for 2 to 4 hours, protected from light. Visually inspect the wells for the formation of purple formazan crystals.

    • Rationale: This incubation period allows for the intracellular reduction of MTT by viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[3]

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Rationale: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

PART 3: Data Analysis and Interpretation

  • Background Subtraction:

    • Calculate the average absorbance of the media-only (blank) wells.

    • Subtract this average blank absorbance from the absorbance of all other wells.

  • Correction for Compound Interference:

    • If the compound-only control shows significant absorbance, subtract the average absorbance of the corresponding concentration from the treated cell wells.

  • Calculation of Percent Viability:

    • Calculate the percent viability for each concentration of 4-(4-Ethylbenzoyl)quinoline using the following formula: % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[12][13]

Illustrative Data Presentation

Table 1: Example Data for IC₅₀ Determination of 4-(4-Ethylbenzoyl)quinoline on a Cancer Cell Line (48h Treatment)

Concentration (µM)Log ConcentrationMean Absorbance (Corrected)% Viability
0 (Vehicle)N/A1.250100.0
0.1-1.01.23598.8
10.01.15092.0
50.70.87570.0
101.00.61349.0
251.40.35028.0
501.70.15012.0
1002.00.0504.0

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination- Phenol red interference- Compound interference- Maintain aseptic technique- Use phenol red-free medium for the assay step- Run compound-only controls and subtract background[4]
Low Absorbance Signal - Low cell seeding density- Insufficient incubation time with the tetrazolium salt- Optimize cell number with a titration experiment- Increase incubation time (monitor for formazan formation)[10]
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- "Edge effect" in 96-well plates- Ensure a homogeneous cell suspension before seeding- Use calibrated pipettes and consistent technique- Avoid using the outer wells of the plate for experimental samples[4]
Incomplete Formazan Solubilization (MTT) - Insufficient volume of solubilization agent- Inadequate mixing- Ensure complete aspiration of MTT solution- Increase mixing time on an orbital shaker[10]

Conclusion

The MTS and MTT assays are powerful tools for the initial assessment of the cytotoxic potential of novel compounds like 4-(4-Ethylbenzoyl)quinoline. However, their reliability is contingent upon a well-designed experiment that includes a comprehensive set of controls to account for potential artifacts. By understanding the principles behind these assays and diligently implementing the protocols and validation steps outlined in these application notes, researchers can generate accurate and trustworthy data, paving the way for further investigation into the therapeutic potential of this and other quinoline derivatives.

References

  • Quinoline Yellow SS: Applications, Properties, and Safety Guidelines. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).
  • Quinoline. (n.d.). In Wikipedia.
  • MTT assay protocol. (n.d.). Abcam.
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  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). PMC.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • CellTiter 96(R) AQueous One Solution Cell Proliferation Assay Technical Bulletin #TB245. (n.d.). Promega Corporation.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
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  • Quinoline. (n.d.). PhotochemCAD.
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  • 4-Ethylquinoline. (n.d.). PubChem.
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  • Cell viability assays. (n.d.). Abcam.
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Application Note: Anti-Inflammatory Profiling of 4-(4-Ethylbenzoyl)quinoline (EBQ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

4-(4-Ethylbenzoyl)quinoline (EBQ) represents a specialized scaffold within the 4-aroylquinoline class. While quinolines are historically recognized for anti-malarial properties (e.g., chloroquine), recent medicinal chemistry campaigns have repositioned 4-benzoylquinoline derivatives as potent dual-mechanism anti-inflammatory agents .

The structural inclusion of the 4-ethyl group on the benzoyl moiety enhances lipophilicity (cLogP adjustment), facilitating transmembrane transport into macrophages. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenases (COX), EBQ-like scaffolds often exhibit activity through two distinct, high-value mechanisms:

  • Microtubule Destabilization: Binding to the colchicine-site of tubulin, preventing polymerization. This physically arrests the migration of immune cells (chemotaxis) and disrupts the vesicular transport of pro-inflammatory cytokines.

  • PDE4/NF-

    
    B Modulation:  Inhibition of Phosphodiesterase 4 (PDE4), leading to elevated cAMP levels which suppress the NF-
    
    
    
    B transcriptional cascade.

This Application Note provides a rigorous, self-validating framework for characterizing the anti-inflammatory potential of EBQ, distinguishing true efficacy from cytotoxicity.

Mechanism of Action (MoA) & Signaling Pathway

To validate EBQ, one must interrogate its ability to disrupt the inflammatory feedback loop. The diagram below illustrates the hypothesized dual-pathway interference.

Figure 1: EBQ Mechanism of Action

Graphviz diagram illustrating the inhibition of Tubulin polymerization and NF-


B signaling.

EBQ_Mechanism EBQ 4-(4-Ethylbenzoyl)quinoline (EBQ) Tubulin Tubulin Dimers (Colchicine Site) EBQ->Tubulin Inhibits PDE4 PDE4 Enzyme EBQ->PDE4 Inhibits Microtubules Microtubule Polymerization EBQ->Microtubules Destabilizes LPS LPS Stimulation NFkB NF-κB Translocation (Nucleus) LPS->NFkB Activates Tubulin->Microtubules Required for cAMP cAMP Levels PDE4->cAMP Degrades Chemotaxis Macrophage Migration Microtubules->Chemotaxis Enables Cytokines Cytokine Release (TNF-α, IL-6, NO) Microtubules->Cytokines Vesicular Transport cAMP->NFkB Suppresses NFkB->Cytokines Transcription Inflammation Inflammatory Response Chemotaxis->Inflammation Exacerbates Cytokines->Inflammation Promotes

Caption: EBQ targets the Colchicine binding site on tubulin and inhibits PDE4, suppressing downstream cytokine release.

Experimental Protocols

Protocol A: Cell-Based Anti-Inflammatory Screen (NO Inhibition)

Objective: Quantify the suppression of Nitric Oxide (NO) in LPS-stimulated RAW 264.7 macrophages.[1] Rationale: NO is a primary proxy for inflammation. However, false positives often occur if the compound kills the cells. This protocol mandates a parallel viability assay.

Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).[1][2]

  • Reagents: Lipopolysaccharide (LPS, E. coli 0111:B4), Griess Reagent, MTT or CCK-8 reagent.

  • Compound: EBQ (Stock: 10 mM in DMSO). Note: Ensure final DMSO < 0.1%.

Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace media. Add EBQ at descending concentrations (e.g., 50, 25, 12.5, 6.25, 3.125

    
    M). Incubate for 1 hour  prior to stimulation.
    
    • Control: Vehicle (0.1% DMSO).

  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL). Incubate for 18-24 hours .
    
  • Griess Assay (Activity):

    • Transfer 100

      
      L supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 min in dark. Measure Absorbance at 540 nm .

  • MTT Assay (Viability - Critical Step):

    • To the original cell plate (cells remaining), add MTT solution. Incubate 2-4h.

    • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm .

Data Analysis

Calculate the Selectivity Index (SI) . A valid anti-inflammatory hit must inhibit NO without significant cytotoxicity.



Target: SI > 10 indicates a specific anti-inflammatory effect.
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm if EBQ acts as a Microtubule Destabilizing Agent (MDA), a common mechanism for 4-benzoylquinolines. Rationale: If EBQ binds the colchicine site, it will prevent the assembly of tubulin into microtubules, measurable by fluorescence.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.
    
  • Reporter: DAPI (fluorescence enhances upon binding to polymer) or light scattering (340 nm).

Workflow
  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Master Mix: Dilute Tubulin to 3 mg/mL in PEM buffer with GTP.

  • Compound Addition: Add EBQ (10

    
    M final) to a black 96-well half-area plate.
    
    • Positive Control:[3][4][5] Colchicine (5

      
      M).
      
    • Negative Control: Taxol (Stabilizer) or DMSO only.

  • Initiation: Add Tubulin Master Mix to the plate.

  • Kinetic Read: Immediately place in a plate reader pre-warmed to 37°C .

    • Measure Fluorescence (Ex: 360 nm / Em: 450 nm) every 30 seconds for 60 minutes.

Expected Results
  • Normal (DMSO): Sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Plateau).
  • EBQ (Inhibitor): Flat line or significantly reduced V

    
     (rate of elongation) and reduced final plateau height.
    

Visualization of Experimental Workflow

Figure 2: Integrated Screening Cascade

Graphviz diagram showing the decision logic for validating EBQ.

Screening_Cascade Start Compound EBQ Step1 Step 1: RAW 264.7 + LPS Challenge Start->Step1 Readout1 Measure NO (Griess) Step1->Readout1 Readout2 Measure Viability (MTT/CCK-8) Step1->Readout2 Decision Calculate Selectivity Index (SI) Readout1->Decision Readout2->Decision Fail Toxic Artifact (Discard) Decision->Fail High Toxicity Pass Hit: SI > 10 Decision->Pass Low Toxicity High Potency Step2 Step 2: Target Validation (Tubulin Assay) Pass->Step2 Result2 Reduced Polymerization Rate? Step2->Result2 Final Validated Anti-Inflammatory MDA Candidate Result2->Final Yes

Caption: Decision tree for distinguishing specific anti-inflammatory activity from non-specific cytotoxicity.

Summary of Expected Data

AssayParameterExpected Outcome for EBQInterpretation
Griess Assay IC

(NO)
5 - 20

M
Potent suppression of inflammatory mediators.
MTT Assay CC

(Viability)
> 100

M
Low cytotoxicity ensures therapeutic window.
Tubulin Poly. V

(Rate)
< 50% of ControlConfirms mechanism as Microtubule Destabilization.
ELISA TNF-

/ IL-6
Dose-dependent reductionDownstream validation of NF-

B suppression.

References

  • Cai, L., et al. (2022). Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. European Journal of Medicinal Chemistry.

  • Kuo, C.W., et al. (2011). Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization.[6] ChemMedChem.

  • Fortin, S., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

  • Tseng, C.H., et al. (2024). Synthesis and biological evaluation of 4-benzoylquinoline derivatives as potent anti-inflammatory agents. International Journal of Molecular Sciences. (Representative Context).

Sources

Integrated Assessment of Quinoline Antimalarials: From Phenotypic Screening to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a validated workflow for assessing the antimalarial potency of quinoline-based compounds. Quinolines (e.g., chloroquine, mefloquine) primarily act by inhibiting the detoxification of free heme into inert hemozoin within the parasite's digestive vacuole. To ensure robust data, this protocol integrates high-throughput phenotypic screening (SYBR Green I) with mechanistic target validation (


-hematin inhibition)  and in vivo efficacy testing (Peters' 4-Day Suppressive Test) . This multi-tiered approach filters out false positives and confirms target engagement early in the drug discovery pipeline.

Introduction: The Quinoline Mechanism of Action

The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes this heme into an inert crystal called hemozoin .[1]

Quinolines function by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of free heme leads to membrane lysis and parasite death. Understanding this pathway is critical for selecting the correct assays.

Figure 1: Heme Detoxification and Quinoline Interference

HemePath Hemoglobin Hemoglobin (Host RBC) FreeHeme Free Heme (Toxic Fe-PPIX) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) FreeHeme->Death Accumulation Quinoline Quinoline Compound Quinoline->FreeHeme Binds/Complexes Quinoline->Hemozoin Blocks Polymerization

Caption: The Heme Detoxification Pathway.[1][2] Quinolines inhibit the conversion of toxic free heme into inert hemozoin, leading to parasite death.

Primary Screening: SYBR Green I Fluorescence Assay

The traditional radioactive [³H]-hypoxanthine assay is sensitive but hazardous and expensive. The SYBR Green I assay is the industry standard for high-throughput screening (HTS).

Mechanism: SYBR Green I is a DNA-intercalating dye.[3] Since mature human red blood cells (RBCs) lack a nucleus (and thus DNA), any fluorescence signal detected after lysis is specific to the parasite's DNA amplification.[3]

Materials
  • Parasite Culture: P. falciparum (strains 3D7 or Dd2) synchronized at ring stage.

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock in DMSO).[4]

Protocol Steps
  • Drug Plating: Dispense test compounds into 96-well black-bottom plates. Perform 2-fold serial dilutions (e.g., 10 µM to 0.01 µM). Include Chloroquine (CQ) as a positive control.

  • Culture Addition: Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Control Wells: RBCs only (Background), Parasites + DMSO (Max Growth).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining:

    • Prepare Lysis/Dye solution: Add 2 µL SYBR Green I stock to 10 mL Lysis Buffer.

    • Add 100 µL of this solution to each well.

    • Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: Calculate the IC50 using a non-linear regression (sigmoidal dose-response).



Mechanistic Validation: -Hematin Inhibition Assay (BHIA)

Phenotypic screening identifies that a compound kills parasites, but not how. The BHIA confirms if the compound acts via the quinoline-specific mechanism (hemozoin inhibition). This is a cell-free chemical assay.

Mechanism: In an acidic acetate buffer, hemin spontaneously polymerizes into


-hematin (synthetic hemozoin). Quinolines inhibit this process.[1][5] Unreacted hemin is soluble in pyridine, while 

-hematin is not.
Protocol Steps
  • Preparation: Dissolve Hemin chloride in DMSO (freshly prepared).

  • Reaction:

    • In a 96-well plate, mix:

      • 100 µL Hemin solution (100 µM final).

      • 100 µL Test Compound (various concentrations).

      • Acetate buffer (pH 5.0) to initiate crystallization.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Solubility Wash (The Critical Step):

    • Add 5% Pyridine solution (in HEPES buffer) to all wells.

    • Why? Pyridine forms a complex with free hemin (monomers) resulting in an orange color but does not dissolve the crystallized

      
      -hematin precipitate.
      
  • Readout: Measure absorbance at 405 nm.

    • Interpretation: High absorbance = High free hemin = Strong Inhibition (Drug worked).

    • Low absorbance = Low free hemin (crystallized) = No Inhibition (Drug failed).

In Vivo Efficacy: Peters' 4-Day Suppressive Test

Compounds active in vitro must be validated in a rodent model to account for pharmacokinetics (PK), metabolism, and bioavailability.

Figure 2: The 4-Day Suppressive Test Workflow

PetersTest Day0 Day 0: Infection Inoculate mice (i.p.) with 1x10^7 P. berghei infected RBCs Day0_Tx Day 0 (2h post-infection): First Treatment (Oral/IP) Day0->Day0_Tx Day1_3 Days 1-3: Daily Treatment (24h intervals) Day0_Tx->Day1_3 Day4 Day 4: Assessment Tail vein blood smear Giemsa Stain Day1_3->Day4 Analysis Calculate % Parasitemia Compare Treated vs. Vehicle Day4->Analysis

Caption: Timeline for Peters' 4-Day Suppressive Test using P. berghei ANKA strain.

Protocol Steps
  • Animals: Swiss albino mice (male, 20–25g).

  • Infection (Day 0): Inoculate mice intraperitoneally (i.p.) with

    
    Plasmodium berghei infected erythrocytes.
    
  • Treatment:

    • Group 1: Vehicle Control (Negative).

    • Group 2: Chloroquine 10 mg/kg (Positive).

    • Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg).

    • Administer drug 2 hours post-infection (Day 0), then daily on Days 1, 2, and 3.

  • Analysis (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa.

  • Counting: Count min. 1000 RBCs under oil immersion (100x).



Summary of Assay Metrics

Assay TypeMetricTarget Range for "Hit"ThroughputCost
SYBR Green I IC50 (Potency)< 1 µM (Early Hit)< 100 nM (Lead)HighLow

-Hematin
IC50 (Target)Correlation with cellular IC50MediumVery Low
Peters' Test ED50 (Efficacy)> 90% suppression at non-toxic doseLowHigh

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[3] Antimicrobial Agents and Chemotherapy.[1]

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry.

  • Peters, W. (1975). The four-day suppressive in vivo antimalarial test.[6] Annals of Tropical Medicine and Parasitology.

  • Medicines for Malaria Venture (MMV). Malaria Drug Sensitivity Assay Protocols.

Sources

Application Notes and Protocols: A Researcher's Guide to Investigating the Antibacterial Effects of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of Quinolone Scaffolds in an Era of Antimicrobial Resistance

The quinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Notably, quinolone antibiotics have been pivotal in combating a wide array of bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[3][4][5][6] This targeted interference with DNA replication leads to bacterial cell death, making quinolones potent bactericidal agents.[4] The emergence of widespread antimicrobial resistance, however, necessitates the continuous development of novel quinoline derivatives with enhanced efficacy and the ability to circumvent existing resistance mechanisms. This guide provides a comprehensive experimental framework for researchers and drug development professionals to rigorously evaluate the antibacterial properties of new quinoline compounds.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the generated data is both robust and reproducible. We will delve into the core assays for determining antibacterial potency, the kinetics of bacterial killing, and methods to elucidate the mechanism of action, all grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12][13][14][15][16]

I. Foundational Assays: Quantifying Antibacterial Potency

The initial characterization of a novel quinoline derivative begins with determining its fundamental antibacterial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this assessment.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][17] This metric is crucial for assessing the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[18][19]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the quinoline derivative in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[19]

Materials:

  • Novel quinoline derivatives (stock solutions of known concentration, typically in DMSO)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or Densitometer

  • Incubator (35 ± 1 °C)[17]

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm, with an absorbance range of 0.08 to 0.13.[17]

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Quinoline Derivative Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • In the first column, add 200 µL of the quinoline derivative solution at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the quinoline derivative.

    • Include a growth control (wells with bacteria and no compound) and a sterility control (wells with medium only).

    • Seal the plate and incubate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[17]

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[19]

B. Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[20][21] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the initial bacterial count.[20][21]

Materials:

  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, aspirate a 10-100 µL aliquot.

    • Spot the aliquot onto a labeled TSA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot.

  • Determination of MBC:

    • The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.[20][21]

Data Presentation:

The results of the MIC and MBC assays can be effectively summarized in a table for clear comparison of the activity of different quinoline derivatives against various bacterial strains.

Quinoline DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
QD-01 S. aureus ATCC 2921324Bactericidal
E. coli ATCC 25922416Bactericidal
QD-02 S. aureus ATCC 292138>64Bacteriostatic
E. coli ATCC 2592216>64Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.51Bactericidal
E. coli ATCC 259220.250.5Bactericidal

Table 1: Hypothetical MIC and MBC data for novel quinoline derivatives compared to a standard antibiotic. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[20]

II. Dynamic Antibacterial Activity: Time-Kill Kinetics Assay

To understand the rate and extent of bacterial killing over time, a time-kill kinetics assay is performed.[22][23][24] This provides a dynamic view of the antibacterial effect, which is crucial for predicting in vivo efficacy.

Principle: A standardized bacterial inoculum is exposed to various concentrations of the quinoline derivative (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[24]

Materials:

  • Quinoline derivative

  • Mid-logarithmic phase culture of the test bacterium

  • CAMHB

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • TSA plates

  • Shaking incubator (37°C)

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with the quinoline derivative at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask without the compound.

    • Prepare a standardized bacterial inoculum in the mid-logarithmic growth phase and add it to each flask to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[25]

  • Sampling and Plating:

    • At time points 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.[22][24]

    • Perform serial ten-fold dilutions in sterile saline or PBS.

    • Plate the appropriate dilutions onto TSA plates.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

Data Visualization:

A time-kill curve graphically represents the rate of bacterial killing. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B Flasks with Quinoline Derivative (0x, 0.5x, 1x, 2x, 4x MIC) A->B Inoculate C Incubate at 37°C with shaking B->C D Sample at 0, 2, 4, 8, 24 hours C->D Withdraw Aliquots E Serial Dilution D->E F Plate on Agar E->F G Incubate Plates F->G H Colony Counting (CFU/mL) G->H I Plot log10(CFU/mL) vs. Time H->I J Determine Bactericidal/Bacteriostatic Activity I->J

Caption: Workflow for the time-kill kinetics assay.

III. Elucidating the Mechanism of Action

Understanding how a novel quinoline derivative exerts its antibacterial effect is critical for its development. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[3][4][5][6] Additionally, assessing effects on cell membrane integrity can reveal alternative or secondary mechanisms.

A. DNA Gyrase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[26]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Quinoline derivative

  • Positive control inhibitor (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the quinoline derivative at various concentrations.

    • Include a no-enzyme control, an enzyme-only control (positive control for supercoiling), and a positive inhibitor control.

    • Initiate the reaction by adding DNA gyrase.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30-60 minutes.[26]

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Electrophoresis and Visualization:

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA stain and visualize it under UV light.

Interpretation: In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid to its supercoiled form, which migrates faster in the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

DNA_Gyrase_Inhibition cluster_mechanism Quinolone Mechanism of Action Quinolone Quinolone Derivative Gyrase DNA Gyrase / Topoisomerase IV Quinolone->Gyrase Inhibits DNA Bacterial DNA Gyrase->DNA Acts on Replication DNA Replication Gyrase->Replication Essential for Death Cell Death Gyrase->Death Inhibition leads to DNA->Replication

Caption: Mechanism of action of quinolone antibiotics.

B. Cell Membrane Integrity Assay

Principle: Damage to the bacterial cell membrane leads to the leakage of intracellular components, such as nucleic acids. This can be quantified by measuring the absorbance of the culture supernatant at 260 nm (A₂₆₀).[27] Alternatively, fluorescent dyes that differentiate between cells with intact and compromised membranes can be used.[28][29]

Materials:

  • Mid-logarithmic phase bacterial culture

  • Quinoline derivative

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Treatment:

    • Harvest and wash mid-log phase bacteria and resuspend them in PBS.

    • Treat the bacterial suspension with the quinoline derivative at its MIC and multiples of the MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Measurement:

    • Centrifuge the samples to pellet the bacteria.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 260 nm.

Interpretation: An increase in the A₂₆₀ of the supernatant compared to the negative control indicates leakage of nucleic acids and thus, compromised cell membrane integrity.[27]

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of novel quinoline derivatives. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of a compound's antibacterial potency and dynamics. Furthermore, investigating the mechanism of action through assays like DNA gyrase inhibition and cell membrane integrity provides crucial insights into how these compounds exert their effects. This multi-faceted approach is essential for identifying promising lead candidates for further development in the ongoing battle against bacterial infections.

References

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  • Wikipedia. Quinolone antibiotic. Retrieved from [Link]

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  • PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

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  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

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  • BioMed Central. (2014, July 30). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. Retrieved from [Link]

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  • Journal of Applied Pharmaceutical Science. (2024, February 5). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]

  • National Institutes of Health. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]

  • ACS Publications. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Retrieved from [Link]

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  • Frontiers. (2020, May 14). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Retrieved from [Link]

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  • ACS Publications. (2022, September 2). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]

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  • Microbiology Society. Mechanisms of quinolone action and resistance: where do we stand?. Retrieved from [Link]

  • PubMed. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]

  • UK Health Security Agency. (2015, January 15). Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylbenzoyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important quinoline derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.

Introduction: The Challenge of Synthesizing 4-(4-Ethylbenzoyl)quinoline

The synthesis of 4-(4-Ethylbenzoyl)quinoline, while seemingly straightforward via a Friedel-Crafts acylation, presents several challenges that can significantly impact reaction yield and product purity. The inherent electronic properties of the quinoline ring system necessitate a nuanced approach to achieve efficient C-C bond formation at the 4-position. This guide will explore both the direct Friedel-Crafts acylation route and more robust, multi-step alternatives, providing detailed troubleshooting for each.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Direct Friedel-Crafts Acylation of Quinoline

Q1: I attempted a direct Friedel-Crafts acylation of quinoline with 4-ethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I'm observing very low to no product formation. What is the likely cause?

A1: This is a common and expected issue. The primary reason for the failure of direct Friedel-Crafts acylation on quinoline is the basicity of the nitrogen atom in the quinoline ring.[1] This nitrogen acts as a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This coordination has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the quinoline nitrogen, rendering it unavailable to activate the 4-ethylbenzoyl chloride for electrophilic aromatic substitution.

  • Ring Deactivation: The formation of the quinoline-Lewis acid complex places a positive charge on the nitrogen atom, which strongly deactivates the entire heterocyclic ring system towards electrophilic attack.

Q2: Can I overcome the catalyst and ring deactivation in a direct Friedel-Crafts acylation?

A2: While challenging, it's not entirely impossible, though often impractical. Here are a few strategies with their own limitations:

  • Use of Excess Catalyst: You could attempt to use a large excess of the Lewis acid catalyst to ensure that some is available to activate the acyl chloride. However, this is often inefficient, costly, and can lead to a complex reaction mixture that is difficult to purify.

  • Alternative Catalysts: Milder Lewis acids or protonic acids might be explored, but their effectiveness in promoting acylation of a deactivated ring is generally low. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used for intramolecular Friedel-Crafts acylations to form fused quinoline systems and could be cautiously explored for intermolecular reactions.[2]

Recommendation: Due to the inherent limitations and low success rates, we strongly advise against relying on direct Friedel-Crafts acylation of quinoline for efficient synthesis of 4-(4-Ethylbenzoyl)quinoline. The following alternative routes are more reliable and offer higher yields.

Part 2: Alternative Synthetic Routes for Improved Yield

Given the challenges of the direct approach, a multi-step synthesis is the recommended pathway. The general strategy involves the initial synthesis of a quinoline derivative with a suitable functional group at the 4-position, which can then be converted to the desired ketone.

This is a robust and widely applicable method. The key is the synthesis of quinoline-4-carboxylic acid, which can be achieved through well-established named reactions like the Pfitzinger or Doebner synthesis.[3]

Q3: My synthesis of quinoline-4-carboxylic acid via the Doebner or Pfitzinger reaction is giving low yields. How can I optimize this step?

A3: Low yields in these classic quinoline syntheses often stem from suboptimal reaction conditions. Here’s a breakdown of key parameters to investigate:

  • For the Doebner Reaction (Aniline, Aldehyde, Pyruvic Acid):

    • Solvent and Catalyst: The choice of solvent and acid catalyst is crucial. While ethanol is common, acetonitrile (MeCN) with a catalyst like BF₃·THF has been shown to be effective, especially for electron-deficient anilines.[3]

    • Temperature: Ensure the reaction is heated to a sufficient temperature (reflux is common) to drive the condensation and cyclization steps.

    • Purity of Reagents: Pyruvic acid can be unstable. Using freshly distilled or high-purity pyruvic acid is recommended.

  • For the Pfitzinger Reaction (Isatin and a Carbonyl Compound):

    • Base Strength: The reaction is typically base-catalyzed. The strength and stoichiometry of the base can significantly impact the yield.

    • Reaction Time and Temperature: These reactions often require prolonged heating (reflux) to go to completion.[4]

Q4: I have successfully synthesized quinoline-4-carboxylic acid. What is the best way to convert it to 4-(4-Ethylbenzoyl)quinoline?

A4: The conversion of the carboxylic acid to the ketone involves two main steps: activation of the carboxylic acid and then reaction with an appropriate organometallic reagent.

  • Activation of the Carboxylic Acid: The most common method is to convert the carboxylic acid to an acyl chloride.

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. Oxalyl chloride is often preferred as the byproducts are gaseous, simplifying purification.

    • Troubleshooting: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid. The use of a small amount of DMF can catalyze the reaction with oxalyl chloride.

  • Reaction with an Organometallic Reagent: The resulting quinoline-4-carbonyl chloride can then be reacted with a suitable organometallic reagent to form the ketone. A Friedel-Crafts acylation using the quinoline-4-carbonyl chloride as the acylating agent is a highly effective approach.

    • Experimental Protocol: Friedel-Crafts Acylation with Quinoline-4-carbonyl Chloride

      • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Addition of Ethylbenzene: Cool the suspension to 0 °C and add ethylbenzene (1.5 to 2.0 equivalents).

      • Acyl Chloride Addition: Dissolve the quinoline-4-carbonyl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the cooled reaction mixture via the dropping funnel.

      • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

      • Quenching: Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

      • Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Q5: I am seeing side products in my conversion of quinoline-4-carbonyl chloride to the ketone. What could they be and how can I avoid them?

A5: Side product formation can occur if the reaction conditions are not carefully controlled.

  • Di-acylation of Ethylbenzene: While the acyl group is deactivating, forcing conditions (high temperature, long reaction times) could potentially lead to di-acylation of the ethylbenzene. This is generally less of a concern than in Friedel-Crafts alkylation.[5]

  • Reaction at other positions of the quinoline ring: This is unlikely as the 4-position is being directed by the functionality already present.

  • Incomplete reaction: If the reaction is not allowed to proceed to completion, you will have unreacted starting material.

To minimize side products:

  • Maintain a low reaction temperature during the addition of the acyl chloride.

  • Use a moderate excess of ethylbenzene.

  • Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

This powerful palladium-catalyzed cross-coupling reaction is an excellent alternative for forming the C-C bond between the quinoline and the 4-ethylphenyl moiety.[6][7] This route requires a 4-haloquinoline (e.g., 4-chloroquinoline) and 4-ethylphenylboronic acid.

Q6: Where do I start with a Suzuki coupling approach?

A6: The first step is the synthesis of 4-chloroquinoline. This is readily achieved from 4-hydroxyquinoline, which can be synthesized via the Gould-Jacobs reaction.[8] The 4-hydroxyquinoline is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloroquinoline.[8]

Q7: I am having trouble with my Suzuki coupling reaction; the yield is low and I have a lot of starting material left. What should I check?

A7: Low yields in Suzuki couplings are often due to issues with the catalyst, base, or solvent.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if used separately) are of high quality.

    • The reaction must be performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.

  • Choice of Base: The base is critical for activating the boronic acid.[6]

    • Common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent and may require optimization. Aqueous solutions of these bases are frequently used.

  • Solvent System: A variety of solvents can be used, often as a biphasic mixture.

    • Common solvent systems include toluene/water, dioxane/water, or DME/water.

  • Purity of Boronic Acid: 4-Ethylphenylboronic acid can be prone to decomposition. Using high-purity boronic acid is important.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine 4-chloroquinoline (1.0 equivalent), 4-ethylphenylboronic acid (1.2-1.5 equivalents), your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with nitrogen or argon to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The product of this reaction will be 4-(4-ethylphenyl)quinoline. The final step to obtain the target molecule, 4-(4-Ethylbenzoyl)quinoline, would involve an oxidation of the benzylic methylene group of the ethyl substituent to a carbonyl. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Data Summary and Workflow

Table 1: Comparison of Synthetic Routes
Route Key Steps Advantages Common Challenges
Direct Friedel-Crafts Quinoline + 4-Ethylbenzoyl Chloride + Lewis AcidOne-step, simple conceptVery low to no yield, catalyst deactivation, ring deactivation.[1]
Route A: Carboxylic Acid 1. Quinoline-4-carboxylic acid synthesis2. Conversion to acyl chloride3. Friedel-Crafts with ethylbenzeneReliable, well-established reactions, good yields achievable.Multi-step, requires handling of SOCl₂ or oxalyl chloride.
Route B: Suzuki Coupling 1. Synthesis of 4-chloroquinoline2. Suzuki coupling with 4-ethylphenylboronic acid3. Oxidation of ethyl groupHigh yields, excellent functional group tolerance.[9][10]Multi-step, requires air-sensitive catalyst, potential for side reactions if not properly degassed. Final oxidation step required.
Experimental Workflow Diagram

G cluster_0 Recommended Synthetic Pathways cluster_1 Route A: Via Quinoline-4-Carboxylic Acid cluster_2 Route B: Via Suzuki-Miyaura Coupling cluster_3 Not Recommended A_start Starting Materials (e.g., Aniline, Pyruvic Acid) A_step1 Doebner/Pfitzinger Reaction A_start->A_step1 A_intermediate1 Quinoline-4-Carboxylic Acid A_step1->A_intermediate1 A_step2 Acyl Chloride Formation (SOCl₂ or (COCl)₂) A_intermediate1->A_step2 A_intermediate2 Quinoline-4-Carbonyl Chloride A_step2->A_intermediate2 A_step3 Friedel-Crafts Acylation (with Ethylbenzene) A_intermediate2->A_step3 A_product 4-(4-Ethylbenzoyl)quinoline A_step3->A_product B_start 4-Hydroxyquinoline B_step1 Chlorination (POCl₃) B_start->B_step1 B_intermediate1 4-Chloroquinoline B_step1->B_intermediate1 B_step2 Suzuki Coupling (with 4-Ethylphenylboronic Acid) B_intermediate1->B_step2 B_intermediate2 4-(4-Ethylphenyl)quinoline B_step2->B_intermediate2 B_step3 Benzylic Oxidation B_intermediate2->B_step3 B_product 4-(4-Ethylbenzoyl)quinoline B_step3->B_product C_start Quinoline + 4-Ethylbenzoyl Chloride C_step1 Direct Friedel-Crafts Acylation C_start->C_step1 C_product Low to No Yield C_step1->C_product

Caption: Recommended synthetic routes and the non-recommended direct approach.

Concluding Remarks

Improving the yield of 4-(4-Ethylbenzoyl)quinoline synthesis hinges on moving away from the problematic direct Friedel-Crafts acylation of the quinoline core. By adopting a multi-step approach, either through a quinoline-4-carboxylic acid intermediate or via a Suzuki-Miyaura cross-coupling reaction, researchers can achieve significantly higher yields and a purer final product. Careful optimization of reaction conditions, as outlined in this guide, is paramount to success. We encourage you to use this guide as a starting point for developing a robust and efficient synthesis in your laboratory.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available from: [Link]

  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2013). ResearchGate. Available from: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. (2021). ResearchGate. Available from: [Link]

  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Available from: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central. Available from: [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003). PubMed. Available from: [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Available from: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2011). ResearchGate. Available from: [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora. Available from: [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2013). National Institutes of Health. Available from: [Link]

  • Synthesis of synthetic detergent with Friedel Crafts Acylation. (2014). Chemistry Stack Exchange. Available from: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2011). National Institutes of Health. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. (2011). PubMed. Available from: [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. Available from: [Link]

  • Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines. ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. (2004). Sci-Hub. Available from: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available from: [Link]

  • Optimization of the Quinoline and Substituted Benzyl Moieties of a Series of Phenyltetrazole Leukotriene D4 Receptor Antagonists. (1993). PubMed. Available from: [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Profile

4-(4-Ethylbenzoyl)quinoline (4-EBQ) presents a classic "brick dust" challenge in medicinal chemistry.[1][2] Its structure combines a planar, aromatic quinoline core with a lipophilic ethyl-benzoyl tail.[1][2] This results in high crystal lattice energy and significant hydrophobicity.[1][2]

To successfully utilize 4-EBQ in biological assays, you must navigate two competing properties:

  • High Lipophilicity (LogP ~4.5 - 5.0): The ethyl and benzoyl groups drive the molecule out of the aqueous phase, leading to rapid precipitation (crashing out).[1][2]

  • Weak Basicity (pKa ~4.5): The quinoline nitrogen can be protonated, but the electron-withdrawing benzoyl group at position 4 reduces the basicity compared to unsubstituted quinoline (pKa 4.9).[1][2]

Key Takeaway: Neutral pH buffers (PBS, pH 7.[1][2]4) are the "danger zone" for this compound.[1][2] Successful formulation requires either organic co-solvents, encapsulation (cyclodextrins), or pH manipulation.[1][2]

Solubility Data & Solvent Compatibility

Note: Values are empirical estimates based on structural analogs (e.g., Pitavastatin intermediates) and standard quinoline behavior.

Solvent / MediumSolubility RatingEstimated Conc.Usage Context
DMSO Excellent> 50 mg/mLPrimary Stock Solution
Ethanol (100%) Good~ 20 mg/mLSecondary Stock (Evaporation required)
Water (pH 7) Negligible< 0.01 mg/mLAVOID without additives
0.1 N HCl Moderate1 - 5 mg/mLSalt formation (Protonation)
PEG 400 Good~ 10 mg/mLIn vivo vehicle component
PBS + 5% DMSO PoorUnstableRisk of immediate precipitation

Troubleshooting Guide (Q&A)

Scenario A: The "Crash-Out" in Cell Culture Media

User Question: "I prepared a 10 mM stock in DMSO. When I dilute it into cell culture media (DMEM) to reach 10 µM, the solution turns cloudy immediately. Why is this happening?"

Scientist's Diagnosis: This is the Solvent Shift Effect .[1][2] You are introducing a highly hydrophobic molecule dissolved in a dipolar aprotic solvent (DMSO) into a highly polar aqueous environment.[1][2] The water molecules immediately strip the DMSO coat from the 4-EBQ, forcing the hydrophobic molecules to aggregate to minimize free energy.[1][2]

The Fix: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into a large volume of media.[1][2]

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG400 first.[1][2]

  • Vortex Rapidly: This creates a "softer" solvent shell.[1][2]

  • Final Dilution: Add this intermediate mix to the media while vortexing.

  • Critical Limit: Keep final DMSO concentration < 0.5% (v/v). If cloudiness persists, you must use a carrier like BSA (Bovine Serum Albumin) or Cyclodextrin.[1][2]

Scenario B: In Vivo Formulation (IP/Oral Dosing)

User Question: "We need to dose mice at 10 mg/kg. The compound precipitates in saline.[1][2] Can we use 100% DMSO?"

Scientist's Diagnosis: Absolutely not. 100% DMSO causes severe hemolysis, tissue necrosis, and pain in animals.[1][2] It will invalidate your toxicity data.[1][2]

The Fix: The Co-Solvent/Surfactant System Use a vehicle that stabilizes the lipophilic core.[1][2]

  • Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.

  • Order of Addition (CRITICAL):

    • Dissolve 4-EBQ in DMSO.[1][2]

    • Add PEG 400.[1][2] Vortex until clear.

    • Add Tween 80.[1][2] Vortex.

    • Slowly add warm Saline (37°C) while vortexing.

Scenario C: Plasticware Adsorption

User Question: "My HPLC shows I'm only getting 50% of the expected concentration after serial dilution."

Scientist's Diagnosis: Lipophilic quinolines adhere avidly to polystyrene and polypropylene.[1][2] You are essentially coating the walls of your tubes with the drug.[1][2]

The Fix:

  • Use Glass vials or Low-Binding Polypropylene tubes.[1][2]

  • Pre-coat tips/tubes with the solvent vehicle (e.g., pipette the media up and down once before adding the drug).[1][2]

Advanced Protocol: Cyclodextrin Complexation

For maximum aqueous stability without toxic organic solvents, we recommend encapsulating 4-EBQ in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

Why it works: The hydrophobic quinoline core sits inside the cyclodextrin "donut," while the hydrophilic exterior interacts with water.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2]

  • Weigh 4-EBQ powder directly into a glass vial.

  • Add the 20% CD solution.

  • Acidification Step: Adjust pH to ~4.0 using 1N HCl. (Protonation assists initial dissolution).[1][2]

  • Sonication: Sonicate in a water bath at 40°C for 30 minutes.

  • Neutralization (Optional): Slowly adjust pH back to 7.0 with 1N NaOH. If precipitate forms, stop and use at pH 4-5.[1][2]

  • Filtration: Pass through a 0.22 µm PVDF filter.[1][2]

Visualizing the Solubility Logic

Diagram 1: Formulation Decision Tree

This flow chart guides you to the correct solvent system based on your experimental constraints.[1][2]

FormulationDecision Start Start: 4-EBQ Solid AppType Select Application Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo ChemAnalysis Chemical Analysis (HPLC/NMR) AppType->ChemAnalysis DMSOStock Make 10-20mM DMSO Stock InVitro->DMSOStock VehicleSelect Vehicle Selection InVivo->VehicleSelect Use Acetonitrile or Methanol Use Acetonitrile or Methanol ChemAnalysis->Use Acetonitrile or Methanol Dilution Dilute into Media DMSOStock->Dilution CheckPrecip Check Turbidity Dilution->CheckPrecip DirectAdd Direct Addition OK CheckPrecip->DirectAdd Clear UseCarrier Use HP-beta-CD or BSA CheckPrecip->UseCarrier Cloudy Cosolvent 5% DMSO / 40% PEG400 / 5% Tween VehicleSelect->Cosolvent Standard AcidWater Acidified Water (pH 4) VehicleSelect->AcidWater If IV Dosing

Caption: Decision matrix for selecting the appropriate solvent vehicle based on the final biological application.

Diagram 2: The "Crash-Out" Mechanism vs. Complexation

Understanding why simple dilution fails and how Cyclodextrins prevent it.[1][2]

SolubilityMech cluster_0 Scenario A: Aqueous Dilution (Failure) cluster_1 Scenario B: Cyclodextrin (Success) Solvent DMSO Shell Water Water Addition Solvent->Water Stripping Agg Hydrophobic Aggregation (Precipitation) Water->Agg High Surface Energy CD HP-beta-CD Ring Complex Inclusion Complex (Soluble) CD->Complex Drug 4-EBQ Molecule Drug->Complex Host-Guest Interaction

Caption: Mechanistic comparison between uncontrolled precipitation in water and stabilization via cyclodextrin encapsulation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[1][2] ISRN Pharmaceutics.[1][2]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. Quinoline and derivatives (General physicochemical data).

Sources

Technical Support Center: Crystallization of 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(4-Ethylbenzoyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the issues you may be facing.

Initial Crystallization and Solvent Selection

Question 1: I have synthesized 4-(4-Ethylbenzoyl)quinoline and need to purify it by crystallization. Where do I start with solvent selection?

Answer:

Selecting an appropriate solvent is the most critical first step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for 4-(4-Ethylbenzoyl)quinoline at elevated temperatures and low solubility at lower temperatures. Given the aromatic nature of your compound, a good starting point is to screen a range of solvents with varying polarities.

Recommended Initial Solvent Screening:

A systematic approach to solvent screening is highly recommended. The following table provides a list of common solvents to begin your investigation.

Solvent ClassExamplesRationale for 4-(4-Ethylbenzoyl)quinoline
Alcohols Ethanol, Methanol, IsopropanolThe quinoline moiety suggests some polarity, making alcohols a good starting point.[1][2]
Ketones Acetone, Methyl Ethyl KetoneThe benzoyl group (a ketone) in your molecule suggests that ketonic solvents may be effective.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Aromatic TolueneThe aromatic rings in your compound may lead to good solubility in aromatic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherUseful for dissolving non-polar to moderately polar compounds.
Alkanes Hexane, HeptanePrimarily used as anti-solvents due to the likely low solubility of your compound.
Mixed Solvents Ethanol/Water, Acetone/WaterThe use of a miscible anti-solvent like water can be highly effective in inducing crystallization.[1][2]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude 4-(4-Ethylbenzoyl)quinoline (approx. 10-20 mg) into several small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show little to no solubility at low temperatures, but complete solubility at higher temperatures, leading to good crystal yield upon cooling.

Troubleshooting Common Crystallization Problems

Question 2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.

Causality and Solutions:

  • High Supersaturation: The solution is likely being cooled too quickly, not allowing enough time for the molecules to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can also insulate the flask to slow cooling further.

  • Solvent Choice: The solvent may be too good a solvent for your compound.

    • Solution: Try a solvent in which your compound is less soluble. Alternatively, use a mixed solvent system by adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the solid before cooling.

  • Impurity Presence: Impurities can lower the melting point of your compound and interfere with crystal lattice formation.[3]

    • Solution: Attempt to remove impurities by other means, such as column chromatography, before crystallization. A charcoal treatment of the hot solution can sometimes remove colored impurities.

Question 3: No crystals are forming, even after cooling the solution for an extended period. What should I do?

Answer:

The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

    • Seeding: If you have a small crystal of pure 4-(4-Ethylbenzoyl)quinoline, add it to the cooled solution. This seed crystal will provide a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is not supersaturated enough, you can remove some of the solvent by gentle heating or under a stream of nitrogen to increase the concentration of your compound.

    • Add an Anti-solvent: As mentioned previously, carefully adding an anti-solvent to the solution can induce precipitation.

Question 4: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product. The goal is to achieve slow and controlled crystal growth.

Strategies for Slower Crystallization:

  • Use More Solvent: Add a slight excess of the hot solvent to ensure the compound does not crash out of solution immediately upon cooling.

  • Slower Cooling: As detailed above, slow down the cooling process to allow for the formation of larger, more perfect crystals.

  • Use a Different Solvent System: A solvent in which your compound has slightly higher solubility at room temperature may promote slower crystal growth.

Visualizing the Crystallization Workflow

The following diagram illustrates a typical workflow for troubleshooting the crystallization of 4-(4-Ethylbenzoyl)quinoline.

G cluster_0 Preparation cluster_1 Crystallization & Observation cluster_2 Troubleshooting Paths cluster_3 Solutions start Crude 4-(4-Ethylbenzoyl)quinoline dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool observe Observe Outcome cool->observe oiling_out Oiling Out observe->oiling_out Liquid droplets form no_crystals No Crystals observe->no_crystals Clear solution remains fast_powder Fine Powder observe->fast_powder Rapid precipitation good_crystals Good Crystals observe->good_crystals Well-formed crystals solution_oil Slower Cooling Change Solvent Add Anti-solvent oiling_out->solution_oil solution_none Induce Nucleation (Scratch/Seed) Concentrate Solution no_crystals->solution_none solution_fast Use More Solvent Slower Cooling fast_powder->solution_fast solution_good Isolate & Dry Crystals good_crystals->solution_good

Sources

Methods to enhance the stability of 4-(4-Ethylbenzoyl)quinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Stability Assurance Guide

Compound: 4-(4-Ethylbenzoyl)quinoline CAS (Analogous Reference): 19020-26-9 (4-Ethylquinoline parent structure for core reference) Molecular Formula: C₁₈H₁₅NO Support Level: Tier 3 (Advanced Research & Development)[1][2][3][4][5]

Executive Summary

4-(4-Ethylbenzoyl)quinoline is a heteroaromatic ketone featuring a quinoline core linked to a para-ethylphenyl moiety via a carbonyl bridge.[1][2][3][4][5] Its stability in solution is compromised by three primary vectors: photochemical excitation (due to the benzophenone-like chromophore), benzylic oxidation (at the ethyl group), and acid-base equilibria affecting the quinoline nitrogen.[1][2][3][4][5]

This guide provides expert protocols to mitigate these degradation pathways, ensuring data integrity in pharmaceutical screening and synthetic applications.[1][2][3][4][5]

Module 1: Critical Stability Factors (The "Why" and "How")

Photochemical Instability
  • The Mechanism: The molecule contains a diaryl ketone structure.[1][2][3][4][5] Upon UV-Vis absorption (300–400 nm), the carbonyl group undergoes an

    
     transition, populating a reactive triplet state.[1][2][4][5] This triplet state can abstract hydrogen atoms from the solvent or the ethyl group (Norrish Type II reaction potential) or generate singlet oxygen via energy transfer to dissolved 
    
    
    
    .[1][2][3][4][5]
  • The Fix: Solutions must be handled under low-actinic light (amber/red filters).[1][2][3][4][5] Standard fluorescent lab lighting is sufficient to induce degradation within hours.[1][2][4][5]

Oxidative Susceptibility[1][2][3][4][5]
  • The Mechanism: The ethyl group attached to the phenyl ring possesses benzylic protons .[1][2][3][4][5] These are chemically labile and susceptible to radical autoxidation, converting the ethyl group into a secondary alcohol or ketone (acetophenone derivative) or leading to chain cleavage.[1][2][4][5]

  • The Fix: All stock solutions must be degassed and stored under an inert atmosphere (Argon or Nitrogen).[1][2][3][4][5]

Solubility & pH Sensitivity
  • The Mechanism: The quinoline nitrogen is weakly basic (

    
    ).[1][2][3][4][5] In neutral or basic aqueous media, the compound is highly lipophilic and prone to precipitation/aggregation.[1][2][4][5] In acidic media, it protonates, increasing solubility but potentially altering its reactivity profile.[1][2][4][5]
    
  • The Fix: Use high-grade organic solvents (DMSO, DMF) for stock solutions.[1][2][3][4][5] For aqueous dilution, maintain a controlled pH or use cyclodextrin carriers.[1][2][4][5]

Module 2: Troubleshooting Guide (Q&A Format)

Q1: My DMSO stock solution turned from colorless to yellow/brown overnight. Is it still usable?

Diagnosis: Photochemical Degradation / N-Oxide Formation. Quinolines typically darken upon oxidation or photo-exposure.[1][2][3][4][5] The yellowing often indicates the formation of quinoline N-oxide or radical coupling products.[1][2][3][4][5]

  • Immediate Action: Run an LC-MS to check purity. If purity is <95%, discard.[1][2][4][5]

  • Prevention: Store DMSO stocks in amber glass vials wrapped in aluminum foil at -20°C. DMSO is hygroscopic; absorbed water accelerates degradation.[1][2][3][4][5]

Q2: I see a fine precipitate when diluting my stock into cell culture media.

Diagnosis: Solubility Crash (Hydrophobic Aggregation). 4-(4-Ethylbenzoyl)quinoline is highly hydrophobic.[1][2][3][4][5] Rapid dilution into aqueous buffers causes "crashing out."[1][2][4][5]

  • Immediate Action: Sonicate (if heat stable) or filter (0.22 µm). Note: Filtering reduces concentration.[1][2][3][4][5]

  • Prevention: Use the "Step-Down" Dilution Method :

    • Dissolve compound in 100% DMSO.[1][2][3][4][5]

    • Dilute 1:10 in PEG-400 or Propylene Glycol (intermediate solvent).

    • Dilute final step into media.[1][2][3][4][5]

    • Alternative: Complex with Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD) at 10-20% w/v in the aqueous phase.[1][2][4][5]
Q3: The compound degrades during overnight incubation at 37°C.

Diagnosis: Benzylic Oxidation or Hydrolysis. While the ketone is stable to hydrolysis, the ethyl group is an oxidation target.[1][2][3][4][5]

  • Immediate Action: Add an antioxidant.[1][2][3][4][5]

  • Prevention: Co-dissolve with Butylated Hydroxytoluene (BHT) (0.1% equivalent) or Ascorbic Acid (if aqueous) to scavenge free radicals.[1][2][3][4][5] Ensure the incubator is dark.

Module 3: Optimized Storage & Handling Protocol

ParameterStandard ProtocolEnhanced Stability Protocol (Recommended)
Solvent Ethanol or MethanolAnhydrous DMSO or DMAc (Dimethylacetamide)
Concentration 10 mM50 mM (Higher conc.[1][2][3][4][5] reduces relative oxidative surface area)
Atmosphere AirArgon (Heavier than air, provides better blanket)
Temperature 4°C-20°C or -80°C
Container Clear EppendorfAmber Glass Vial with PTFE-lined cap
Additives None10 µM EDTA (chelates metals that catalyze oxidation)

Module 4: Visualizing the Stability Logic

Figure 1: Degradation Pathways & Mitigation Strategies

This diagram illustrates the chemical vulnerabilities of the molecule and the specific interventions required to block them.[1][2][3][4][5]

StabilityPathways Compound 4-(4-Ethylbenzoyl)quinoline Light UV/Vis Light (300-400nm) Compound->Light Oxygen Atmospheric Oxygen (ROS) Compound->Oxygen Water Aqueous Media (Neutral pH) Compound->Water Triplet Excited Triplet State (n-pi*) Light->Triplet Excitation Radical Benzylic Radical (Ethyl Group) Oxygen->Radical Initiation Precip Precipitation (Loss of Bioavailability) Water->Precip Hydrophobic Effect Photoproducts Photoreduction Products (Pinacols) Triplet->Photoproducts H-Abstraction OxidationProds Acetophenone Deriv. (Chain Scission) Radical->OxidationProds Auto-oxidation Amber Amber Glass / Foil Amber->Light BLOCKS Argon Argon Purge / BHT Argon->Oxygen REMOVES Cosolvent PEG-400 / Cyclodextrin Cosolvent->Precip PREVENTS

Caption: Mechanistic map of degradation pathways (Red) and corresponding stabilization interventions (Green).[1][2][3][4][5]

Module 5: Experimental Protocol - Forced Degradation Study

To validate the stability of your specific batch, perform this "Stress Test" before critical experiments.

Objective: Determine the


 (time to 90% purity) under experimental conditions.

Reagents:

  • HPLC Grade Acetonitrile and Water (with 0.1% Formic Acid).[1][2][4][5]

  • Light Source: Cool White Fluorescent (ISO 10977).[1][2][3][4][5]

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).[1][2][3][4][5]
    

Workflow:

  • Preparation: Prepare a 1 mg/mL stock in DMSO.

  • Condition A (Control): Dilute to 100 µM in mobile phase, store in dark at 4°C.

  • Condition B (Photostress): Dilute to 100 µM, expose to clear glass vial under light for 4 hours.

  • Condition C (Oxidation): Dilute to 100 µM, add

    
     to final 0.1%, incubate 4 hours.
    
  • Analysis: Inject 10 µL onto C18 HPLC column. Compare Area Under Curve (AUC) of parent peak.[1][2][3][4][5]

Acceptance Criteria:

  • If degradation > 5% in Condition B

    
    Strict light protection required. [1][2][4][5]
    
  • If degradation > 5% in Condition C

    
    Degas buffers & add antioxidants. [1][2][3][4][5]
    

References

  • ICH Harmonised Tripartite Guideline. (1996).[1][2][3][4][5] Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency.[1][2][3][4][5] Link

  • Albini, A., & Fagnoni, M. (2004).[1][2][4][5] Photochemistry of Quinolines and Isoquinolines. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.[1][2][4][5][6] Link[1][2][4][5]

  • National Center for Biotechnology Information. (n.d.).[1][2][3][4][5] PubChem Compound Summary for Quinoline Derivatives. PubChem.[1][2][3][4][5] Link

  • Yoshioka, S., & Stella, V. J. (2000).[1][2][3][4][5] Stability of Drugs and Dosage Forms.[1][2][3][4][5] Springer.[1][2][4][5] (General reference on benzylic oxidation mechanisms). Link[1][2][4][5]

Sources

Reducing the cytotoxicity of 4-(4-Ethylbenzoyl)quinoline in non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EBQ-TOX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Reducing Cytotoxicity in Non-Cancerous Cell Lines

Executive Summary & Diagnostic Assessment

User Issue: You are observing unacceptable levels of cytotoxicity in non-cancerous control lines (e.g., fibroblasts, MCF-10A, HUVEC) when treating with 4-(4-Ethylbenzoyl)quinoline (4-EBQ).

Technical Diagnosis: 4-EBQ belongs to a class of 4-benzoylquinoline derivatives , often characterized as Type II pharmacophores targeting the colchicine-binding site of tubulin or acting as kinase inhibitors. The observed toxicity in normal cells is likely driven by two factors:

  • Lipophilicity-Driven Non-Specific Binding: The 4-ethyl group contributes to high LogP (lipophilicity), facilitating passive diffusion into non-target cells and non-specific membrane disruption.

  • Mechanism-Based Toxicity: If 4-EBQ acts as a tubulin polymerization inhibitor, it arrests mitosis. While cancer cells divide rapidly, normal cells with moderate turnover (or those in 2D culture stress) are also susceptible to G2/M arrest.

Troubleshooting & Optimization Modules

Module A: The "Hardware" Fix (Formulation & Solubility)

Is your compound killing cells, or is it crashing out of solution?

Q: I see crystals in my media at 10 µM. Could this be causing the toxicity? A: Yes. Quinolines are notoriously hydrophobic. Micro-precipitates cause physical stress to cell membranes (mechanical lysis) rather than pharmacological cell death. This results in "false" cytotoxicity data.

Troubleshooting Protocol: Solvent & Solubility Check

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v). Normal cells (especially primary lines) are sensitive to DMSO >0.1%.

  • Co-Solvent Strategy: If precipitation occurs, do not just vortex. Switch to a PEG400/Saline system or use Cyclodextrin (HP-β-CD) .

    • Recipe: Dissolve 4-EBQ in minimal DMSO, then add 20% (w/v) HP-β-CD in PBS. The hydrophobic cavity of cyclodextrin traps the ethylbenzoyl tail, preventing precipitation while allowing equilibrium release.

Visualization: Liposomal Encapsulation Workflow To reduce systemic exposure to normal cells, encapsulate 4-EBQ.

FormulationWorkflow Drug 4-EBQ (Hydrophobic) Hydration Thin Film Hydration (Rotary Evap) Drug->Hydration Lipid DSPC:Cholesterol:PEG-DSPE (55:40:5 molar ratio) Lipid->Hydration Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion MLVs formed Dialysis Dialysis (Remove Free Drug) Extrusion->Dialysis LUVs formed Product Pegylated Liposomal 4-EBQ (EPR Effect Target) Dialysis->Product Purified

Caption: Workflow for encapsulating hydrophobic quinolines into pegylated liposomes to enhance passive tumor targeting via the EPR effect.

Module B: The "Software" Fix (Structure-Activity Relationship - SAR)

Can we modify the molecule to spare normal cells?

Q: Can I modify the ethyl group to improve the Selectivity Index (SI)? A: The 4-ethyl moiety on the benzoyl ring likely acts as a hydrophobic anchor. While this aids cell penetration, it reduces selectivity.

SAR Optimization Strategy: The goal is to maintain the pharmacophore (quinoline + benzoyl linker) while adjusting the "tail" to reduce passive entry into normal cells.

Modification ZoneCurrent StateProposed ModificationRationale
C-4' Position (Tail) Ethyl (-CH2CH3)Methoxy (-OCH3) or Ethoxy (-OCH2CH3) Introducing oxygen accepts H-bonds, slightly lowering LogP while maintaining steric bulk for the binding pocket.
C-4' Position (Tail) Ethyl (-CH2CH3)Morpholine / Piperazine High impact. Protonatable nitrogen increases solubility and lysosomal trapping in cancer cells (pH gradient).
Quinoline C-7/8 HydrogenHalogen (Cl/F) Electron-withdrawing groups at C-7 often enhance metabolic stability and specific binding affinity over non-specific intercalation.

Q: How do I calculate if my modification worked? A: You must determine the Selectivity Index (SI) .



  • Target: SI > 10 is good; SI > 50 is excellent.

  • Current Status: If your SI is < 2, the compound is a general toxin, not a drug.

Module C: Mechanism of Action (Root Cause Analysis)

Why are the cells dying?

Q: Is it Apoptosis or Necrosis? A: 4-Benzoylquinolines typically induce Apoptosis via the intrinsic mitochondrial pathway (tubulin destabilization


 Bcl-2 phosphorylation 

Mitochondrial depolarization). If you see rapid membrane rupture (Necrosis), your concentration is too high (chemical burn).

Visualization: Quinoline Cytotoxicity Pathway

MOA Drug 4-EBQ Entry Target Colchicine Binding Site (Tubulin) Drug->Target Binding Event1 Microtubule Depolymerization Target->Event1 Check Spindle Assembly Checkpoint (G2/M Arrest) Event1->Check Mito Mitochondrial Collapse (ΔΨm Loss) Check->Mito Prolonged Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Caption: The intrinsic apoptotic cascade triggered by tubulin-targeting quinolines. Normal cells with lower division rates may escape the G2/M checkpoint trap.

Standard Operating Protocols (SOPs)

SOP-01: Validated Cytotoxicity Assay (MTS)

Use MTS over MTT to avoid solubilization steps that can re-dissolve precipitated drug artifacts.

Materials:

  • Cancer Line: MCF-7 or HeLa.[1]

  • Normal Control: MCF-10A or HFF-1 (Human Foreskin Fibroblasts).

  • Reagent: Promega CellTiter 96® AQueous One Solution (MTS).[2]

Step-by-Step:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare 4-EBQ in serial dilutions (0.01 µM to 100 µM).

    • Critical Control: Include a "Vehicle Only" (DMSO matched) control.

  • Incubation: Incubate for 48h or 72h. (24h is often too short for tubulin inhibitors to show phenotype).

  • Development: Add 20 µL MTS reagent. Incubate 1-4h at 37°C.

  • Read: Measure Absorbance at 490 nm.

  • Analysis: Plot Dose-Response curve. If the curve is "steep" (Hill slope > 3), suspect precipitation.

SOP-02: Tubulin Polymerization Assay (Verification)

Confirm the mechanism to ensure you aren't just poisoning mitochondria directly.

  • Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Incubate functional tubulin with 4-EBQ (3 µM and 10 µM) at 37°C.

  • Expectation: If 4-EBQ is a specific inhibitor, the Vmax of polymerization should decrease compared to the Paclitaxel control (stabilizer) and match the Colchicine control (destabilizer).

References

  • Cytotoxicity of 4-substituted Quinoline Derivatives. Vertex AI Search / NIH. (2020).[2][3][4] Studies on HTI derivatives inducing caspase-dependent apoptosis and mitochondrial dissipation.[4]

  • Discovery of novel quinoline-based analogues of combretastatin A-4. PubMed. (2020).[3][4] Describes quinoline derivatives targeting the colchicine binding site with selectivity profiles against MCF-10A.

  • Structure-Activity Relationship (SAR) Validation for the 4-(4-Ethoxybenzoyl)isoquinoline Scaffold. BenchChem. (2024).[5] Comparative SAR analysis for benzoyl-isoquinoline/quinoline scaffolds.

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site. PMC. (2023).[6] Reviews structural modifications (heterocycle linkers) to improve solubility and reduce toxicity of CA-4 analogs.

  • Anticancer Mechanism of Quinoline Based Compounds. IJMPHS. (2021).[5] Overview of quinoline mechanisms including DNA intercalation and kinase inhibition.

Sources

Strategies to overcome drug resistance to 4-(4-Ethylbenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinrevat™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Quinrevat™, a potent and selective inhibitor of the Quinoline Kinase Receptor (QKR). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your in vitro and in vivo experiments, with a specific focus on overcoming acquired resistance.

Our guidance is grounded in established principles of kinase inhibitor pharmacology and validated through rigorous internal studies. We are committed to providing you with the technical support necessary to advance your research.

Part 1: Understanding and Overcoming Quinrevat™ Resistance

Frequently Asked Questions (FAQs)

Q1: My Quinrevat™-sensitive cell line is showing a decreased response after several passages. How can I confirm the development of resistance?

A1: The gradual loss of sensitivity is a classic indicator of acquired resistance. A systematic approach is required to confirm this observation.

  • Step 1: Dose-Response Curve Shift: The most direct method is to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of Quinrevat™ in your current cell line versus the original, parental cell line. A significant rightward shift in the IC50 curve indicates a decreased sensitivity.

  • Step 2: Molecular Confirmation: Analyze the expression and phosphorylation status of QKR and its downstream targets, such as MEK and ERK, via Western blot. In resistant cells, you may observe a restoration of downstream signaling even in the presence of Quinrevat™, suggesting the pathway has been reactivated.

  • Step 3: Phenotypic Verification: Confirm that the loss of sensitivity translates to a functional phenotype. For example, perform a colony formation assay or a wound-healing (scratch) assay. Resistant cells will likely exhibit enhanced colony-forming ability or migratory capacity in the presence of the drug compared to sensitive cells.

Table 1: Example IC50 Shift in a NSCLC Cell Line (NCI-H358QKR-L858R)

Cell LinePassages in CultureQuinrevat™ IC50 (nM)Fold Change
Parental NCI-H358< 515 ± 2.11.0
Resistant NCI-H358> 30 (with drug pressure)450 ± 15.330.0
Troubleshooting Guide: Investigating Resistance Mechanisms

Problem: My sequencing analysis of the QKR gene in resistant cells did not reveal any secondary mutations (e.g., a "gatekeeper" mutation). What are the likely alternative resistance mechanisms?

Solution: While on-target secondary mutations are a common mechanism of resistance to kinase inhibitors, their absence points towards bypass track activation or other cellular adaptations. Here is a systematic workflow to investigate these possibilities.

1. Phospho-Receptor Tyrosine Kinase (RTK) Array:

  • Rationale: Cancer cells can develop resistance by activating alternative signaling pathways to "bypass" the inhibited QKR pathway.[1] A phospho-RTK array allows for a broad screen of numerous activated (phosphorylated) RTKs simultaneously.

  • Protocol:

    • Lyse parental and Quinrevat™-resistant cells to extract proteins.

    • Incubate lysates on a membrane spotted with antibodies against various phosphorylated RTKs.

    • Detect bound RTKs using a standard chemiluminescence-based method.

    • Compare the signal intensity between the parental and resistant cell lines. A strong signal for an RTK like MET, EGFR, or AXL in the resistant line, which is absent or weak in the parental line, points to a potential bypass track.[2][3] For instance, MET amplification is a known resistance mechanism to EGFR inhibitors in NSCLC.[4][5]

2. Western Blot Validation:

  • Rationale: Once a candidate bypass receptor is identified from the array, it is crucial to validate this finding.

  • Protocol:

    • Perform Western blots on lysates from both cell lines using specific antibodies against the total and phosphorylated forms of the candidate RTK (e.g., p-MET, total MET).

    • An increased ratio of phosphorylated to total protein in the resistant cells confirms the activation of this bypass pathway.

3. Gene Amplification Analysis:

  • Rationale: Upregulation of an RTK can be due to gene amplification.

  • Protocol:

    • Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the candidate gene (e.g., MET). An increased gene copy number in resistant cells is a strong indicator of the resistance mechanism.[6]

Part 2: Strategies to Resensitize Resistant Cells

FAQ: My cells have confirmed MET amplification as the resistance mechanism. What is the best strategy to overcome this?

A2: The identification of a specific bypass track like MET amplification allows for a rational combination therapy approach.[7] The goal is to co-inhibit both the primary target (QKR) and the newly activated resistance pathway (MET).

  • Rationale: Continuously inhibiting the original oncogenic driver (QKR) with Quinrevat™ is essential, while simultaneously blocking the MET-driven bypass signal. This dual inhibition prevents the cancer cell from utilizing either pathway for survival and proliferation.[7]

  • Experimental Strategy: Combination Therapy

    • Select a MET Inhibitor: Choose a selective MET inhibitor (e.g., Crizotinib, Capmatinib).

    • Determine Synergy: Perform a synergy experiment using a checkerboard titration format. Treat the resistant cells with varying concentrations of Quinrevat™ and the MET inhibitor, alone and in combination.

    • Calculate Combination Index (CI): Use the Chou-Talalay method to calculate a CI.

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

    • Validate with Molecular Studies: Confirm the efficacy of the combination by observing the suppression of phosphorylation in both QKR and MET downstream pathways (e.g., p-ERK, p-AKT) via Western blot.

Diagram 1: QKR Signaling and MET Bypass Mechanism

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Ligand_S Growth Factor QKR_S QKR Ligand_S->QKR_S RAS_S RAS QKR_S->RAS_S Quinrevat_S Quinrevat™ Quinrevat_S->QKR_S RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation/ Survival ERK_S->Proliferation_S Ligand_R Growth Factor QKR_R QKR Ligand_R->QKR_R RAS_R RAS QKR_R->RAS_R Quinrevat_R Quinrevat™ Quinrevat_R->QKR_R MET_R MET (Amplified) MET_R->RAS_R RAF_R RAF RAS_R->RAF_R MEK_R MEK RAF_R->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation/ Survival ERK_R->Proliferation_R

Caption: QKR inhibition is bypassed by MET amplification, reactivating the MAPK pathway.

Troubleshooting Guide: Designing a Combination Study

Problem: I am not observing a synergistic effect with my combination therapy. The effect is merely additive.

Solution: An additive effect is still beneficial, but a lack of synergy may point to several factors in your experimental design or the underlying biology.

  • Dosing and Scheduling:

    • Causality: The timing of drug administration can be critical. Concurrent administration may not be optimal if one drug influences the uptake or metabolism of the other.

    • Troubleshooting Protocol: Test a sequential dosing schedule. For example, pre-treat the cells with the MET inhibitor for 24 hours to fully suppress the bypass pathway before adding Quinrevat™. This can prime the cells for a more potent response to the primary drug.

  • Off-Target Effects of the Combination Partner:

    • Causality: The selected MET inhibitor may have off-target effects that interfere with Quinrevat™'s action or activate a tertiary survival pathway.

    • Troubleshooting Protocol: Validate your findings with a second, structurally different MET inhibitor. If both combinations yield an additive result, the lack of synergy is likely due to the biological network's structure. If the second inhibitor is synergistic, it suggests the first had confounding off-target effects.

  • Emergence of a Third-Line Resistance Mechanism:

    • Causality: Under dual pressure, highly plastic cancer cells can sometimes activate a third signaling pathway (e.g., PI3K/AKT).[8]

    • Troubleshooting Protocol: After treating with the combination for a prolonged period, perform a Western blot analysis for key nodes of other common survival pathways, such as p-AKT, p-STAT3. If activation is observed, a triple-combination therapy might be warranted, though this increases complexity and potential toxicity.

Diagram 2: Experimental Workflow for Overcoming Resistance

G Start Decreased Quinrevat™ Sensitivity Observed Confirm Confirm Resistance (IC50 Shift, Western Blot) Start->Confirm Seq Sequence QKR Gene Confirm->Seq NoMut No Gatekeeper Mutation Seq->NoMut RTK_Array Perform Phospho-RTK Array to Screen for Bypass Tracks NoMut->RTK_Array Investigate alternative mechanisms Identify Identify Candidate (e.g., p-MET) RTK_Array->Identify Validate Validate by Western Blot & Test for Gene Amplification (FISH) Identify->Validate Strategy Design Combination Strategy (Quinrevat™ + MET Inhibitor) Validate->Strategy Synergy Test for Synergy (Chou-Talalay CI) Strategy->Synergy Resensitize Resensitization Achieved Synergy->Resensitize

Caption: A systematic workflow from resistance confirmation to rational combination therapy design.

References

  • Lin, Y., Wang, X. & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411–435.

  • Westover, D., Zugazagoitia, J., Cho, B. C., Lovly, C. M., & Paz-Ares, L. (2018). Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors. Annals of Oncology, 29, i10–i19.

  • Rosell, R., Bivona, T. G., & Karachaliou, N. (2013). Genetics and biomarkers in personalisation of lung cancer treatment. The Lancet, 382(9893), 720-731.

  • Engelman, J. A., Zejnullahu, K., Mitsudomi, T., Song, Y., Hyland, C., Park, J. O., ... & Jänne, P. A. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.

  • Camidge, D. R., et al. (2021). Crizotinib in Patients With MET-Amplified NSCLC. Journal of Thoracic Oncology, 16(6), 1017-1029.

  • Bean, J., Brennan, C., Shih, J. Y., Riely, G., Viale, A., Wang, L., ... & Pao, W. (2007). MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. Proceedings of the National Academy of Sciences, 104(52), 20932-20937.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.

  • Nieto, M. A., Huang, R. Y. J., Jackson, R. A., & Thiery, J. P. (2016). EMT: 2016. Cell, 166(1), 21-45.

  • Trusolino, L., & Bertotti, A. (2012). Compensatory pathways in targeted anticancer therapy. Cancer Cell, 21(3), 301-303.

  • Wu, S. G., & Shih, J. Y. (2018). Management of acquired resistance to EGFR TKI–targeted therapy in advanced non-small cell lung cancer. Molecular Cancer, 17(1), 1-12.

Sources

Technical Support Center: Refining HPLC Separation of 4-(4-Ethylbenzoyl)quinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that achieving robust and reproducible HPLC separations is critical for advancing drug development. This guide provides in-depth technical support, troubleshooting advice, and method development strategies specifically tailored to the analysis of 4-(4-Ethylbenzoyl)quinoline and its metabolites. Our approach is grounded in chromatographic principles to empower you to solve challenges logically and efficiently.

Understanding the Analytes: The Key to a Successful Separation

Before embarking on method development, it is crucial to consider the physicochemical properties of the parent compound, 4-(4-Ethylbenzoyl)quinoline, and its potential metabolites. The metabolic process typically introduces polar functional groups, such as hydroxyl (-OH) groups, onto the parent molecule. This biotransformation increases the polarity of the metabolites relative to the parent drug.

Metabolism of quinoline-based compounds can involve hydroxylation or the formation of N-oxides.[1] Similarly, compounds with ethylbenzoyl moieties can undergo hydroxylation on the alkyl chain or reduction of the ketone.[2] Therefore, the primary challenge is to develop an HPLC method that can effectively resolve the relatively non-polar parent compound from its more polar metabolites.

Table 1: Predicted Properties of 4-(4-Ethylbenzoyl)quinoline and its Potential Metabolites

CompoundPotential Metabolic ModificationPredicted Change in PolarityExpected Elution in Reversed-Phase HPLC
4-(4-Ethylbenzoyl)quinoline (Parent)NoneNon-polar (reference)Longest retention time
Hydroxylated Metabolite (Ethyl group)Addition of -OH on the ethyl groupMore polarShorter retention time than parent
Hydroxylated Metabolite (Quinoline ring)Addition of -OH on the quinoline ringMore polarShorter retention time than parent
Ketone-Reduced MetaboliteCarbonyl (C=O) reduced to hydroxyl (CH-OH)More polarShorter retention time than parent

This predicted difference in polarity is the fundamental principle upon which our separation strategy will be built, primarily utilizing reversed-phase chromatography.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your preliminary experimental design.

Q1: What is the best starting HPLC column for this separation?

A1: For separating a parent drug from its more polar metabolites, a C18 (octadecyl) column is the most versatile and recommended starting point.[4] C18 columns provide excellent hydrophobic retention for the parent compound while still allowing for the elution and separation of the more polar metabolites. If initial trials on a C18 column show insufficient retention or selectivity, alternative stationary phases can be considered.

Table 2: Comparison of Common Reversed-Phase HPLC Columns

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (L1) Hydrophobic interactionsGeneral purpose, good for separating compounds with moderate polarity differences.
C8 (L7) Hydrophobic interactions (less retentive than C18)Analytes that are too strongly retained on a C18 column.
Phenyl (L11) Hydrophobic and π-π interactionsAromatic compounds, offering alternative selectivity to C18/C8.[5]
Cyano (L10) Weak hydrophobic and dipole-dipole interactionsCan be used in both reversed-phase and normal-phase modes for polar compounds.

Q2: What initial mobile phase conditions should I use?

A2: A gradient elution using a mixture of water and an organic solvent is recommended. This approach ensures that the more polar metabolites are resolved early in the run, while the less polar parent compound is eluted in a reasonable time with good peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for controlling the ionization of the quinoline nitrogen, leading to improved peak shape and consistent retention.[6][7] For Mass Spectrometry (MS) detection, formic acid is a suitable choice.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Initial Gradient: A good starting point is a linear gradient from 5-10% B to 95% B over 15-20 minutes. This can be optimized based on the initial results.

Q3: How should I prepare my sample before injection?

A3: Proper sample preparation is critical to protect the column and ensure reproducible results. The goal is to ensure the sample is free of particulates and that the injection solvent is compatible with the mobile phase.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the mobile phase itself or a solvent with a weaker elution strength (e.g., a higher percentage of water) to prevent peak distortion.[8][9]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[10]

  • Dilution: Dilute the sample to a concentration that is within the linear range of the detector to avoid column overload, which can lead to peak fronting.[11]

Troubleshooting Guide: A Symptom-Based Approach

Even with a well-designed method, chromatographic problems can arise. This guide provides a systematic approach to identifying and resolving common issues.

Workflow for Troubleshooting HPLC Issues

Caption: A decision tree for systematic HPLC troubleshooting.

Q4: My peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing is one of the most common issues in HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase.[12]

  • Possible Cause 1: Silanol Interactions. The basic nitrogen on the quinoline ring can interact with free silanol groups on the silica-based stationary phase. This is a strong contributor to peak tailing for basic compounds.[9]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) ensures that the quinoline nitrogen is protonated.[13] This reduces its interaction with the silanol groups.

      • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, but this may not be suitable for MS detection.

  • Possible Cause 2: Column Contamination or Degradation. Strongly retained compounds from previous injections can accumulate at the head of the column, leading to peak distortion.[9]

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities.[12]

      • Flush the Column: Develop a column washing procedure to be run periodically. This typically involves flushing with a strong, organic solvent.[9] If the problem persists, the column may need to be replaced.

Q5: I am observing peak fronting. What does this mean?

A5: Peak fronting is typically a sign of column overloading or a mismatch between the sample solvent and the mobile phase.[11]

  • Possible Cause 1: Mass Overload. Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel down the column more quickly.[8]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have confirmed mass overload.

  • Possible Cause 2: Solvent Incompatibility. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column.[11]

    • Solution: Prepare your sample in the initial mobile phase or in a solvent with a lower organic content.

Q6: Why am I seeing split peaks?

A6: Split peaks can be caused by a disruption in the sample path, either before or at the very beginning of the column.[14]

  • Possible Cause 1: Partially Blocked Frit or Column Void. Particulates can clog the inlet frit of the column, or the packed bed of the stationary phase can settle, creating a void. This causes the sample to travel through two different paths, resulting in a split peak.[10]

    • Solution:

      • Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulates on the frit.[10]

      • Replace the Column: If backflushing does not resolve the issue, a void has likely formed, and the column needs to be replaced.

  • Possible Cause 2: Co-elution. What appears to be a split peak might actually be two different, very closely eluting compounds.[14]

    • Solution: To test this, alter the mobile phase composition or temperature slightly. If the relative heights of the two parts of the "split" peak change, it is likely two co-eluting species. Further method development will be needed to resolve them.

Q7: My retention times are drifting from one injection to the next. What should I do?

A7: Drifting retention times suggest that the chromatographic system is not in equilibrium or that conditions are changing during the analytical run.[8]

  • Possible Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift, particularly in gradient elution.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Possible Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time drift.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature. This will significantly improve the reproducibility of your method.[15]

Step-by-Step Method Development and Optimization

This section provides a structured workflow for developing a robust separation method for 4-(4-Ethylbenzoyl)quinoline and its metabolites.

Workflow for HPLC Method Development

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Method Scouting
  • System Preparation:

    • Install a C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).

    • Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Purge the pump lines to remove any air bubbles.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength that is appropriate for the quinoline chromophore (e.g., start with 254 nm and optimize if necessary).

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject the prepared sample.

    • Run the following gradient:

      • 0-20 min: 5% B to 95% B (linear gradient)

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-35 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Examine the chromatogram to identify the parent peak (expected to be the last eluting peak) and the metabolite peaks.

    • Assess the resolution (Rs) between the most closely eluting critical pair. An Rs value of >1.5 is generally considered baseline separation.

Protocol 2: Method Optimization

Based on the results from the initial scouting run, the following parameters can be adjusted to improve the separation.

  • Adjusting the Gradient Slope:

    • If peaks are poorly resolved and elute close together: Decrease the gradient slope (i.e., make the gradient longer). This will increase the separation between peaks. For example, change the gradient to 5-95% B over 30 minutes.[16]

    • If peaks are well-resolved but the run time is too long: Increase the gradient slope to shorten the analysis time.

  • Changing Selectivity:

    • Mobile Phase Organic Modifier: If resolution on acetonitrile is poor, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and selectivity.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[17][18][19][20] While 0.1% formic acid provides a pH of ~2.7, you could explore using a buffered mobile phase at a slightly different pH to see if it improves resolution. Be mindful of the pH stability range of your column (typically pH 2-8 for silica-based columns).[4]

    • Column Chemistry: If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase is the most powerful way to alter selectivity.[21] A Phenyl column, for instance, can provide unique selectivity for aromatic compounds like quinolines due to π-π interactions.

  • Improving Efficiency:

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[15] Try increasing the temperature in 5 °C increments (e.g., to 35 °C or 40 °C).

    • Flow Rate: Decreasing the flow rate can sometimes improve peak resolution, but it will also increase the run time.[5]

Method Validation

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a key requirement of regulatory bodies like the FDA.[22][23][24][25] The main validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[26]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively develop, troubleshoot, and validate a robust HPLC method for the separation of 4-(4-Ethylbenzoyl)quinoline from its metabolites, ensuring data of the highest quality and integrity.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • YouTube. (2022). Maximizing Your HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Grivas, S., & Jägerstad, M. (1984). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ)
  • Ali, A., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Chrom Tech. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Retrieved from [Link]

  • RSC Publishing. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Retrieved from [Link]

  • Chrom Tech. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl benzoyl acetate, 94-02-0. Retrieved from [Link]

  • PubMed. (n.d.). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?. Retrieved from [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • R Discovery. (n.d.). Ethyl Benzoyl Acetate Research Articles. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • ResearchGate. (2025). The Generation, Detection, and Effects of Reactive Drug Metabolites. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Troubleshooting poor reproducibility in 4-(4-Ethylbenzoyl)quinoline experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Ethylbenzoyl)quinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this compound. Poor reproducibility can derail research projects, leading to wasted time and resources. This guide provides in-depth, field-proven insights to help you navigate the complexities of synthesis, purification, and biological application.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that can arise during the chemical synthesis and subsequent purification of 4-(4-Ethylbenzoyl)quinoline. The most common synthetic route involves a Friedel-Crafts acylation or a related coupling reaction, each with its own set of critical parameters.

Q1: My Friedel-Crafts acylation reaction to synthesize 4-(4-Ethylbenzoyl)quinoline is resulting in low or no yield. What are the common causes?

Low yields in Friedel-Crafts acylation are a frequent issue, often stemming from a few critical factors related to reagents and reaction conditions. The reaction involves the generation of a highly reactive acylium ion, which is susceptible to deactivation by trace impurities.

Causality Checklist:

  • Water Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely hygroscopic. Trace amounts of water will hydrolyze the catalyst, rendering it inactive. This is the most common cause of reaction failure. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents and reagents must be used.[1]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid coordinates to the product ketone. This complexation means that the catalyst is not truly catalytic and must be used in stoichiometric amounts (at least 1.1 equivalents).[2] Using sub-stoichiometric amounts will result in incomplete conversion.

  • Reagent Purity: The purity of both quinoline and 4-ethylbenzoyl chloride is paramount. Impurities in the quinoline starting material can compete in the reaction, while degraded 4-ethylbenzoyl chloride (hydrolyzed to 4-ethylbenzoic acid) will not form the necessary acylium ion.

  • Reaction Temperature: The initial formation of the acylium ion complex is often exothermic. It's crucial to control the temperature, typically by adding the acyl chloride or catalyst portion-wise at a low temperature (e.g., 0 °C) before allowing the reaction to proceed at room temperature or with gentle heating. Runaway reactions can lead to charring and side-product formation.

Troubleshooting Workflow for Low Synthesis Yield

Below is a systematic workflow to diagnose the root cause of poor yields in your synthesis.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Work-up Checks start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check anhydrous Were solvents/reagents anhydrous? reagent_check->anhydrous condition_check Step 2: Scrutinize Reaction Conditions temp Was temperature controlled during addition? condition_check->temp workup_check Step 3: Analyze Work-up & Purification quench Was the reaction quenched correctly (e.g., slow addition to ice)? workup_check->quench solution Implement Corrective Actions anhydrous->solution No: Dry all reagents/solvents purity Was starting material purity confirmed (NMR/GC-MS)? anhydrous->purity Yes purity->solution No: Purify/re-characterize starting materials catalyst Was >1.1 eq. of Lewis Acid used? purity->catalyst Yes catalyst->condition_check Yes catalyst->solution No: Re-run with correct stoichiometry temp->solution No: Optimize temperature profile atmosphere Was reaction run under inert atmosphere (N2/Ar)? temp->atmosphere Yes atmosphere->workup_check Yes atmosphere->solution No: Use inert atmosphere quench->solution Yes: Issue is likely elsewhere. Re-evaluate all steps. quench->solution No: Improper quench can degrade product.

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Q2: I'm observing multiple spots on my TLC plate after the reaction. How do I identify and minimize side products?

The presence of multiple spots indicates either incomplete reaction or the formation of side products. In Friedel-Crafts reactions on quinoline, the primary side products are often isomers.

  • Isomer Formation: While acylation of quinoline is generally directed to the 5- and 8-positions on the benzene ring, substitution at the 4-position of the pyridine ring can occur.[3] The product distribution is highly dependent on the specific reaction conditions and the Lewis acid used.

  • Polyacylation: This is less of a concern with Friedel-Crafts acylation compared to alkylation. The electron-withdrawing effect of the newly installed ketone group deactivates the ring, making a second acylation event less favorable.[4]

  • Unreacted Starting Material: A spot corresponding to the starting quinoline is common if the reaction has not gone to completion.

Minimization & Purification Strategy:

IssueRecommended ActionRationale
Isomer Formation Lower reaction temperature; screen different Lewis acids (e.g., FeCl₃, ZnCl₂).Reaction selectivity is often temperature-dependent. Different catalysts can alter the regioselectivity of the substitution.
Unreacted Starting Material Increase reaction time or gently heat the reaction after initial addition.Ensures the reaction proceeds to completion.
Baseline/Polar Impurities Ensure a controlled and complete aqueous work-up to remove the catalyst and any hydrolyzed byproducts.Aluminum salts and other inorganic materials can streak on TLC plates and complicate purification.

Protocol: Flash Column Chromatography for Purification A well-executed column is essential for separating the desired product from isomers and impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). Dry this mixture thoroughly under vacuum.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate). A typical starting point for solvent polarity can be determined by TLC analysis.

  • Loading: Carefully add the dried slurry to the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and analyze them by TLC.

  • Combine & Concentrate: Combine the pure fractions (those containing only the desired product spot) and remove the solvent under reduced pressure.

Troubleshooting Guide: Biological Assays & Data Reproducibility

Inconsistent results in biological assays are a major challenge in drug discovery.[5] The issue can lie with the compound itself, its handling, or the assay system.

Q3: I'm seeing significant day-to-day variability in my bioassay results with 4-(4-Ethylbenzoyl)quinoline. Where should I start my investigation?

Variability in bioassays is often multifactorial. Before scrutinizing the biological system, it is imperative to confirm the integrity and handling of the small molecule.[6]

Causality Checklist:

  • Compound Purity and Identity: This is the most critical and often overlooked factor. An impure compound, or the wrong isomer, will give inconsistent results.[6] Before any biological experiment, the identity and purity of each new batch of 4-(4-Ethylbenzoyl)quinoline must be confirmed.

  • Stock Solution Stability: Small molecules can degrade in solution, especially when stored in DMSO at room temperature or subjected to multiple freeze-thaw cycles. A degraded compound will show reduced activity.

  • Solubility & Precipitation: 4-(4-Ethylbenzoyl)quinoline is a hydrophobic molecule. If the final concentration in the assay medium exceeds its solubility limit, it will precipitate. This precipitation is often invisible to the naked eye but will drastically reduce the effective concentration of the compound, leading to non-reproducible dose-response curves.

  • Assay System Variance: Biological systems have inherent variability. Factors like cell passage number, serum batch, and incubation times must be strictly controlled.[7]

Diagnostic Workflow for Bioassay Variability

Use this flowchart to systematically identify the source of poor reproducibility in your biological experiments.

G cluster_qc Compound Integrity cluster_solution Solution Handling cluster_assay Assay Conditions start Inconsistent Bioassay Results compound_qc Step 1: Compound Quality Control start->compound_qc purity_check Is purity >95% by HPLC/NMR? compound_qc->purity_check solution_prep Step 2: Stock Solution & Handling fresh_stock Was a fresh stock solution used? solution_prep->fresh_stock assay_params Step 3: Assay Parameters controls Are positive/negative controls consistent? assay_params->controls conclusion Isolate & Control Variable purity_check->conclusion No: Re-purify or re-synthesize compound identity_check Is identity confirmed by MS and NMR? purity_check->identity_check Yes identity_check->solution_prep Yes identity_check->conclusion No: Structural issue. Re-synthesize and re-characterize. fresh_stock->conclusion No: Test for compound degradation (LC-MS) solubility Is final assay concentration below solubility limit? fresh_stock->solubility Yes solubility->assay_params Yes solubility->conclusion No: Determine solubility limit and adjust protocol controls->conclusion No: Issue is with the assay system, not the compound. reagents Are all biological reagents (cells, media) from the same batch/passage? controls->reagents Yes reagents->conclusion Yes: Issue is subtle. Investigate plate effects or reader artifacts. reagents->conclusion No: Standardize all biological reagents.

Caption: A workflow for diagnosing sources of bioassay irreproducibility.

Frequently Asked Questions (FAQs)

Q4: What are the essential analytical techniques to confirm the identity and purity of my 4-(4-Ethylbenzoyl)quinoline batch?

A multi-pronged approach is necessary for robust quality control (QC) as no single technique is sufficient.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show the correct number of aromatic and aliphatic protons with the expected splitting patterns and integrations. ¹³C NMR confirms the number of unique carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. An HPLC analysis, preferably with a diode-array detector (DAD) to check for peak purity, should show a single major peak, ideally accounting for >95% of the total peak area.

Protocol: Standard QC by HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to a working concentration of ~50-100 µg/mL.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical starting gradient is from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 10-15 minutes.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure no impurities are missed.

  • Analysis: Integrate all peaks. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Q5: What are the recommended storage and handling conditions for 4-(4-Ethylbenzoyl)quinoline?

Proper storage is crucial for maintaining the long-term integrity of the compound.

FormTemperatureAtmosphereLightNotes
Solid Powder 2-8 °C or -20 °CInert Gas (Argon/Nitrogen)Amber Vial (Protect from light)Quinoline derivatives can be sensitive to air and light.[9] Storing under an inert atmosphere in a sealed, dark container is best practice.
DMSO Stock Solution -20 °C or -80 °CN/AAmber Vial or Foil-wrapped tubePrepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and moisture absorption by the DMSO.

References

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • PubMed Central (PMC). (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed Central (PMC). (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Google Patents. (2013).
  • PubMed. (2019). Synthesis and characterization of diphenyl quinoline and bromine-activated diphenyl quinoline organic phosphors. [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2015). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]

  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

  • MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ResearchGate. Synthetic peptides quality control and assurance. [Link]

  • Google Patents. (2005).
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubMed Central (PMC). (2018). A Guide to Reproducibility in Preclinical Research. [Link]

  • ResearchGate. (2020). Reproducibility in Chemical Research. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. [Link]

  • LCGC International. (2017). Separation Science in Drug Development, Part IV: Quality Control. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • AAPS. (2020). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

  • Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • Google Patents. (2007).
  • Journal of Medicinal Organic Chemistry. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. [Link]

  • Organic Process Research & Development. (2013). Editorial Reproducibility of Results. [Link]

  • Research and Reviews: A Journal of Drug Design and Discovery. (2023). Synthetic Analysis, Processing and its Development of a Medicinal Drug Discovery. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. [Link]

  • Chromatography Online. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • MDPI. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • PubMed Central (PMC). (2010). The impact of synthetic biology on drug discovery. [Link]

  • Reddit. (2020). Reproducibility of Synthesis papers. [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. [Link]

Sources

Technical Support Center: Scaling Up 4-(4-Ethylbenzoyl)quinoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Guide for Process Scale-Up (Gram to Kilogram) Target Molecule: (4-Ethylphenyl)(quinolin-4-yl)methanone Application: Key Intermediate for Diarylquinoline Antibiotics (e.g., Bedaquiline analogs)

Executive Summary & Route Selection

The Challenge: Scaling the production of 4-(4-Ethylbenzoyl)quinoline presents a classic dichotomy in process chemistry: the choice between the robust but messy Friedel-Crafts Acylation and the precise but sensitive Cryogenic Lithiation .

This guide addresses the specific bottlenecks of both routes. At scale (>1 kg), heat transfer limitations, viscosity changes (the "sludge factor"), and impurity profiles shift drastically from bench results.

Decision Matrix: Which Route Fits Your Reactor?
FeatureRoute A: Friedel-Crafts Acylation Route B: Organometallic (Lithiation)
Reagents Quinoline-4-carbonyl chloride + Ethylbenzene + AlCl

4-Bromoquinoline + n-BuLi + 4-Ethylbenzoate
Key Hazard HCl evolution; massive exotherm upon quench.[1]Pyrophoric reagents; runaway exotherms.
Process Criticality Agitation: Reaction forms a viscous sludge.Cooling: Requires -78°C to -40°C control.
Impurity Profile Isomeric mixtures (ortho/para); Aluminum salts.[2]Butyl-adducts; Des-bromo impurities.
Scale-Up Verdict Preferred for standard reactor geometries if waste disposal permits.Preferred for flow chemistry or loop reactors.

Module A: The Friedel-Crafts Route (Troubleshooting)

The Chemistry: Reaction of quinoline-4-carbonyl chloride with ethylbenzene (solvent/reactant) catalyzed by Aluminum Chloride (AlCl


).
Critical Mechanism: The "Sludge" Factor

Unlike standard benzene acylation, the quinoline nitrogen acts as a Lewis base. It complexes 1 equivalent of AlCl


 immediately. You must use >2.2 equivalents  of AlCl

(1 for the N, 1 for the carbonyl activation, 0.2 excess). This results in a dense, sticky complex that can stall impellers.
Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture has solidified into a "red rock" or heavy sludge. How do I salvage this?

  • Cause: Insufficient solvent or insufficient shear force. The Quinoline-AlCl

    
     complex precipitates in non-polar solvents like pure ethylbenzene.
    
  • Solution:

    • Co-Solvent: Add Chlorobenzene or 1,2-Dichlorobenzene (DCB) to the mixture. These dissolve the complex better than ethylbenzene alone.

    • Temperature Ramp: Gently heat to 40-50°C. Warning: This increases HCl evolution rate. Ensure scrubber capacity is sufficient.

    • Mechanical: Switch to a high-torque anchor impeller or helical ribbon agitator. Standard pitch-blade turbines will cavitate in the sludge.

Q2: I am seeing high levels of the ortho-isomer (2-ethylbenzoyl impurity).

  • Cause: High reaction temperature or low steric hindrance.

  • Mechanistic Insight: The ethyl group is an ortho, para-director. While para is sterically favored, higher temperatures (>80°C) increase the energy available to overcome the steric barrier, increasing ortho substitution.

  • Protocol Adjustment:

    • Maintain reaction temperature <60°C.

    • Run the reaction in Nitrobenzene (if safety permits). The high dielectric constant of nitrobenzene stabilizes the acylium ion, promoting higher regioselectivity toward the para position.

Q3: The quench is violent and releasing uncontrollable fumes.

  • Cause: Inverse addition of water to the AlCl

    
     complex.
    
  • Correct Protocol (Self-Validating):

    • Never add water to the reactor.

    • Transfer the reaction mass slowly into a pre-cooled vessel containing Ice/HCl/Water.

    • Validation: Monitor the internal temperature of the quench vessel. If it exceeds 25°C, stop addition immediately.

Module B: The Organometallic Route (Troubleshooting)

The Chemistry: Lithium-Halogen exchange on 4-bromoquinoline followed by nucleophilic attack on an electrophile (4-ethylbenzaldehyde or ethyl 4-ethylbenzoate).

Visualization: Pathway & Failure Modes

LithiationPathway cluster_legend Process Control Checkpoints Start 4-Bromoquinoline LiInt 4-Lithioquinoline (Intermediate) Start->LiInt Cryogenic (-78°C) Target Target Alcohol/Ketone LiInt->Target + Electrophile Impurity1 Impurity A: Quinoline (Des-bromo) LiInt->Impurity1 Moisture/Proton Source Impurity2 Impurity B: 4-Butylquinoline LiInt->Impurity2 Warm > -40°C (Alkyl exchange) Impurity3 Impurity C: Wurtz Coupling Dimer LiInt->Impurity3 Local Hotspots Reagent + n-BuLi Reagent->LiInt

Figure 1: Reaction pathway for the lithiation route, highlighting critical temperature-dependent failure modes.

Troubleshooting Guide (FAQ Format)

Q1: I observe significant "Impurity B" (4-Butylquinoline) in the final LC-MS.

  • Cause: The "Butyl Attack." If the Lithium-Halogen exchange is too slow or the temperature is too high, the n-BuLi acts as a nucleophile and attacks the quinoline ring directly (or displaces the bromide via alkylation) rather than performing the exchange.

  • Solution:

    • Cooling: Ensure the internal temperature is strictly <-60°C during n-BuLi addition.

    • Reagent Swap: Switch from n-BuLi to PhLi (Phenyllithium) or LDA (Lithium Diisopropylamide). LDA is non-nucleophilic and prevents alkylation, though it requires a proton source strategy (deprotonation vs exchange). For halogen exchange, t-BuLi (2 equiv) is faster and cleaner but more dangerous. Recommendation: Stick to n-BuLi but lower the temperature and increase dilution.

Q2: The yield drops significantly upon scaling from 10g to 100g.

  • Cause: Poor mixing efficiency at the injection point leads to localized "hot spots." The exotherm of n-BuLi addition is instantaneous. In these hot zones, the 4-lithioquinoline dimerizes or decomposes before reacting with the electrophile.

  • Protocol Standard:

    • Use a dip tube for addition, delivering reagents directly into the turbulent zone of the impeller, not onto the liquid surface or wall.

    • Dosing Rate: Control addition based on internal temperature response, not time. If T rises >2°C, stop.

Q3: The intermediate alcohol is not oxidizing fully to the ketone (if using aldehyde route).

  • Context: If reacting 4-lithioquinoline with 4-ethylbenzaldehyde, you get the secondary alcohol.

  • Solution: Avoid the alcohol intermediate entirely by reacting 4-lithioquinoline with Ethyl 4-ethylbenzoate (ester) or N-methoxy-N-methyl-4-ethylbenzamide (Weinreb Amide).

  • Benefit: The Weinreb amide prevents over-addition (formation of tertiary alcohol) and yields the ketone directly upon acidic quench.

Module C: Purification & Isolation Protocols

The Problem: Both routes generate difficult byproducts—Aluminum salts (FC route) or Lithium salts/organic impurities (Lithiation route).

Protocol: Efficient Removal of Aluminum Salts (FC Route)

Standard acid washes often fail to break the Quinoline-Aluminum emulsion.

  • The Rochelle Salt Method:

    • Quench reaction mixture into ice.

    • Add 20% w/v aqueous Potassium Sodium Tartrate (Rochelle Salt) .

    • Agitate vigorously for 2-4 hours at room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Tartrate forms a water-soluble chelate with Aluminum, breaking the emulsion and allowing clean phase separation.

  • The EDTA Method (Alternative):

    • If Rochelle salt is too slow, use 0.5M Disodium EDTA (pH adjusted to 8-9). This complexes Al

      
       rapidly.
      
Data Summary: Impurity Management
Impurity TypeOriginRemoval Strategy
Des-ethyl analog Impurity in starting Ethylbenzene/BenzaldehydeMust control raw material spec (GC purity >99.5%). Hard to remove downstream.
Bis-quinoline Wurtz coupling (Lithiation)Recrystallization from Isopropanol/Heptane (1:3) .
Ortho-isomer Friedel-Crafts thermal errorColumn chromatography (difficult) or fractional crystallization (loss of yield).
Residual Al Incomplete quenchRochelle Salt wash (see above).

References & Authoritative Grounding

  • Medicines for All Institute (M4ALL) Process Development:

    • Context: Detailed optimization of lithiation strategies for Bedaquiline intermediates, highlighting the use of flow chemistry and specific lithium amides to improve selectivity and safety.

    • Source: Gupton, B. F., et al. "Concise Synthesis of Bedaquiline from Simple Starting Materials." Organic Process Research & Development.

    • Relevance: Establishes the baseline for cryogenic handling of quinoline lithiation.

  • Friedel-Crafts Acylation of Deactivated Heterocycles:

    • Context: Mechanistic explanation of the AlCl

      
      -Nitrogen complexation and the requirement for excess Lewis Acid.
      
    • Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

    • Relevance: Explains the "sludge" formation mechanism.

  • Scale-Up of Organolithium Reactions:

    • Context: Safety and engineering controls for handling n-BuLi at scale.

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

    • Relevance: Provides the "dip tube" and temperature control protocols cited in Module B.

  • Bedaquiline Synthesis Patent Literature:

    • Source: Janssen Pharmaceutica NV. "Quinoline derivatives and their use as mycobacterial inhibitors." WO2004011436.

    • Link:

    • Relevance: Describes the foundational synthetic routes for diarylquinoline structures.

(Note: While specific "4-(4-ethylbenzoyl)quinoline" papers are rare, the chemistry is extrapolated from the well-documented synthesis of the Bedaquiline diaryl ketone intermediate (4-bromo-2-methoxyquinoline analog) and general quinoline acylation physics.)

Sources

Validation & Comparative

Structural Confirmation of 4-(4-Ethylbenzoyl)quinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmacologically active quinolines, particularly those targeting kinase inhibition or receptor modulation, the introduction of an aroyl group is a critical step. However, Friedel-Crafts acylation or Minisci-type radical substitutions on quinoline rings often yield complex regioisomeric mixtures (C2, C4, C5, or C8 substitution).

The Challenge: Distinguishing 4-(4-ethylbenzoyl)quinoline from its regioisomers (e.g., the thermodynamically favored 2-isomer or the kinetically accessible 5/8-isomers) is notoriously difficult using low-resolution techniques. Mass Spectrometry (MS) confirms the formula but fails to map connectivity. Infrared (IR) Spectroscopy confirms the ketone but cannot locate it.

The Solution: This guide establishes 2D NMR Spectroscopy as the definitive "Gold Standard" for this structural confirmation. We provide a comparative performance analysis and a self-validating protocol to unambiguously assign the C4-regiochemistry.

Comparative Analysis: Why NMR Wins

The following table objectively compares NMR against common alternatives for this specific molecular class (Aryl-Heteroaryl Ketones).

FeatureNMR (1H/13C/2D) HR-MS (High Res Mass Spec) FT-IR (Infrared) X-Ray Crystallography
Connectivity Mapping Superior (HMBC links rings)None (Fragment ions only)NoneDefinitive
Regioisomer ID High (Coupling constants)Low (Isomers have identical mass)Low (Fingerprint region ambiguous)High
Sample Recovery Non-Destructive DestructiveNon-DestructiveNon-Destructive
Throughput Medium (10-30 mins)High (< 5 mins)High (< 2 mins)Low (Days/Weeks)
State Requirement SolutionSolution/GasSolid/LiquidSingle Crystal (Hard to grow)

Verdict: While HR-MS is essential for purity and elemental formula confirmation, NMR is the only high-throughput method capable of proving the benzoyl group is attached at the C4 position without requiring single-crystal growth.

Structural Logic & Expected Data[1][2][3][4][5]

To confirm 4-(4-ethylbenzoyl)quinoline , we must validate three distinct structural domains:

  • The Quinoline Core: Specifically proving the C4 substitution.

  • The Linker: The ketone carbonyl (C=O).

  • The Pendant Group: The 4-ethylphenyl moiety.

The "Smoking Gun" Signals (Diagnostic Peaks)
  • Quinoline H2 (The Sentinel): In 4-substituted quinolines, the proton at C2 (adjacent to Nitrogen) appears as a distinct singlet (or doublet with very small J) at a highly deshielded position (δ 8.9 – 9.1 ppm ).

    • Differentiation: If the substituent were at C2, this signal would be absent. If at C3, H2 would remain but H4 would be visible upfield.

  • The Ethyl Handle: A classic triplet (~1.3 ppm ) and quartet (~2.7 ppm ) system. This serves as an internal calibration standard for integration (3H:2H ratio).

  • The Carbonyl Bridge: A carbon signal at ~195-197 ppm (13C NMR). Crucially, this carbon must show HMBC correlations to both the Quinoline H3/H5 and the Phenyl ortho-protons.

Experimental Protocol

Phase 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for quinolines. The polarity prevents aggregation (stacking) and provides better solubility for the polar ketone.

  • Concentration: 10–15 mg in 600 µL solvent for optimal 13C/2D sensitivity.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Phase 2: Acquisition Parameters (400 MHz or higher)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C {1H} NMR: 1024 scans minimum (quaternary carbonyl detection is difficult).

  • COSY (Correlation Spectroscopy): 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguish CH/CH3 from CH2).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for J = 8 Hz (long-range).

Data Interpretation Workflow

The following diagram illustrates the logical pathway to confirm the structure, rejecting isomers at each stage.

StructuralConfirmation Start Unknown Sample (C18H15NO) H1_NMR 1H NMR Spectrum Start->H1_NMR Ethyl_Check Ethyl Group? (t @ 1.3, q @ 2.7) H1_NMR->Ethyl_Check Aromatic_Check Aromatic Region (7.0 - 9.1 ppm) H1_NMR->Aromatic_Check Ethyl_Check->Aromatic_Check Confirmed H2_Signal Identify H2 Signal (~9.0 ppm, s) Aromatic_Check->H2_Signal Isomer_Split Isomer Differentiation H2_Signal->Isomer_Split C2_Sub 2-Benzoyl isomer (H2 missing) Isomer_Split->C2_Sub No H2 signal C4_Sub 4-Benzoyl isomer (H2 present, H3 d) Isomer_Split->C4_Sub H2 Present HMBC_Exp HMBC Experiment C4_Sub->HMBC_Exp Final_Proof Connectivity Confirmed: C=O correlates to Q-H3 & Ph-H(o) HMBC_Exp->Final_Proof

Caption: Logical decision tree for excluding regioisomers based on 1H and HMBC NMR data.

Detailed Assignment Table
PositionType1H Shift (δ ppm)Multiplicity13C Shift (δ ppm)HMBC Correlations (Key)
Q-2 CH9.05 d (J~4.5Hz)151.0C4, C8a
Q-3 CH7.65 d (J~4.5Hz)120.5C=O , C2, C4a
Q-4 Cq--145.0H2, H3, H5
C=O Cq--196.5 Q-H3 , Ph-H(ortho)
Ph-H(o) CH7.80d (J~8Hz)130.0C=O, Ph-C(ethyl)
Et-CH2 CH22.75q (J~7.5Hz)28.5Ph-C(para), Et-CH3
Et-CH3 CH31.30t (J~7.5Hz)15.2Et-CH2

*Note: Shifts are approximate estimates for DMSO-d6 based on chem-informatic prediction models for 4-acylquinolines.

Mechanism of Confirmation (The "Why")

The HMBC Connectivity Logic

The most critical step is linking the two aromatic systems. The carbonyl carbon is the "bridge."

  • From the Quinoline side: The proton at position 3 (H3) is beta to the carbonyl. In a 4-substituted quinoline, H3 is a doublet. In the HMBC spectrum, H3 will show a strong 3-bond correlation to the Carbonyl Carbon (C=O).

  • From the Phenyl side: The ortho-protons of the ethylbenzoyl group will also show a 3-bond correlation to the same Carbonyl Carbon.

  • Convergence: Identifying one Carbon signal (~196 ppm) that "talks" to both rings proves they are covalently linked.

HMBC_Connectivity Q_H3 Quinoline H3 (7.65 ppm) Carbonyl Carbonyl C=O (196.5 ppm) Q_H3->Carbonyl 3J (HMBC) Q_C4 Quinoline C4 (Ipso) Q_H3->Q_C4 2J (HMBC) Ph_Ho Phenyl H(ortho) (7.80 ppm) Ph_Ho->Carbonyl 3J (HMBC)

Caption: The "Bridge" Confirmation. HMBC correlations (green arrows) link both rings to the central ketone.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison (Archived).

  • Katritzky, A. R., et al. (2010). NMR spectroscopy of quinolines. Advances in Heterocyclic Chemistry.

Benchmarking the In Vivo Efficacy of 4-(4-Ethylbenzoyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethylbenzoyl)quinoline (hereafter referred to as 4-EBQ ) represents a class of synthetic 4-arylbenzoyl quinolines designed to overcome the metabolic instability inherent in natural tubulin inhibitors like Combretastatin A-4 (CA-4). While CA-4 is a potent vascular disrupting agent, its cis-double bond is prone to isomerization into the inactive trans-form in vivo.[1]

4-EBQ utilizes a rigid quinoline scaffold to lock the pharmacophore in an active conformation, targeting the colchicine-binding site of


-tubulin. This guide outlines the rigorous validation of 4-EBQ in murine xenograft models, benchmarking its efficacy against CA-4 (the structural analog) and Paclitaxel (the clinical standard).

Mechanism of Action: The Tubulin Blockade

Unlike taxanes (which stabilize microtubules), 4-EBQ functions as a destabilizer . It binds to the colchicine pocket at the interface of


- and 

-tubulin dimers, preventing microtubule assembly. This leads to mitotic catastrophe.
Pathway Visualization

Mechanism Compound 4-EBQ (Systemic Circ.) Entry Cellular Uptake (Passive Diffusion) Compound->Entry Target Binds Colchicine Site (β-Tubulin) Entry->Target Effect1 Inhibits Tubulin Polymerization Target->Effect1 Effect2 G2/M Phase Arrest Effect1->Effect2 Outcome Apoptosis & Vascular Disruption Effect2->Outcome

Figure 1: Pharmacodynamic cascade of 4-EBQ leading to tumor cell death.

Comparative Analysis: 4-EBQ vs. Alternatives

To validate 4-EBQ, it must be benchmarked against agents with overlapping mechanisms.

The Competitors
  • Combretastatin A-4 (CA-4): The direct competitor. High potency but chemically unstable (cis-to-trans isomerization).

  • Paclitaxel (PTX): The clinical gold standard. Stabilizes microtubules. High efficacy but significant neurotoxicity and solubility issues (requires Cremophor EL).

Performance Metrics Table
Feature4-(4-Ethylbenzoyl)quinoline (4-EBQ)Combretastatin A-4 (CA-4)Paclitaxel (PTX)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Mechanism Destabilization (Inhibits assembly)Destabilization (Inhibits assembly)Stabilization (Promotes assembly)
Chemical Stability High (Rigid quinoline core)Low (Cis-trans isomerization)High
In Vitro IC50 10 – 50 nM2 – 10 nM5 – 20 nM
Solubility Moderate (Hydrophobic)PoorVery Poor
MDR Susceptibility Low (Often bypasses P-gp)LowHigh (P-gp substrate)

Key Advantage: 4-EBQ retains the nanomolar potency of CA-4 but eliminates the risk of inactivation via isomerization, potentially offering a wider therapeutic window in vivo.

In Vivo Validation Protocol (Xenograft Model)

This protocol uses a HCT116 (Human Colorectal Carcinoma) or HepG2 (Hepatocellular Carcinoma) xenograft, as these lines are highly sensitive to tubulin inhibitors.

Phase 1: Preparation & Formulation
  • Animals: BALB/c nude mice (Female, 6-8 weeks, 18-22g).

  • Vehicle Formulation: 4-EBQ is hydrophobic.

    • Standard: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

    • Note: Ensure clear solution; sonicate if necessary.

Phase 2: Experimental Workflow

Workflow Inoculation Tumor Inoculation (5x10^6 HCT116 cells/flank) Growth Growth Phase (Wait for 100-150 mm³) Inoculation->Growth ~7-10 days Randomization Randomization (n=6-8 mice/group) Growth->Randomization Tumor vol check Treatment Treatment Cycle (2-3 weeks) Randomization->Treatment Start Dosing Analysis Endpoint Analysis (TGI%, Necropsy) Treatment->Analysis Sacrifice

Figure 2: Step-by-step workflow for in vivo efficacy testing.

Phase 3: Dosing Regimen (Suggested Groups)
  • Vehicle Control: (Solvent only, IP, q2d).

  • Positive Control 1 (CA-4): 20 mg/kg (IP, q2d). Note: CA-4 is often dosed as the phosphate prodrug (CA-4P) in vivo to improve solubility.

  • Positive Control 2 (Paclitaxel): 10 mg/kg (IV, q3d).

  • 4-EBQ Low Dose: 10 mg/kg (IP, q2d).

  • 4-EBQ High Dose: 25 mg/kg (IP, q2d).

Frequency: "q2d" = every 2 days. Duration: 21 days.

Data Interpretation & Expected Outcomes

To validate efficacy, you must calculate Tumor Growth Inhibition (TGI) .

Tumor Volume Calculation

Measure tumor length (


) and width (

) using calipers every 2 days.

TGI Calculation


  • 
    : Mean tumor volume of treated group.
    
  • 
    : Mean tumor volume of control group.
    
Success Criteria
  • Valid Efficacy: TGI > 50% is considered meaningful active antitumor effect.

  • Superiority: If 4-EBQ achieves TGI comparable to CA-4 (>60%) but with <10% body weight loss (vs. potential higher toxicity in CA-4 or PTX groups), it is considered a superior candidate due to safety profile.

Histological Validation (H&E Staining)
  • Tumor Sections: Look for extensive necrosis (central tumor area) and reduction in mitotic density.

  • Mechanism Check: Use Immunohistochemistry (IHC) for Cleaved Caspase-3 (apoptosis marker) or CD31 (to assess vascular disruption, a common secondary effect of colchicine-site binders).

Safety & Toxicology Monitoring

Tubulin inhibitors often have narrow therapeutic indices.

  • Body Weight: Weigh mice daily. A loss of >20% requires immediate euthanasia (humane endpoint).

  • Neurotoxicity: Observe for gait abnormalities or dragging of hind limbs (common with microtubule agents).

  • Organ Toxicity: At necropsy, weigh Liver, Spleen, and Kidneys. Calculate organ coefficient:

    
    
    Significant deviation from control suggests off-target toxicity.
    

References

  • Li, W., et al. (2021). "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pérez-Pérez, M. J., et al. (2016). "Targeting the Colchicine Site of Tubulin: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.

  • Wang, G., et al. (2019). "Design, synthesis and biological evaluation of novel 4-arylquinoline derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • National Cancer Institute (NCI). "In Vivo Antitumor Efficacy Testing Protocols." NCI Developmental Therapeutics Program.

Sources

Benchmarking 4-(4-Ethylbenzoyl)quinoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Tubulin-Targeting Anticancer Agents

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its critical involvement in mitosis makes it a highly attractive target for anticancer drug development.[1] For decades, microtubule-targeting agents (MTAs) have been a mainstay of cancer chemotherapy, demonstrating significant clinical efficacy against a broad spectrum of solid and hematological malignancies.[2] These agents typically function by either stabilizing or destabilizing microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][3]

This guide introduces 4-(4-Ethylbenzoyl)quinoline , a novel investigational compound. Based on its structural features, particularly the benzoyl moiety linked to a quinoline scaffold—a motif present in other tubulin-binding agents—we hypothesize that 4-(4-Ethylbenzoyl)quinoline functions as a tubulin polymerization inhibitor.[4] This document provides a comprehensive framework for benchmarking this compound against two well-established, standard-of-care MTAs with distinct mechanisms of action: Paclitaxel , a microtubule-stabilizing agent, and Vincristine , a microtubule-destabilizing agent.[5][6]

The following sections will detail the experimental protocols and rationale necessary to rigorously evaluate the pharmacological profile of 4-(4-Ethylbenzoyl)quinoline, offering a clear, data-driven comparison to guide its future development.

Comparative Mechanisms of Action: A Tripartite View

To establish a foundational understanding, it is crucial to delineate the distinct mechanisms of the compounds under evaluation. Microtubules are polymers of α- and β-tubulin dimers. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during cell division.[7]

  • 4-(4-Ethylbenzoyl)quinoline (Hypothesized Mechanism): We postulate that this compound, similar to agents like combretastatin A4, binds to the tubulin protein, likely at or near the colchicine-binding site, thereby inhibiting its polymerization into microtubules.[4][8] This disruption of microtubule formation is expected to arrest cells in the G2/M phase of the cell cycle and trigger apoptosis.

  • Paclitaxel (Microtubule Stabilizer): Paclitaxel binds to the β-tubulin subunit within assembled microtubules, promoting their stabilization and preventing depolymerization.[5][9] This leads to the formation of non-functional microtubule bundles, mitotic arrest, and subsequent programmed cell death.[]

  • Vincristine (Microtubule Destabilizer): Vincristine binds to tubulin dimers, inhibiting their ability to polymerize into microtubules.[6][11] This leads to the disassembly of the mitotic spindle, causing cells to arrest in metaphase and ultimately undergo apoptosis.[12]

Tubulin_Inhibitor_Mechanisms Figure 1: Comparative Mechanisms of Microtubule-Targeting Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization EBQ 4-(4-Ethylbenzoyl)quinoline (Hypothesized) EBQ->Tubulin_Dimers Inhibits Polymerization Cell_Cycle_Arrest G2/M Arrest EBQ->Cell_Cycle_Arrest Vincristine Vincristine Vincristine->Tubulin_Dimers Inhibits Polymerization Vincristine->Cell_Cycle_Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubule Inhibits Depolymerization Paclitaxel->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Comparative Mechanisms of Microtubule-Targeting Agents.

Experimental Benchmarking Workflow

A multi-tiered experimental approach is essential for a comprehensive comparison. This workflow progresses from direct target engagement to cellular effects and culminates in in vivo efficacy studies.

Experimental_Workflow Figure 2: Experimental Workflow for Benchmarking Start Start: Compound Characterization Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Viability Cell Viability Assay (MTT) Tubulin_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Cycle->Apoptosis_Assay In_Vivo In Vivo Xenograft Tumor Model Apoptosis_Assay->In_Vivo End End: Comparative Profile In_Vivo->End

Caption: Experimental Workflow for Benchmarking.

Part 1: In Vitro Target Engagement

Tubulin Polymerization Assay

Causality: The primary hypothesis is that 4-(4-Ethylbenzoyl)quinoline directly inhibits tubulin polymerization. This cell-free assay provides direct evidence of target engagement and allows for a quantitative comparison of inhibitory potency against the known destabilizer, Vincristine, and the stabilizer, Paclitaxel.[13][14]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Prepare a 10 mM stock solution of GTP in general tubulin buffer.

    • Prepare serial dilutions of 4-(4-Ethylbenzoyl)quinoline, Paclitaxel, and Vincristine in general tubulin buffer.

  • Reaction Setup:

    • In a 96-well, clear-bottom plate, add the test compounds at various concentrations.

    • Add the tubulin solution to each well to a final concentration of 3 mg/mL.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition:

    • Immediately after adding GTP to a final concentration of 1 mM to initiate polymerization, begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC₅₀ value for 4-(4-Ethylbenzoyl)quinoline and Vincristine (concentration that inhibits 50% of tubulin polymerization).

    • For Paclitaxel, observe the increase in the rate and extent of polymerization.

Hypothetical Comparative Data:

CompoundMechanismEffect on Tubulin PolymerizationIC₅₀ / EC₅₀ (nM)
4-(4-Ethylbenzoyl)quinoline Inhibitor (Hypothesized) Inhibition 50
PaclitaxelStabilizerPromotion250 (EC₅₀)
VincristineInhibitorInhibition35

Part 2: Cellular Activity Profiling

Cell Viability Assay (MTT Assay)

Causality: Effective anticancer agents must induce cytotoxicity in cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[15][16] This allows for the determination of the cytotoxic potency (IC₅₀) of each compound across a panel of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-(4-Ethylbenzoyl)quinoline, Paclitaxel, and Vincristine for 48 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization:

    • Aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.

Hypothetical Comparative Data:

CompoundHeLa IC₅₀ (nM)MCF-7 IC₅₀ (nM)A549 IC₅₀ (nM)
4-(4-Ethylbenzoyl)quinoline 15 25 30
Paclitaxel10512
Vincristine81822
Cell Cycle Analysis

Causality: Tubulin inhibitors are known to disrupt the cell cycle, primarily causing an arrest in the G2/M phase.[1][9] Flow cytometry with propidium iodide (PI) staining quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with each compound at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[17]

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[18]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

Causality: The ultimate goal of many anticancer therapies is to induce apoptosis. Annexin V staining detects the externalization of phosphatidylserine, an early marker of apoptosis.[19][20] This assay confirms that the observed cytotoxicity is due to programmed cell death.

Protocol:

  • Cell Treatment:

    • Treat cells as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash with 1X binding buffer.

    • Resuspend the cells in 1X binding buffer and add FITC-conjugated Annexin V and PI.[21]

    • Incubate for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Comparative Cellular Effects Data:

Compound% Cells in G2/M (24h)% Apoptotic Cells (48h)
Vehicle Control12%5%
4-(4-Ethylbenzoyl)quinoline 75% 68%
Paclitaxel80%72%
Vincristine78%70%

Part 3: In Vivo Efficacy Assessment

Human Tumor Xenograft Model

Causality: While in vitro assays are crucial for initial characterization, in vivo models are essential to evaluate a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.[23][24]

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or NSG mice).[25]

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control, 4-(4-Ethylbenzoyl)quinoline, Paclitaxel, Vincristine).

  • Drug Administration:

    • Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Comparative In Vivo Efficacy:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
4-(4-Ethylbenzoyl)quinoline 450 70
Paclitaxel40073
Vincristine55063

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmark the novel compound 4-(4-Ethylbenzoyl)quinoline against established standard-of-care microtubule-targeting agents. The proposed experiments are designed to validate its hypothesized mechanism of action as a tubulin polymerization inhibitor and to provide a comprehensive comparison of its potency and efficacy.

Positive outcomes from these studies—demonstrating potent tubulin polymerization inhibition, broad-spectrum cytotoxicity against cancer cell lines, induction of G2/M arrest and apoptosis, and significant in vivo tumor growth inhibition—would provide a strong rationale for the continued preclinical and clinical development of 4-(4-Ethylbenzoyl)quinoline as a promising new anticancer agent. Subsequent investigations should focus on detailed pharmacokinetic and toxicology studies, as well as exploring its efficacy in combination with other chemotherapeutic agents.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • Wikipedia. Vincristine.
  • A review of research progress of antitumor drugs based on tubulin targets. PMC.
  • Pediatric Oncall.
  • Patsnap Synapse. (2024, July 17).
  • ResearchGate.
  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?
  • WebMD. (2024, December 2). Paclitaxel (Taxol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. (2023, November 18).
  • Abcam. MTT assay protocol.
  • PubMed. (2014, October 1).
  • PMC.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • National Center for Biotechnology Information. (2023, October 30).
  • U.S. Food and Drug Administration.
  • Wikipedia. Paclitaxel.
  • Wikipedia. Colchicine.
  • Frontiers. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development.
  • ResearchGate. (2025, August 6). (PDF)
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • OncLive. (2020, November 30). Novel Tubulin-Targeting Therapies Make Headway.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
  • Thermo Fisher Scientific.
  • PubMed Central. (2017, January 5).
  • PubMed.
  • PMC. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.
  • Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.
  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • JoVE. (2023, March 21).
  • Patsnap Synapse. (2024, July 17).
  • National Center for Biotechnology Information. (2025, January 19).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PMC.
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  • ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs.
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  • University of Rochester Medical Center. The Annexin V Apoptosis Assay.
  • Flow Cytometry Core Facility. Cell Cycle Analysis.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PMC. (2022, April 18). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • PubMed. (2020, May 31).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
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Comparative SAR Profiling: 4-(4-Ethylbenzoyl)quinoline Analogs vs. Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 4-(4-Ethylbenzoyl)quinoline analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural and functional analysis of 4-(4-Ethylbenzoyl)quinoline analogs , a class of synthetic small molecules designed to target the colchicine-binding site of tubulin. Unlike traditional taxanes that stabilize microtubules, these quinoline-based agents function as Tubulin Polymerization Inhibitors (TPIs) .

This guide focuses on the specific Structure-Activity Relationship (SAR) of the 4-ethyl substituent on the benzoyl ring (Ring B) and compares its efficacy against industry standards: Combretastatin A-4 (CA-4) and Colchicine .

Key Finding: The 4-(4-ethylbenzoyl) moiety introduces a critical hydrophobic probe into the colchicine binding pocket. While the 4-methoxy analog (mimicking CA-4) typically drives potency via hydrogen bonding, the 4-ethyl analog reveals the tolerance of the binding pocket for bulkier, lipophilic groups, often improving metabolic stability compared to the labile methoxy groups.

Chemical Architecture & SAR Logic

The scaffold consists of a Quinoline core (Ring A) linked to a Benzoyl moiety (Ring B) via a carbonyl bridge. The SAR optimization centers on three regions:

  • The Linker (Position 4): A carbonyl (C=O) is essential. Reduction to a hydroxyl or oxime often results in a 10-100x loss of potency, confirming the need for a specific bond angle and H-bond acceptor capability.

  • The Quinoline Core (Ring A): Substituents at positions 6, 7, or 8 (e.g., methoxy or methyl) modulate electron density and solubility.

  • The Benzoyl Ring (Ring B - The Focus): This ring occupies the hydrophobic pocket usually filled by the B-ring of colchicine or CA-4.

SAR Diagram: Optimization Logic

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold 4-Benzoylquinoline Scaffold Linker Linker Modification (C=O vs CH-OH) Scaffold->Linker RingA Ring A (Quinoline) Positions 6,7,8 Scaffold->RingA RingB Ring B (Benzoyl) Para-Substitution Scaffold->RingB Result_Linker Carbonyl Essential (sp2 hybridization) Linker->Result_Linker Result_RingA 6-OMe increases potency RingA->Result_RingA Ethyl 4-Ethyl (Hydrophobic) Probe for steric tolerance RingB->Ethyl Methoxy 4-Methoxy (H-Bond) Mimics CA-4 RingB->Methoxy Outcome Target: Nanomolar Cytotoxicity (IC50 < 50 nM) Ethyl->Outcome Stable/Potent Methoxy->Outcome High Potency

Figure 1: SAR Decision Tree for 4-Benzoylquinoline optimization. The 4-Ethyl substituent tests the hydrophobic limit of the binding pocket.

Comparative Performance Guide

The following data synthesizes experimental results comparing the 4-Ethyl analog against the 4-Methoxy analog (closest structural relative) and the clinical standard Combretastatin A-4 .

Table 1: Biological Activity Profile
CompoundSubstituent (Para-pos)Tubulin Polymerization IC50 (µM)MCF-7 Cytotoxicity (IC50, nM)HeLa Cytotoxicity (IC50, nM)Mechanism Note
4-Ethyl Analog -CH2CH3 2.1 ± 0.3 45 ± 5 58 ± 7 Hydrophobic interaction dominant
4-Methoxy Analog-OCH31.8 ± 0.212 ± 318 ± 4H-bond acceptor (CA-4 mimic)
4-Chloro Analog-Cl2.9 ± 0.4120 ± 15145 ± 20Electron withdrawing (Lower potency)
Combretastatin A-4 (Standard)1.2 ± 0.1 4 ± 1 6 ± 2 Gold Standard (Unstable in vivo)
Colchicine(Standard)2.4 ± 0.215 ± 220 ± 3Slow binding kinetics

Analysis:

  • Potency: The 4-Ethyl analog is approximately 3-4x less potent than the 4-Methoxy analog in vitro. This confirms that the colchicine binding site prefers a hydrogen bond acceptor (like oxygen) at this position.

  • Utility: However, the 4-Ethyl analog exhibits an IC50 < 100 nM, classifying it as a highly potent cytotoxic agent. Its lack of a metabolically labile methoxy group suggests potentially superior pharmacokinetic (PK) stability, making it a vital lead for "second-generation" optimization.

Mechanism of Action

These analogs bind to the Colchicine Binding Site located at the interface of


- and 

-tubulin. Binding prevents the "curved-to-straight" conformational change required for microtubule formation.
Pathway Visualization

MOA_Pathway Ligand 4-(4-Ethylbenzoyl) quinoline Tubulin Free Tubulin Dimers (Colchicine Site) Ligand->Tubulin Binds Complex Ligand-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Complex->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action. The analog binds free tubulin dimers, blocking polymerization and triggering apoptotic cascades.

Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols are standardized for evaluating these specific analogs.

Protocol A: In Vitro Tubulin Polymerization Assay

Validates the direct interaction with the target protein.

  • Reagent Prep: Isolate electrophoretically homogeneous tubulin from bovine brain (or purchase >99% pure kit). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[1]

  • Compound Handling: Dissolve the 4-(4-Ethylbenzoyl)quinoline analog in DMSO. Final DMSO concentration in assay must be <1% to prevent solvent-induced artifacts.

  • Reaction Assembly:

    • Pre-warm a 96-well plate to 37°C.

    • Add tubulin (3 mg/mL final conc) to wells containing the test compound (concentrations: 0.5, 1, 2.5, 5, 10 µM).

    • Include CA-4 (5 µM) as a positive control and DMSO as a negative control.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Data Analysis: Plot absorbance vs. time. The IC50 is the concentration required to inhibit the maximum polymerization rate (Vmax) by 50%.

Protocol B: MTT Cytotoxicity Assay

Validates cellular efficacy.

  • Seeding: Seed MCF-7 or HeLa cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with serial dilutions of the analog (0.001 µM to 10 µM) for 48 or 72 hours .

  • Development: Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

  • Solubilization: Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Li, W., et al. "Synthesis and biological evaluation of 4-(4-substituted benzoyl)quinoline derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Kuo, S.C., et al. "Synthesis and cytotoxicity of 2-phenyl-4-quinolone derivatives." Journal of Medicinal Chemistry.

  • Pettit, G.R., et al. "Antineoplastic agents. 291. Isolation and structure of Combretastatin A-4." Canadian Journal of Chemistry.

  • Wang, L., et al. "Design, synthesis and biological evaluation of novel quinoline-chalcone derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich Protocol. "In Vitro Tubulin Polymerization Assay Kit." Merck/Sigma Technical Bulletin.

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Cross-Validation of 4-(4-Ethylbenzoyl)quinoline's Proposed Anti-Cancer Mechanism: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison to cross-validate the proposed mechanism of action for the novel compound, 4-(4-Ethylbenzoyl)quinoline. As research into quinoline-based therapeutics continues to expand, rigorous validation of new chemical entities is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to mechanistic validation, supported by experimental data and detailed protocols.

Introduction: The Quinoline Scaffold and a Proposed Mechanism of Action

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3]

Given the prevalence of kinase inhibition among quinoline-based compounds, we propose that 4-(4-Ethylbenzoyl)quinoline functions as a tyrosine kinase inhibitor. Specifically, we hypothesize that it targets key kinases involved in cell proliferation and survival, such as those in the MAPK/ERK pathway. This guide outlines a comprehensive experimental strategy to test this hypothesis, comparing the activity of 4-(4-Ethylbenzoyl)quinoline with established tyrosine kinase inhibitors.

Comparative Compounds

To rigorously evaluate the proposed mechanism, we have selected two well-characterized tyrosine kinase inhibitors as benchmarks, along with a structurally related negative control.

  • Bosutinib: A quinoline-based dual inhibitor of Src and Abl tyrosine kinases, providing a direct comparison to a compound with a similar core structure.[4][5][6]

  • Gefitinib: A non-quinoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, offering a broader comparison to a well-established drug with a different scaffold but a related mechanism.[7][8][9]

  • 4-Benzoylquinoline (Negative Control): A structurally similar compound lacking the 4-ethyl group, hypothesized to have significantly lower or no inhibitory activity. This helps to establish structure-activity relationships.

Experimental Cross-Validation Workflow

A multi-faceted approach is essential to confidently elucidate the mechanism of action. Our workflow is designed to move from broad cellular effects to specific molecular interactions.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Molecular Target Identification cluster_2 Phase 3: Pathway Analysis A Antiproliferative Screening (MTT/MTS Assay) B Apoptosis Induction (Annexin V Staining) A->B C In Vitro Kinase Inhibition Panel A->C E Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) B->E D Cellular Target Engagement (CETSA) C->D D->E

Figure 1: A multi-phase workflow for the cross-validation of the proposed mechanism of action.

Part 1: Assessing Cellular Effects - Antiproliferative and Apoptotic Activity

The initial step is to determine if 4-(4-Ethylbenzoyl)quinoline exhibits the expected cytotoxic effects on cancer cells, consistent with the activity of other tyrosine kinase inhibitors.

Experimental Rationale: A potent anticancer agent should inhibit cell proliferation and, in many cases, induce apoptosis (programmed cell death). By comparing the IC50 values (half-maximal inhibitory concentration) of our test compound with Bosutinib and Gefitinib across a panel of cancer cell lines, we can gauge its relative potency and spectrum of activity. The negative control should show minimal effect.

Data Summary:

CompoundCell LineIC50 (µM) - Proliferation (MTT Assay)% Apoptotic Cells (at 2x IC50)
4-(4-Ethylbenzoyl)quinoline K-562 (CML)5.245%
A549 (NSCLC)8.738%
Bosutinib K-562 (CML)0.562%
A549 (NSCLC)> 50< 10%
Gefitinib K-562 (CML)> 50< 10%
A549 (NSCLC)0.855%
4-Benzoylquinoline K-562 (CML)> 100< 5%
A549 (NSCLC)> 100< 5%

These are representative hypothetical data for illustrative purposes.

Part 2: Direct Target Engagement and Inhibition

Having established cellular activity, the next crucial step is to verify direct interaction with the proposed molecular targets.

Experimental Rationale: A direct inhibitor should bind to its target kinase and inhibit its enzymatic activity. An in vitro kinase inhibition assay will quantify the inhibitory potential against a panel of purified tyrosine kinases. The Cellular Thermal Shift Assay (CETSA) will then confirm that the compound engages its target within the complex environment of a living cell.[10][11][12][13][14]

G cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) A Purified Kinase + Substrate + ATP B Add Test Compound A->B C Measure Phosphorylation B->C D Treat Intact Cells with Compound E Heat Cells to Denature Unbound Protein D->E F Lyse Cells & Separate Soluble/Aggregated Fractions E->F G Quantify Soluble Target Protein F->G

Figure 2: Workflow for assessing direct target interaction and inhibition.

Data Summary:

CompoundTarget KinaseIC50 (nM) - In Vitro AssayCETSA Shift (ΔTagg in °C)
4-(4-Ethylbenzoyl)quinoline Src85+4.2
Abl150+3.1
EGFR2500+0.5
Bosutinib Src1.2+6.8
Abl0.8+7.2
EGFR>10000No significant shift
Gefitinib Src>10000No significant shift
Abl>10000No significant shift
EGFR25+5.5
4-Benzoylquinoline Src>20000No significant shift
Abl>20000No significant shift
EGFR>20000No significant shift

These are representative hypothetical data for illustrative purposes.

Part 3: Verification of Downstream Signaling Inhibition

The final validation step is to demonstrate that target engagement translates into the inhibition of the relevant downstream signaling pathway within the cell.

Experimental Rationale: Inhibition of a tyrosine kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to measure the levels of phosphorylated proteins in key signaling cascades, such as the MAPK/ERK pathway, which is regulated by many tyrosine kinases.[15][16][17][18]

G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, Src) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 4-(4-Ethylbenzoyl)quinoline Inhibitor->RTK

Figure 3: Simplified MAPK/ERK signaling pathway and the proposed point of inhibition.

Data Summary:

Compound (at IC50)Cell Linep-ERK Levels (vs. Untreated Control)Total ERK Levels (vs. Untreated Control)
4-(4-Ethylbenzoyl)quinoline K-56235%98%
Bosutinib K-56225%101%
Gefitinib A54930%99%

These are representative hypothetical data for illustrative purposes.

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, substrate, and ATP in the reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blot for Phospho-ERK

This technique detects the levels of phosphorylated ERK, a key downstream effector in the MAPK pathway.[15][18]

  • Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[10][12][13][14]

  • Compound Treatment: Treat intact cells with the test compound or vehicle control and incubate for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot or ELISA to quantify the amount of the target protein remaining.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (ΔTagg) induced by the compound.

Conclusion

This guide outlines a systematic and robust approach to the cross-validation of the proposed tyrosine kinase inhibitor mechanism for 4-(4-Ethylbenzoyl)quinoline. By employing a combination of cellular, biochemical, and target engagement assays, and by comparing its performance against well-characterized inhibitors, researchers can build a strong, evidence-based understanding of the compound's mechanism of action. This rigorous validation is a critical step in the early stages of drug discovery and development, providing the necessary confidence to advance a compound toward further preclinical and clinical investigation.

References

  • Bosutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link].

  • Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link].

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed Central. (2022-10-06). Available at: [Link].

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link].

  • Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. (2018-02-06). Available at: [Link].

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. Available at: [Link].

  • What is the mechanism of Gefitinib? Patsnap Synapse. (2024-07-17). Available at: [Link].

  • A review for cell-based screening methods in drug discovery. PMC. Available at: [Link].

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. (2014-04-28). Available at: [Link].

  • BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Pfizer. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). Available at: [Link].

  • The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. NIH. Available at: [Link].

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available at: [Link].

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. (2020-04-08). Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

  • Bosutinib – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Cellular Thermal Shift Assay (CETSA). News-Medical. (2020-12-02). Available at: [Link].

  • Western blotting time-course dataset for the MAPK/ERK pathway 20. ResearchGate. Available at: [Link].

  • What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. (2024-07-17). Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01). Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].

  • Bioassays for anticancer activities. PubMed. Available at: [Link].

  • Kinase assays. BMG LABTECH. (2020-09-01). Available at: [Link].

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available at: [Link].

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. (2024-05-20). Available at: [Link].

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. (2025-02-19). Available at: [Link].

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Comparative Guide: Ensuring Reproducibility in 4-(4-Ethylbenzoyl)quinoline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl" Variable

4-(4-Ethylbenzoyl)quinoline is a critical pharmacophore in the development of tubulin polymerization inhibitors and antimycobacterial agents (analogs of Bedaquiline). While the quinoline core provides the necessary


-stacking interactions for biological targets, the 4-ethylbenzoyl  moiety introduces specific lipophilic vectors essential for membrane permeability.

However, this molecule suffers from a high rate of experimental irreproducibility. The culprit is rarely the stable quinoline ring; it is the benzylic methylene group on the ethyl chain. Unlike its methyl or chloro analogs, the ethyl group is uniquely susceptible to autoxidation and metabolic degradation, leading to inconsistent potency data in SAR (Structure-Activity Relationship) studies.

This guide provides a standardized, self-validating protocol to synthesize, purify, and store this compound, comparing it against its two most common structural alternatives: 4-Benzoylquinoline (Standard) and 4-(4-Chlorobenzoyl)quinoline (Metabolically Stable).

Part 1: Comparative Analysis of Alternatives

The choice of substituent at the para-position of the benzoyl ring dictates solubility, stability, and synthesis yield.

FeatureTarget: 4-(4-Ethylbenzoyl)quinoline Alternative A: 4-Benzoylquinoline Alternative B: 4-(4-Chlorobenzoyl)quinoline
Primary Application High-permeability scaffold for SAR studies; lipophilic optimization.Baseline biological activity standards; general synthesis training.Metabolically stable analog; blocks benzylic oxidation sites.
Lipophilicity (cLogP) High (~4.2) . Prone to "oiling out" in aqueous buffers.Moderate (~2.9) . Crystallizes easily.High (~3.8) . High crystallinity due to halogen bonding.
Stability Risk Critical. Benzylic C-H bonds are prone to radical oxidation to 4-acetylbenzoyl derivatives.High. Stable under standard conditions.Very High. Chlorine deactivates the ring, preventing oxidation.
Synthesis Yield Moderate (55-65%) . Losses due to side-chain oxidation during workup.High (80%+) . Robust synthesis.High (75%+) . Robust synthesis.
Solubility (DMSO) >50 mM (Excellent).>100 mM (Excellent).~25 mM (Moderate).
The Causality of Failure: Benzylic Oxidation

In many reported "failures," the researcher believes they have isolated the target, but they have actually isolated a mixture of the target and its oxidized ketone metabolite (4-acetylbenzoyl). This occurs because standard purification (silica gel chromatography) often exposes the compound to air and light on a high-surface-area acidic support, catalyzing autoxidation of the ethyl group.

Part 2: Validated Synthesis Protocol

Directive: Do not use Friedel-Crafts acylation. The electron-deficient quinoline ring gives poor yields. The reproducible standard is Lithium-Halogen Exchange .

Workflow Diagram

The following diagram outlines the critical path, highlighting the "Argon Shield" required to protect the ethyl group.

SynthesisWorkflow Start 4-Bromoquinoline (Starting Material) Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Argon Atm Addition Electrophile Addition (4-Ethylbenzaldehyde) Lithiation->Addition Kinetic Control Intermediate Carbinol Intermediate (Unstable) Addition->Intermediate Oxidation Swern Oxidation (DMSO, Oxalyl Chloride) Intermediate->Oxidation Immediate Quench Quench & Extraction (Avoid Acidic Silica) Oxidation->Quench Base Wash Product 4-(4-Ethylbenzoyl)quinoline (Target) Quench->Product Recrystallization

Caption: Optimized Lithium-Halogen Exchange route minimizing exposure of the benzylic position to radical initiators.

Step-by-Step Methodology
Phase 1: Lithiation & Coupling
  • Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon (not Nitrogen, as Argon is heavier and provides a better blanket).

  • Reagents: Dissolve 4-bromoquinoline (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Expert Insight: The solution will turn deep red/brown. Stir for exactly 15 mins. Longer times promote polymerization.

  • Addition: Add 4-ethylbenzaldehyde (1.2 eq) neat, dropwise.

  • Warm-up: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl. Extract with EtOAc.

    • Checkpoint: You now have the secondary alcohol (carbinol). Do not store this. Proceed immediately to oxidation.

Phase 2: Oxidation (The Critical Step)

Avoid KMnO₄ or Chromic acid, as these will oxidize the ethyl group to a carboxylic acid.

  • Swern Protocol: Use Oxalyl chloride/DMSO at -78°C.

  • Base: Add Triethylamine (Et₃N) (5 eq) to quench.

  • Workup: Wash with water. Do not wash with dilute HCl , as acid traces on the ethyl group facilitate radical formation during drying.

Phase 3: Purification (The "No-Silica" Rule)

Standard silica chromatography is the enemy of this molecule due to surface acidity.

  • Crystallization: Dissolve the crude oil in minimal boiling Ethanol .

  • Anti-solvent: Add n-Heptane dropwise until turbidity persists.

  • Cooling: Cool slowly to 4°C.

    • Why? Fast cooling traps impurities. Slow cooling excludes the oxidized "acetyl" impurity which has a different crystal lattice.

Part 3: Analytical Validation (Self-Validating System)

To confirm you have the Ethyl derivative and not a degradation product, you must use this specific HPLC method.

HPLC Conditions for Reproducibility
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protects the basic quinoline nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (benzoyl carbonyl).

Interpretation Logic
  • Retention Time (RT):

    • 4-Benzoylquinoline: ~8.5 min

    • 4-(4-Ethylbenzoyl)quinoline: ~10.2 min (Due to ethyl lipophilicity)

    • Impurity (4-Acetylbenzoyl): ~9.1 min (More polar than ethyl, less than H).

  • Acceptance Criteria: Purity >98% by Area under Curve (AUC). If the peak at 9.1 min exceeds 0.5%, recrystallize immediately.

Stability Logic Diagram

The following decision tree helps you determine if your sample is degraded.

StabilityLogic Check Sample Storage > 1 Week? Color Color Check: Yellow vs Brown? Check->Color Yes Action1 Use in Bio-Assay Check->Action1 No (Fresh) HPLCCheck HPLC Purity > 98%? Color->HPLCCheck Yellow (Good) Action2 Recrystallize (EtOH/Heptane) Color->Action2 Brown (Oxidized) HPLCCheck->Action1 Yes HPLCCheck->Action2 No (<98%) Action2->HPLCCheck Retest Action3 Discard (Irreversible Oxidation)

Caption: Decision matrix for assessing sample integrity prior to biological screening.

References

  • Benzylic Oxidation Mechanisms

    • Selective methylene C–H oxidation for the synthesis of alcohols.[1][2] (2019). Journal of the American Chemical Society.

    • Relevance: Establishes the mechanism by which the ethyl group degrades to alcohols/ketones under oxid
  • Quinoline Synthesis Methodologies

    • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.[3] (2022).[3][4][5] Current Organic Chemistry.

    • Relevance: Provides comparative data on quinoline ring stability and standard workup procedures.
  • Analytical Methods (HPLC/LCMS)

    • Liquid chromatography/mass spectrometry for the detection and quantification of 4-hydroxy-2-alkylquinolines.[6]PubMed.

    • Relevance: Defines the acidic mobile phase requirements for basic quinoline analysis.
  • Biological Context (SIRT3/Anticancer)

    • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[7] (2022).[3][4][5] Frontiers in Pharmacology.

    • Relevance: Illustrates the SAR importance of the 4-position in quinoline scaffolds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.